molecular formula C6H7BrN2O2 B038659 Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate CAS No. 120781-02-4

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B038659
CAS No.: 120781-02-4
M. Wt: 219.04 g/mol
InChI Key: ZTQDLPCCSZIZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a high-value, multifunctional chemical building block specifically designed for advanced pharmaceutical and agrochemical research. This compound features a strategically brominated and N-methylated imidazole core, which is ester-functionalized for further diversification. The bromine atom at the 2-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the rapid construction of complex, substituted imidazole libraries. Simultaneously, the methyl ester group at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or transformed into amides and other derivatives, providing a second vector for molecular elaboration. Its primary research value lies in its application as a key intermediate in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors, GPCR ligands, and other biologically active heterocycles. The predefined N-methylation prevents unnecessary metabolic deactivation in biological assays, making it an ideal precursor for creating target molecules with improved pharmacokinetic properties. This reagent is essential for medicinal chemists engaged in structure-activity relationship (SAR) studies and for accelerating the discovery of novel therapeutic agents.

Properties

IUPAC Name

methyl 2-bromo-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQDLPCCSZIZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649939
Record name Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120781-02-4
Record name Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromine atom at the C2 position and a methyl ester at C5, makes it an attractive precursor for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and validated synthetic strategy for this target molecule, delving into the underlying chemical principles, detailed experimental protocols, and critical process parameters. The narrative is structured to provide researchers and drug development professionals with both the theoretical foundation and practical insights required for successful synthesis.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antihistaminic properties.[2][3] The strategic value of a molecule like this compound lies in its capacity for further chemical elaboration. The C2-bromo substituent is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. Simultaneously, the C5-ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another handle for molecular diversification.

This guide focuses on a logical and efficient synthetic pathway, proceeding through the initial construction of the core imidazole ring followed by a highly regioselective bromination. This approach is often preferred for its control over isomer formation and its adaptability to scale-up operations.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a multi-substituted heterocycle requires careful planning to control regioselectivity. Two primary retrosynthetic pathways are considered for the target molecule:

  • Pathway A (Post-Cyclization Functionalization): This strategy involves the initial synthesis of the Methyl 1-methyl-1H-imidazole-5-carboxylate core, followed by the selective introduction of the bromine atom at the C2 position. This is the most direct and often highest-yielding approach.

  • Pathway B (Sandmeyer Reaction): This route would begin with a 2-aminoimidazole precursor. The amino group would be converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) catalyst.[4][5] While effective for many aromatic systems, this pathway adds steps (synthesis of the amino-precursor, diazotization) and involves handling potentially unstable diazonium intermediates.

Chosen Strategy: This guide will detail Pathway A , as it represents a more streamlined and commonly employed strategy for this substitution pattern. The key challenge in this route is achieving exclusive bromination at the C2 position, which can be overcome with the appropriate choice of brominating agent and reaction conditions.

G Target This compound Intermediate1 Methyl 1-methyl-1H-imidazole-5-carboxylate Target->Intermediate1 C2-Bromination Precursors Acyclic Precursors (e.g., Methyl Isocyanoacetate, Methylamine) Intermediate1->Precursors Imidazole Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Imidazole Core: Methyl 1-methyl-1H-imidazole-5-carboxylate

The construction of the imidazole ring is the foundational stage of the synthesis. The van Leusen imidazole synthesis is a powerful and convergent method for creating substituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine.[6][7] In this case, an alternative and efficient approach involves the reaction between an N-methylated amino acid derivative and a formylating agent, or the direct alkylation of a pre-formed imidazole ester. A common and reliable method starts from commercially available methyl imidazole-4(5)-carboxylate, which exists as a mixture of tautomers. Regioselective N-methylation can be challenging, often yielding a mixture of 1,4- and 1,5-isomers.[8][9]

A more controlled synthesis involves building the ring to set the substitution pattern definitively. For the purpose of this guide, we will assume the successful synthesis or procurement of the key intermediate, Methyl 1-methyl-1H-imidazole-5-carboxylate , to focus on the critical bromination step.

Regioselective C2-Bromination: The Core Directive

This is the most critical transformation in the synthetic sequence. The imidazole ring has three potentially reactive carbons (C2, C4, C5). However, the electronic properties of the existing substituents guide the regioselectivity of electrophilic substitution.

  • The N1-methyl group is electron-donating, increasing the electron density of the ring and activating it towards electrophilic attack.

  • The C5-methoxycarbonyl group is electron-withdrawing, deactivating the ring, particularly at the adjacent C4 position.

The C2 position is electronically activated and sterically accessible, making it the most probable site for electrophilic bromination.

Causality Behind Reagent Selection: The choice of brominating agent is paramount. While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[10] NBS serves as a source of an electrophilic bromine atom (Br+). Its key advantage is that it provides a low, constant concentration of bromine in the reaction medium, which enhances selectivity and minimizes the formation of byproducts. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light, although polar solvents can also facilitate the electrophilic pathway.

G cluster_0 Mechanism of C2-Bromination Imidazole Methyl 1-methyl-1H-imidazole-5-carboxylate Electron-rich C2 position attacks Br⁺ Intermediate Sigma Complex (Wheland Intermediate) Positive charge delocalized over ring Imidazole->Intermediate Formation of Intermediate NBS N-Bromosuccinimide (NBS) Source of Br⁺ NBS->Imidazole:f1 Electrophilic Attack Product This compound Aromaticity Restored Intermediate->Product Deprotonation (-H⁺) Succinimide Succinimide Intermediate->Succinimide Proton acceptor

Caption: Mechanism of Electrophilic C2-Bromination.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy.

Reaction: Bromination of Methyl 1-methyl-1H-imidazole-5-carboxylate

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Methyl 1-methyl-1H-imidazole-5-carboxylate140.1410.01.40 g
N-Bromosuccinimide (NBS)177.9810.5 (1.05 eq)1.87 g
Azobisisobutyronitrile (AIBN)164.210.5 (0.05 eq)82 mg
Carbon Tetrachloride (CCl₄) or Acetonitrile--50 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 1-methyl-1H-imidazole-5-carboxylate (1.40 g, 10.0 mmol).

  • Dissolution: Add the solvent (50 mL of CCl₄ or acetonitrile) and stir until the starting material is fully dissolved. Note: Acetonitrile is a safer, more modern alternative to CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up (Cooling): Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated succinimide. Wash the filter cake with a small amount of fresh solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Isolation & Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum. The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[11]

Data Summary and Expected Outcome

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1 C2-Bromination NBS, AIBNAcetonitrile824-685-95%
2 Purification Silica GelHexanes/EtOAc25->98%

Yields are estimates and may vary based on experimental conditions and scale.

Conclusion and Future Prospects

This guide outlines a reliable and scientifically-grounded method for the synthesis of this compound. The strategy of post-cyclization C2-bromination using NBS is highly effective, offering excellent regioselectivity and high yields. The resulting molecule is a versatile intermediate, primed for use in library synthesis and the development of novel therapeutics. The C-Br bond provides a synthetic handle for introducing molecular complexity through modern cross-coupling chemistry, making this a valuable compound in the arsenal of any medicinal or synthetic chemist.

References

  • ResearchGate. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Profolus. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1134. [Link]
  • JOCPR. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Chemical and Pharmaceutical Research.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Verma, A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4938. [Link]
  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • National Institutes of Health. (n.d.). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization.
  • MDPI. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(11), 3345. [Link]
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). [Link]
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (n.d.). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5().
  • SpringerLink. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate.
  • Pharm D GURU. (n.d.). 32. SANDMEYERS REACTION.
  • J&K Scientific LLC. (2025). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ChemicalBook. (n.d.). methyl 2-bromo-1H-imidazole-5-carboxylate | 1379311-82-6.
  • Dumpis, M. A., et al. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry.
  • PubChem. (n.d.). This compound.

Sources

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class of compounds, substituted imidazoles serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS No. 120781-02-4), a key intermediate for researchers and professionals in drug discovery and development. We will delve into its chemical properties, plausible synthetic routes, reactivity, and applications, with a focus on the causal relationships that underpin its utility in modern organic synthesis.

Physicochemical Properties and Identification

This compound is a substituted imidazole that is strategically functionalized for further chemical transformations. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 120781-02-4[2]
Molecular Formula C₆H₇BrN₂O₂[2]
Molecular Weight 219.04 g/mol [2]
Alternate Name 2-Bromo-5-(methoxycarbonyl)-1-methyl-1H-imidazole[2]
Physical Form Solid or liquid
Storage Conditions Inert atmosphere, 2-8°C

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of Methyl 1-methyl-1H-imidazole-5-carboxylate. The C2 position of the N-methylated imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product Start Methyl 1-methyl-1H- imidazole-5-carboxylate Reaction Electrophilic Bromination Start->Reaction N-Bromosuccinimide (NBS) Solvent (e.g., CCl₄, CHCl₃) Initiator (optional, for radical pathway) or Dark conditions (for ionic pathway) Product Methyl 2-bromo-1-methyl-1H- imidazole-5-carboxylate Reaction->Product Suzuki_Coupling Representative Suzuki-Miyaura Coupling Reaction Start_Imidazole Methyl 2-bromo-1-methyl-1H- imidazole-5-carboxylate Reaction Suzuki-Miyaura Coupling Start_Imidazole->Reaction Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Reaction Product Methyl 2-aryl-1-methyl-1H- imidazole-5-carboxylate Reaction->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane, Toluene)

Sources

A Technical Guide to the Physicochemical Properties of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the imidazole ring is a privileged structure due to its unique electronic properties and ability to engage in various biological interactions. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a functionalized imidazole derivative that serves as a versatile building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The strategic placement of a bromine atom at the 2-position offers a reactive handle for cross-coupling reactions, while the methyl ester at the 5-position provides a site for further modification or can influence the molecule's overall polarity and solubility.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As senior application scientists, our goal is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. Understanding these characteristics is paramount for predicting a compound's behavior in biological systems, optimizing reaction conditions, and developing robust formulations. This document is structured to guide researchers through compound identification, in-depth property analysis with validated experimental protocols, and safe handling, ensuring a holistic understanding for its effective application in research and development.

Compound Identification and Structure

Accurate identification is the foundational step for any chemical analysis. The structural features of this compound—a methylated imidazole core, a bromine substituent, and a methyl ester group—dictate its chemical reactivity and physical behavior.

  • IUPAC Name: this compound

  • SMILES String: COC(=O)c1cn(C)c(Br)n1

  • InChI Key: GRRFNSRETLLTBQ-UHFFFAOYSA-N[3]

IdentifierValueSource
CAS Number 120781-02-4[4]
Molecular Formula C₆H₇BrN₂O₂[4][5]
Molecular Weight 219.04 g/mol [4][5]
Alternate Name 2-Bromo-5-(methoxycarbonyl)-1-methyl-1H-imidazole[4]

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical building block is defined by its measurable properties. These values are the primary inputs for predictive models that assess druglikeness, metabolic stability, and bioavailability.[6] The following table summarizes the key physicochemical parameters for this compound.

PropertyValue / MethodSignificance in Drug Development
Melting Point Experimentally DeterminedInfluences solubility, stability, and purification methods (e.g., crystallization).
Aqueous Solubility Experimentally DeterminedCritical for bioavailability, formulation, and assay development. Low solubility can be a major hurdle.[7]
LogP (Octanol/Water) Experimentally DeterminedMeasures lipophilicity; a key predictor of membrane permeability, protein binding, and metabolic clearance.[8]
pKa Experimentally DeterminedDetermines the ionization state at physiological pH, which governs solubility, absorption, and target binding.[9]
Polar Surface Area (PSA) 44.1 Ų (Calculated for a similar isomer)Influences membrane permeability and oral bioavailability.

Lipophilicity and Ionization State Analysis

The interplay between a molecule's lipophilicity (its affinity for fatty environments) and its ionization state (whether it carries a charge) governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Partition Coefficient (LogP and LogD)

LogP is the measure of a compound's partitioning between an immiscible organic phase (n-octanol) and water, reflecting its lipophilicity.[6] For ionizable molecules, the distribution coefficient (LogD) is used, as it accounts for both the neutral and ionized forms at a specific pH. Given the basic nitrogen atoms in the imidazole ring, understanding the LogD at physiological pH (7.4) is crucial.

This is the gold-standard method for its thermodynamic accuracy. The causality behind this choice is its direct measurement of partitioning at equilibrium.

  • Preparation: Prepare a stock solution of the compound in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours and then separating the phases.

  • Partitioning: Add a small volume of the n-octanol stock solution to a known volume of the water phase in a glass vessel. The concentration should not exceed 0.01 M to avoid self-association.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Centrifuge to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ). The protocol is self-validating by ensuring the total mass of the compound recovered from both phases matches the initial amount added.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base. The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is methylated and thus non-basic. The N-3 nitrogen is a potential proton acceptor (a base). Determining its pKa is essential to predict the compound's charge state in different biological compartments.

This method is chosen for its precision and ability to directly measure protonation events.

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if solubility is low). The initial concentration should be around 1-10 mM.

  • Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption, slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH value after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve, where half of the compound has been protonated. The inflection point of the first derivative plot provides the most accurate endpoint.

Solubility and Stability Profile

A compound is only useful if it can be dissolved and remains intact under experimental and physiological conditions.

Aqueous Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter that can halt drug development if too low.[10]

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 6.5, 7.4). The presence of visible solid material ensures that saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it (using a low-binding filter), and determine the concentration using a validated HPLC method against a standard curve.

Chemical Stability

The ester functional group in the molecule is susceptible to hydrolysis, especially at non-neutral pH. Assessing stability is crucial for defining storage conditions and predicting shelf-life.

  • Incubation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in the same aqueous buffers used for solubility testing (pH 2.0, 7.4, 9.0).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by HPLC. Monitor the peak area of the parent compound.

  • Evaluation: Plot the percentage of the parent compound remaining versus time. The rate of degradation can be used to estimate the compound's half-life under those conditions. The appearance of new peaks would indicate the formation of degradation products, such as the corresponding carboxylic acid from ester hydrolysis.

Workflow for Comprehensive Physicochemical Characterization

To ensure data integrity and efficient resource allocation, a logical workflow is essential. The following diagram outlines a standard process for the initial characterization of a new batch of a research compound like this compound.

G start_node New Compound Batch Received id_purity Identity & Purity Confirmation (LC-MS, NMR) start_node->id_purity solubility Aqueous Solubility Screen (Kinetic, pH 7.4) id_purity->solubility go_nogo Proceed? solubility->go_nogo thermo_sol Thermodynamic Solubility (Shake-Flask, Multi-pH) go_nogo->thermo_sol Yes end_node Full Physicochemical Profile go_nogo->end_node No (Flag Issue) pka pKa Determination (Potentiometric / Spectrometric) thermo_sol->pka logd LogD Measurement (HPLC / Shake-Flask, pH 7.4) pka->logd stability Chemical Stability Assay (Multi-pH, 37°C) logd->stability stability->end_node

Caption: Logical workflow for physicochemical characterization of a new compound.

Handling, Storage, and Safety

Proper handling and storage are critical for user safety and maintaining compound integrity.

  • Safety Precautions: Based on data for structurally related compounds, this compound should be handled with care. It is classified as a Dangerous Good for transport.[4] Similar imidazoles are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage Conditions: To prevent degradation, particularly ester hydrolysis and potential reactions involving the bromo-substituent, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage at low temperatures (2-8°C) is recommended, protected from light and moisture.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. A thorough understanding and experimental determination of its solubility, lipophilicity (LogP/D), and ionization constant (pKa) are not merely academic exercises; they are essential prerequisites for its successful application in drug discovery and development. The protocols and workflows described in this guide provide a robust framework for obtaining reliable data, enabling researchers to make informed decisions, troubleshoot experimental challenges, and ultimately accelerate their research programs. By integrating these principles of scientific integrity and experimental rigor, the full potential of this versatile chemical building block can be realized.

References

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality.
  • The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry.
  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information.
  • Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • National Research Council. (2014). Physicochemical Properties and Environmental Fate. A Framework to Guide Selection of Chemical Alternatives.
  • PubChem. (n.d.). methyl 2,4-dibromo-1H-imidazole-5-carboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • Acros Pharmatech. (n.d.). This compound.
  • Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synthesis.
  • American Elements. (n.d.). Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
  • Oceanchem Group Limited. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block.
  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information.
  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook.

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through modern NMR techniques. We will explore the theoretical basis for signal assignment, present predicted spectral data, and outline the experimental protocols necessary for empirical verification.

Introduction: The Structural Significance of Substituted Imidazoles

Imidazole derivatives form the core of numerous pharmaceuticals and biologically active molecules. Their unique electronic properties and ability to engage in various intermolecular interactions make them a cornerstone of medicinal chemistry. This compound is a key synthetic intermediate, offering multiple reaction sites for further molecular elaboration. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous insights into the molecular framework.[1][2][3][4] This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, underpinned by established principles of chemical shifts, spin-spin coupling, and modern two-dimensional NMR methodologies.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit three distinct signals, corresponding to the three types of non-equivalent protons in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Imidazole Ring Proton (H4)7.5 - 7.8Singlet (s)1H
N-Methyl Protons (N-CH₃)3.8 - 4.1Singlet (s)3H
Ester Methyl Protons (O-CH₃)3.7 - 3.9Singlet (s)3H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show six unique signals, one for each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)160 - 165
Imidazole C2 (C-Br)125 - 130
Imidazole C4135 - 140
Imidazole C5115 - 120
N-Methyl Carbon (N-CH₃)35 - 40
Ester Methyl Carbon (O-CH₃)50 - 55

In-Depth Spectral Interpretation

The predicted chemical shifts are rooted in the electronic environment of each nucleus. The electronegativity of neighboring atoms and the aromaticity of the imidazole ring are the primary determinants of these values.

¹H NMR Spectrum Analysis
  • Imidazole Ring Proton (H4): This proton is attached to an sp²-hybridized carbon within an aromatic ring. Its expected downfield shift (7.5 - 7.8 ppm) is a consequence of the deshielding effect of the ring current.[6] The absence of adjacent protons results in a singlet multiplicity.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom are expected to resonate in the range of 3.8 - 4.1 ppm. The electronegativity of the nitrogen atom and its participation in the aromatic system contribute to this chemical shift. This signal will appear as a singlet due to the lack of neighboring protons.

  • Ester Methyl Protons (O-CH₃): These protons, part of the methyl ester functional group, are deshielded by the adjacent oxygen atom. Their predicted chemical shift of 3.7 - 3.9 ppm is characteristic of methyl esters. This signal will also be a singlet.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded due to the double bond and the electronegativity of the two oxygen atoms. This results in a characteristic downfield chemical shift in the 160 - 165 ppm region.

  • Imidazole Ring Carbons:

    • C2: The carbon atom bonded to the bromine atom (C2) is expected to have a chemical shift in the range of 125 - 130 ppm. The electronegativity of the bromine and the adjacent nitrogen atoms influences its position.

    • C4: This carbon is bonded to the sole ring proton. Its resonance is anticipated between 135 - 140 ppm.

    • C5: The carbon atom to which the ester group is attached (C5) is predicted to appear in the 115 - 120 ppm range.

  • Methyl Carbons:

    • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will have a chemical shift in the range of 35 - 40 ppm.

    • Ester Methyl Carbon (O-CH₃): The ester's methyl carbon is deshielded by the directly attached oxygen atom, leading to a chemical shift in the 50 - 55 ppm range.

Structural Verification with 2D NMR Spectroscopy

For an unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are indispensable.[9][10]

Experimental Workflow for Structural Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC Assign_H Assign Proton Signals H1_NMR->Assign_H C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Assign_C Assign Carbon Signals C13_NMR->Assign_C COSY->Assign_H HSQC->Assign_H HSQC->Assign_C HMBC->Assign_C Structure Confirm Molecular Structure HMBC->Structure Assign_H->Structure Assign_C->Structure

Caption: Workflow for NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the absence of proton-proton couplings, as all signals in the ¹H NMR are expected to be singlets.[10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton signal with the carbon to which it is attached. This would definitively link the imidazole ring proton to C4, the N-methyl protons to the N-methyl carbon, and the ester methyl protons to the ester methyl carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For instance, the imidazole ring proton (H4) would show correlations to C2 and C5, as well as the carbonyl carbon. The N-methyl protons would show correlations to C2 and the imidazole C5, while the ester methyl protons would correlate with the carbonyl carbon.

Key HMBC Correlations for Structural Confirmation

G cluster_mol This compound cluster_corr Key HMBC Correlations mol H4 H4 C2 C2 H4->C2 C5 C5 H4->C5 C_O C=O H4->C_O N_Me N-CH₃ N_Me->C2 N_Me->C5 O_Me O-CH₃ O_Me->C_O

Caption: Predicted key HMBC correlations.

Standard Experimental Protocol

To acquire high-quality NMR data for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice due to its ability to dissolve a wide range of organic compounds.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to clearly resolve all correlations.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of synthetic intermediates like this compound. Through a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. The predicted data and interpretation provided in this guide serve as a robust framework for researchers working with this and related heterocyclic compounds, ensuring the integrity of their chemical structures and facilitating the advancement of their research endeavors.

References

  • Vedantu.
  • International Journal of Innovative Research in Science, Engineering and Technology.
  • SlideShare.
  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
  • JoVE.
  • MDPI.
  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
  • The Royal Society of Chemistry.
  • ESA-IPB.
  • Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]
  • TÜBİTAK Academic Journals.
  • The Royal Society of Chemistry.
  • Emery Pharma.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • PubChemLite.
  • PubChem.
  • Chemistry LibreTexts.
  • Chem-Station International Edition.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. As a molecule featuring a halogen, a substituted imidazole ring, and an ester functional group, its characterization by mass spectrometry presents a unique and illustrative case study. This document will delve into the theoretical underpinnings and practical considerations for its analysis, from selecting the appropriate ionization method to interpreting the resultant mass spectrum. We will explore the predictable and characteristic fragmentation patterns, underpinned by the foundational principles of mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quality control of small molecules.[1][2]

Introduction: The Significance of Mass Spectrometry in Small Molecule Analysis

In the realm of drug discovery and development, mass spectrometry (MS) is an indispensable analytical tool.[1][3] Its high sensitivity and selectivity allow for the precise determination of molecular weight and structural information from minute quantities of a substance.[1][4] For a compound like this compound (C6H7BrN2O2), MS is crucial for confirming its identity, assessing its purity, and studying its metabolic fate.[2][5] The presence of a bromine atom, a nitrogen-containing heterocyclic ring, and a methyl ester group all contribute to a distinct mass spectrometric "fingerprint." Understanding this fingerprint is key to its unambiguous identification.

This guide will provide a detailed protocol and theoretical explanation for the mass spectrometric analysis of this specific molecule, serving as a practical framework for the analysis of other halogenated heterocyclic small molecules.

Experimental Design: A Self-Validating Approach

The selection of the appropriate mass spectrometry technique is paramount for obtaining high-quality, interpretable data. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options, with the choice depending on the sample's purity and the specific analytical goals.

Recommended Technique: GC-MS for Volatile and Thermally Stable Analytes

Given the likely volatility and thermal stability of this methyl ester, GC-MS with Electron Ionization (EI) is a robust choice for a detailed structural analysis. EI is a "hard" ionization technique that induces extensive fragmentation, providing a wealth of structural information.[6]

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Transfer Line Temperature: 280°C.

This protocol is designed to be self-validating by ensuring good chromatographic separation and producing a reproducible fragmentation pattern that can be compared against theoretical predictions.[4]

Alternative Technique: LC-MS for Complex Matrices and Non-Volatile Analytes

For samples in complex biological matrices or for compounds that may degrade at high temperatures, LC-MS with Electrospray Ionization (ESI) is the preferred method.[6][7] ESI is a "soft" ionization technique that typically produces a prominent protonated molecule, [M+H]+, with minimal fragmentation, which is ideal for confirming the molecular weight.[8]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Nitrogen at appropriate settings for the instrument.

    • Mass Range: Scan from m/z 100 to 400.

Method validation for LC-MS would involve assessing parameters such as accuracy, precision, specificity, and linearity.

Interpreting the Mass Spectrum: A Predictive Analysis

The mass spectrum of this compound will be characterized by several key features, most notably the isotopic signature of bromine.

The Molecular Ion and the Bromine Isotopic Pattern

Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[9][10] This results in a characteristic M/M+2 pattern for any bromine-containing ion, where the two peaks are of roughly equal intensity and separated by 2 m/z units.[11]

The molecular weight of this compound (C6H7BrN2O2) is calculated as follows:

  • With 79Br: 217.98 g/mol

  • With 81Br: 219.98 g/mol

Therefore, in the mass spectrum, we expect to see two molecular ion peaks at m/z 218 and m/z 220 with approximately equal intensity.

Ionm/z (for 79Br)m/z (for 81Br)Expected Relative Abundance
[M]+•2182201:1
Predicted Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion will undergo fragmentation, providing structural information. The most likely fragmentation pathways are initiated by cleavage at the weakest bonds and the formation of stable fragment ions.

  • Loss of a Methoxy Radical (•OCH3): Cleavage of the ester group is a common fragmentation pathway.[12] This would result in an acylium ion.

    • [M]+• - •OCH3 → [C5H4BrN2O]+

    • Expected m/z: 187 and 189.

  • Loss of the Ester Group (•COOCH3): Cleavage of the bond between the imidazole ring and the carboxyl group.

    • [M]+• - •COOCH3 → [C4H4BrN2]+

    • Expected m/z: 159 and 161.

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond can also cleave, although this may be less favorable than fragmentation of the ester.[11]

    • [M]+• - •Br → [C6H7N2O2]+

    • Expected m/z: 139.

  • Cleavage of the Imidazole Ring: The imidazole ring itself can fragment, though this often occurs after the loss of substituents.[13]

The following Graphviz diagrams illustrate the primary predicted fragmentation pathways.

fragmentation_pathway_1 M [M]+• m/z 218/220 F1 [M - •OCH3]+ m/z 187/189 M->F1 - •OCH3 F2 [M - •COOCH3]+ m/z 159/161 M->F2 - •COOCH3 F3 [M - •Br]+ m/z 139 M->F3 - •Br fragmentation_pathway_2 F1 [M - •OCH3]+ m/z 187/189 F1_frag [C4H4BrN2]+ m/z 159/161 F1->F1_frag - CO

Caption: Secondary fragmentation of the m/z 187/189 ion.

Trustworthiness and Validation

The reliability of mass spectrometric data is contingent upon a robust validation process. [14]For quantitative applications, it is essential to validate the method for accuracy, precision, selectivity, and linearity. [15]The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for matrix effects and variations in instrument response. [4]For qualitative identification, the consistency of the fragmentation pattern and the accurate mass measurement of the molecular ion (using a high-resolution mass spectrometer) provide a high degree of confidence.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of mass spectrometry can be applied to elucidate the structure of a small molecule. The characteristic isotopic pattern of bromine provides an immediate and unambiguous marker for its presence. The predictable fragmentation of the ester group and the potential for ring cleavage offer further structural confirmation. By employing a well-designed and validated experimental protocol, researchers can confidently identify and characterize this and other related compounds, which is a critical step in the advancement of chemical and pharmaceutical research.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • Small molecule analysis using MS. Bioanalysis Zone.
  • Analytical validation of accelerator mass spectrometry for pharmaceutical development.
  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed.
  • Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. PubMed.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.
  • Other Important Isotopes- Br and Cl. Chemistry LibreTexts.
  • mass spectra - the M+2 peak. Chemguide.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC - NIH. (2020).
  • The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. (2025).
  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. (2019).
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science.
  • Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. ResearchGate.
  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed.
  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate.
  • LC-MS Sample Preparation: Techniques & Challenges.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. (2020).
  • Journal of the American Society for Mass Spectrometry Vol. 37 No. 1. ACS Publications.
  • LC-MS Sample Preparation. Thermo Fisher Scientific - NG.
  • Preparing Samples for LC-MS/MS Analysis. Organomation.
  • Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).
  • The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. ResearchGate. (2025).
  • Methyl 2-bromo-1H-imidazole-5-carboxylate. Sigma-Aldrich.
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • methyl 2-bromo-1H-imidazole-5-carboxylate. ChemicalBook.
  • This compound. PubChem.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Methyl 2-bromo-1H-imidazole-5-carboxylate. ChemScene.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023).
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. (2025).
  • 2-Bromo-1-methyl-1H-imidazole. Sigma-Aldrich.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).
  • Mass Spectrometry. Chemistry LibreTexts. (2014).
  • Bromo pattern in Mass Spectrometry. YouTube. (2023).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. (2023).
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. (2020).
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. (2021).
  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL.

Sources

Solubility Profile of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative with potential applications as a key building block in medicinal chemistry and drug discovery programs. A thorough understanding of its solubility is a non-negotiable prerequisite for its advancement, influencing everything from reaction chemistry and purification to formulation development and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This technical guide provides a comprehensive, first-principles framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. Moving beyond a simple data sheet, this document outlines the theoretical underpinnings of solubility, presents a strategic approach to solvent selection, and details robust, step-by-step experimental protocols for both qualitative and quantitative solubility assessment, including methods aligned with ICH guidelines for biopharmaceutical classification.

Introduction: The Compound and the Criticality of Solubility

This compound (CAS: 120781-02-4) belongs to the imidazole class of heterocyclic compounds, a privileged structure in medicinal chemistry renowned for its diverse biological activities.[1] The unique arrangement of its functional groups—a bromine atom at the 2-position, a methyl ester at the 5-position, and an N-methylated imidazole core—suggests a complex interplay of electronic and steric factors that will govern its physicochemical properties.

Compound Properties:

Property Value Source
CAS Number 120781-02-4 [2]
Molecular Formula C₆H₇BrN₂O₂ [2][3]
Molecular Weight 219.04 g/mol [2][3]

| Alternate Name | 2-Bromo-5-(methoxycarbonyl)-1-methyl-1H-imidazole |[2] |

While its synthetic utility is clear, a significant knowledge gap exists in the public domain regarding its solubility. This parameter is fundamental; without it, a scientist cannot:

  • Develop robust synthetic and purification protocols (e.g., crystallization).[4]

  • Prepare stock solutions for biological screening, risking precipitation in assays.[5]

  • Design appropriate formulations for in vivo studies.

  • Predict oral bioavailability, a key factor in drug development.[6]

This guide provides the necessary theoretical and practical tools to expertly characterize the solubility profile of this molecule.

Theoretical Foundations of Solubility

A predictive understanding of solubility begins with fundamental physicochemical principles. The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG = ΔH - TΔS).[7][8] A negative ΔG, indicating a spontaneous process, is favored by a balance of enthalpy (ΔH, energy of breaking and forming bonds) and entropy (ΔS, disorder).[7]

Key Predictive Principles:

  • Polarity and the "Like Dissolves Like" Rule: This is the most powerful guiding principle.[9][10] The polarity of this compound is moderately polar, derived from the polar C-Br bond, the hydrogen bond-accepting ester group (C=O), and the polar imidazole ring. It lacks a hydrogen bond-donating group. Therefore, it is predicted to have limited solubility in non-polar solvents like hexane, and higher solubility in polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, methanol) solvents.[11][12] Its aqueous solubility is expected to be modest.

  • Effect of Temperature: The dissolution of most solids is an endothermic process (ΔH > 0), meaning energy is required to break the crystal lattice bonds.[13] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[13][14][15] However, this must be confirmed experimentally, as some compounds exhibit exothermic dissolution and become less soluble at higher temperatures.[14][15]

  • Effect of pH: The imidazole ring is basic (pKaH of unsubstituted imidazole is ~7.1).[1] In acidic aqueous media, the N-3 nitrogen can be protonated to form an imidazolium cation. This salt form is significantly more polar than the neutral molecule and is expected to exhibit substantially higher aqueous solubility. Therefore, the solubility of this compound in aqueous systems will be highly pH-dependent.

A Strategic Framework for Solvent Selection

Choosing the right solvents for solubility screening is a critical first step that balances chemical diversity with practical application. The selection process should be logical and purpose-driven, considering both physicochemical properties and downstream applications.

The workflow below outlines a systematic approach to solvent selection for a comprehensive solubility profile.

Solvent_Selection_Workflow start Start: Define Solubility Objective obj1 Biopharmaceutical Assessment (e.g., BCS Classification) start->obj1 obj2 Chemical Process Development (Synthesis, Purification) start->obj2 obj3 In Vitro / In Vivo Screening (Assay & Formulation) start->obj3 aqueous Select Aqueous Buffers (ICH Guideline pH Range 1.2 - 6.8) obj1->aqueous organic Select Diverse Organic Solvents obj2->organic biorelevant Select Biorelevant Media (e.g., FaSSIF, FeSSIF) and Co-solvent Systems (e.g., DMSO/Buffer) obj3->biorelevant considerations Evaluate Practical Constraints: - Boiling Point - Toxicity / Safety - Analyte Stability - Cost & Availability aqueous->considerations classify_org Categorize by Polarity & Function: - Non-polar (Hexane, Toluene) - Polar Aprotic (Acetone, DCM, THF, DMSO) - Polar Protic (Methanol, Ethanol, IPA) organic->classify_org biorelevant->considerations classify_org->considerations final_list Final Solvent List for Screening considerations->final_list

Caption: A logical workflow for selecting solvents for solubility screening.

Recommended Solvents for Initial Screening:

ClassSolventRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)ICH guideline; assesses stability and solubility in acidic conditions.[16][17]
pH 4.5 (Acetate Buffer)ICH guideline; mid-range pH.[16][17]
pH 6.8 (Phosphate Buffer, SIF)ICH guideline; simulates intestinal fluid.[16][17]
Polar Protic Methanol (MeOH)Common solvent for reactions and analysis.
Ethanol (EtOH)Pharmaceutically acceptable solvent.
Polar Aprotic AcetoneUseful for purification and as a less polar alternative to DMSO.
Acetonitrile (ACN)Common mobile phase in HPLC; data is useful for analytical methods.
Dimethyl Sulfoxide (DMSO)High solubilizing power; standard for creating stock solutions for biological assays.[5]
Less Polar Dichloromethane (DCM)Common solvent for organic extraction.
Ethyl Acetate (EtOAc)Moderately polar solvent common in synthesis and chromatography.
Non-polar Hexane or HeptaneEstablishes the lower limit of solubility based on polarity.

Experimental Protocols for Solubility Determination

A tiered approach, starting with a rapid qualitative assessment followed by a rigorous quantitative method, is most efficient. The following protocols are designed to be self-validating and provide robust, reproducible data.

Experimental_Workflow start Start: Compound & Solvent List protocol1 Protocol 4.1: Qualitative Solubility Assessment (Small-Scale Scouting) start->protocol1 protocol3 Protocol 4.3: pH-Solubility Profile start->protocol3 decision1 Is compound soluble? (e.g., >10 mg/mL) protocol1->decision1 protocol2 Protocol 4.2: Quantitative Equilibrium Solubility (Shake-Flask Method) decision1->protocol2 No / Partially end Generate Final Solubility Report decision1->end Yes (Report as 'Freely Soluble') step2a Prepare Slurry (Excess Solid) protocol2->step2a step2b Equilibrate (e.g., 24-48h at 25°C / 37°C) step2a->step2b step2c Separate Phases (Centrifuge/Filter) step2b->step2c step2d Quantify Supernatant (e.g., HPLC-UV) step2c->step2d step2d->end protocol3->protocol2 Uses Shake-Flask Method with Aqueous Buffers

Caption: Tiered experimental workflow for solubility determination.

Protocol 4.1: Qualitative Solubility Assessment (Scouting)

Objective: To rapidly estimate solubility and classify the compound as "soluble," "partially soluble," or "insoluble" in a range of solvents.

Methodology:

  • Preparation: Weigh approximately 2-3 mg of this compound into a small, clear glass vial (e.g., 1.5 mL).

  • Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of ~20-30 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.[18]

  • Observation: Visually inspect the vial against a contrasting background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

    • Insoluble: The solid material appears largely unchanged.

  • Incremental Addition (if insoluble/partially soluble): If the compound is not fully dissolved, add another aliquot of solvent (e.g., 400 µL, for a total of 500 µL) and repeat steps 3-4. If still not fully dissolved, add a final aliquot (e.g., 500 µL, for a total of 1 mL) and repeat.

  • Record: Note the approximate concentration at which dissolution occurred, or classify as insoluble if solid remains after the final addition.

Protocol 4.2: Quantitative Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the precise thermodynamic equilibrium solubility of the compound in a given solvent at a controlled temperature. This is considered the "gold standard" method.[19]

Methodology:

  • System Preparation: Add an excess amount of the solid compound (enough to ensure saturation, e.g., 5-10 mg) to a glass vial containing a known volume of the solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is essential for validation.

  • Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the slurry for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard, but the time to reach equilibrium should be verified (e.g., by sampling at 24, 48, and 72 hours and confirming the concentration is stable).[8][16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid.[20] This step is critical to avoid artificially high results.

  • Dilution: Immediately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted sample.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the results in standard units (e.g., mg/mL or mM) along with the temperature. Perform at least three replicate experiments for each solvent.[16]

Protocol 4.3: pH-Dependent Aqueous Solubility Profile

Objective: To determine the compound's solubility in aqueous media across a physiologically relevant pH range, as stipulated by ICH guidelines for biopharmaceutical classification.[17][21]

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2, 4.5, and 6.8, using compendial reagents.[17] Also, determine the pH of lowest predicted solubility and prepare a buffer for that pH if it falls within the 1.2-6.8 range.

  • Solubility Determination: Perform the quantitative shake-flask method (Protocol 4.2) for each buffer system. The experiments must be conducted at 37 ± 1°C.[16][17]

  • pH Verification: It is crucial to measure the final pH of the saturated solution after the equilibration period to ensure the buffer had sufficient capacity and the target pH was maintained.[16][21]

  • Data Plotting: Plot the determined solubility (on a log scale) against the final measured pH to generate the pH-solubility profile.

Data Analysis and Interpretation

Properly presenting and interpreting solubility data is as important as generating it.

Data Presentation: All quantitative data should be summarized in a clear, tabular format.

Table 1: Example Solubility Data for this compound

Solvent/Medium Temperature (°C) Mean Solubility (mg/mL) ± SD (n=3) Molar Solubility (mM) Qualitative Classification
Water (Purified) 25 [Experimental Value] [Calculated Value] [e.g., Slightly Soluble]
pH 1.2 Buffer 37 [Experimental Value] [Calculated Value] [e.g., Soluble]
pH 4.5 Buffer 37 [Experimental Value] [Calculated Value] [e.g., Sparingly Soluble]
pH 6.8 Buffer 37 [Experimental Value] [Calculated Value] [e.g., Slightly Soluble]
Methanol 25 [Experimental Value] [Calculated Value] [e.g., Freely Soluble]
DMSO 25 [Experimental Value] [Calculated Value] [e.g., Very Soluble]

| Hexane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Interpretation for Drug Development:

  • Biopharmaceutics Classification System (BCS): The data from Protocol 4.3 is used to classify the drug's solubility. According to ICH guidelines, a drug is "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media across the pH range of 1.2-6.8.[16][17][21] The lowest measured solubility in this range is the determining factor.[16] This classification, combined with permeability data, dictates the regulatory path for biowaivers.

  • Formulation Strategy: Low aqueous solubility may necessitate enabling formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to achieve adequate drug exposure in vivo.[5]

  • Assay Development: High solubility in DMSO confirms its suitability as a solvent for preparing concentrated stock solutions for high-throughput screening. However, the final concentration of DMSO in aqueous assay buffers must be carefully controlled (typically <0.5%) to avoid compound precipitation and solvent-induced artifacts.[5]

Conclusion

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Wikipedia. (n.d.). Solubility.
  • Zito, P. M. (n.d.). Biochemistry, Dissolution and Solubility. NCBI StatPearls.
  • MBiotech. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
  • Westlab. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ChemPRIME. (n.d.). Solubility.
  • JoVE. (2020, March 26). Solubility - Concept.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Scribd. (n.d.). Solubility Measurement Techniques.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
  • ACS Green Chemistry Institute. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?
  • LookChem. (n.d.). Cas 16681-59-7,2-Bromo-1-methyl-1H-imidazole.
  • ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
  • ACS Publications. (n.d.). Chemistry of the Biologically Important Imidazoles.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PubChem. (n.d.). 1H-imidazole-1-carboxylic acid.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • International Journal of Pharma and Bio Sciences. (n.d.). Chemical and Pharmacological Properties of Imidazoles.
  • ACS Publications. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications.

Sources

The Architectural Blueprint of a Bioactive Scaffold: A Crystallographic Exploration of a Brominated Methyl-Imidazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territories of Molecular Structure

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, a privileged structure renowned for its versatility in forging compounds with a wide spectrum of biological activities.[1] The strategic incorporation of halogen atoms, particularly bromine, into this five-membered aromatic ring can profoundly influence a molecule's physicochemical properties, enhancing its membrane permeability, metabolic stability, and target-binding affinity.[2] This guide embarks on a detailed exploration of the crystal structure of a representative brominated methyl-imidazole derivative. While crystallographic data for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is not publicly available, we will utilize the elucidated structure of a closely related and structurally significant compound, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone , as a case study.[3] Through this lens, we will dissect the intricate three-dimensional arrangement of atoms, the subtle interplay of intermolecular forces, and the profound implications of these structural features for drug design and development. This document serves as a technical resource, offering not just a static image of a molecule, but a dynamic understanding of its structural underpinnings.

Part 1: The Genesis of a Crystal - Synthesis and Crystallization

The journey to unveiling a crystal structure commences with the synthesis of the target compound and the meticulous process of obtaining a single crystal suitable for X-ray diffraction. The synthesis of halogenated imidazole derivatives often involves a multi-step approach, leveraging well-established organic chemistry principles.

Synthetic Pathway Overview

A generalized synthetic route to brominated imidazole derivatives is depicted below. The specific synthesis of our case study compound, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, involves the double bromination of a precursor molecule.[3]

Synthesis_Pathway imidazole Imidazole Precursor bromination Bromination (e.g., NBS, Br2) imidazole->bromination Introduction of Bromine functionalization Further Functionalization (e.g., N-alkylation, esterification) bromination->functionalization Modification of Scaffold target Target Brominated Imidazole Derivative functionalization->target

Caption: Generalized synthetic workflow for brominated imidazole derivatives.

Experimental Protocol: From Powder to Prism - The Art of Crystallization

The growth of a high-quality single crystal is often the most challenging and critical step in crystallographic analysis. The method of slow evaporation is a widely employed technique.

Step-by-Step Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: The choice of solvent is paramount. A suitable solvent will dissolve the compound to a moderate extent, and its evaporation rate should be controllable. A solvent system, such as a mixture of a good solvent and a poor solvent (e.g., dichloromethane-diethyl ether), is often effective.[3]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent or solvent system at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap or parafilm with a few small perforations. This allows for slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory, at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.[4]

Part 2: Unveiling the Molecular Architecture - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique that provides precise and unambiguous information about the three-dimensional arrangement of atoms within a crystalline solid.[5][6] The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice.

The Crystallographic Workflow: From Diffraction to Structure

Crystallographic_Workflow crystal Single Crystal Selection and Mounting data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing (Integration and Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation

Caption: The experimental and computational workflow of single-crystal X-ray diffraction.

Crystallographic Data for 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of the title compound.[3]

ParameterValue
Chemical FormulaC₁₂H₉Br₂N₃O₃
Formula Weight419.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0255(5)
b (Å)14.9112(5)
c (Å)10.9438(5)
α (°)90
β (°)109.223(5)
γ (°)90
Volume (ų)1390.71(12)
Z4
Temperature (K)293(2)
R_gt(F)0.0482
wR_ref(F²)0.0948
CCDC No.2416949

Part 3: Decoding the Structure - Analysis and Implications

The refined crystal structure provides a wealth of information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and its potential as a drug candidate.

Molecular Conformation and Geometry

The imidazole ring, being aromatic, is essentially planar. The substituents on the imidazole ring and the phenylethanone moiety will adopt specific conformations to minimize steric hindrance and optimize electronic interactions. The precise bond lengths and angles, determined with high precision from the crystallographic data, can reveal the nature of the chemical bonds (e.g., single, double, or partial double bond character) and any strain within the molecule.

The Role of Intermolecular Interactions

In the solid state, molecules are not isolated entities but are packed together in a specific arrangement dictated by intermolecular forces. These interactions are critical for the stability of the crystal lattice and can provide insights into how the molecule might interact with biological targets. In the crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, a notable intermolecular interaction is the C-H···N hydrogen bond.[3] These weak, non-covalent interactions, along with other forces like van der Waals interactions, play a significant role in the overall crystal packing.

Implications for Drug Development

The detailed structural information gleaned from crystallographic studies is invaluable in the field of drug development.

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of a lead compound allows medicinal chemists to make rational modifications to improve its potency, selectivity, and pharmacokinetic properties.

  • Target Binding: The conformation of the molecule and the spatial arrangement of its functional groups are critical for its ability to bind to a specific biological target, such as an enzyme active site or a receptor.

  • Polymorphism: The ability of a compound to exist in different crystalline forms (polymorphs) can have significant implications for its solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphic forms.

Conclusion: From Atoms to Applications

The crystallographic analysis of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone provides a detailed and insightful glimpse into the molecular architecture of a complex brominated imidazole derivative. This knowledge transcends a mere academic exercise; it is a critical component in the rational design of new therapeutic agents. By understanding the intricate details of molecular structure and intermolecular interactions, researchers can more effectively navigate the challenging path of drug discovery and development, ultimately translating the architectural blueprints of molecules into life-saving medicines.

References

  • Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
  • Saber, S. O., Al-Soud, Y. A., Al-Qawasmeh, R. A., & Khanfar, M. A. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures, (ahead-of-print).
  • SERC (Carleton). Single-crystal X-ray Diffraction.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • Paneth, A., Węglińska, L., Bekier, A., Stefaniszyn, E., Wujec, M., Trotsko, N., Hawrył, A., Hawrył, M., & Dzitko, K. (2019). Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design. Molecules, 24(8), 1588.
  • MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

The Diverse Biological Activities of Substituted Imidazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its aromatic nature, and its capacity to coordinate with metal ions, make it a privileged scaffold in the design of a vast array of therapeutic agents.[1][2][3] The strategic substitution on the imidazole ring allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the modulation of interactions with a wide range of biological targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted imidazoles, with a focus on their applications as antifungal, anticancer, anti-inflammatory, and antihypertensive agents, as well as histamine H3 receptor antagonists. For each area, we will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, summarize key structure-activity relationships, and provide quantitative data for representative compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel imidazole-based therapeutics.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine, histamine, and purines, highlighting its inherent biocompatibility.[3][4] Its amphoteric nature and ability to engage in various non-covalent interactions contribute to its versatility as a pharmacophore.[1][5] The synthetic tractability of the imidazole core allows for the systematic exploration of chemical space, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.[4][6] This has led to the successful development of numerous imidazole-containing drugs with diverse therapeutic applications.[1][7]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Substituted imidazoles represent a major class of antifungal agents widely used in the treatment of superficial and systemic mycoses. Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[8][9]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of imidazoles is primarily attributed to their inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol, the principal sterol in fungal cell membranes.[10][13] By binding to the heme iron of CYP51, imidazole derivatives block the demethylation of lanosterol.[5] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[14] The altered sterol composition disrupts the fluidity and integrity of the membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.[8][15]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Substituted Imidazoles Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Imidazole_Derivative Substituted Imidazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Imidazole_Derivative->Lanosterol 14α-demethylase (CYP51) Inhibits Anticancer_Mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition Imidazole_Tubulin Substituted Imidazole Tubulin Tubulin Imidazole_Tubulin->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubules->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Imidazole_Kinase Substituted Imidazole Receptor_Kinase Receptor_Kinase Imidazole_Kinase->Receptor_Kinase Inhibits Growth_Factor Growth_Factor Growth_Factor->Receptor_Kinase Activates Downstream Signaling Downstream Signaling Receptor_Kinase->Downstream Signaling Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes

Caption: Key anticancer mechanisms of substituted imidazoles.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability and is commonly used to screen for the cytotoxic effects of potential anticancer compounds. [12] Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test imidazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer activity of substituted imidazoles is highly dependent on the substitution pattern around the core.

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
Compound 6 1-Substituted-2-aryl imidazoleHCT-150.08-0.2[15]
Compound 41 Imidazole analogHeLa0.001-0.009[16]
Compound 53 Imidazole–oxazole derivativePC30.023[16]
Compound 10 Imidazole-triazolopyrazineMDA-MB-4360.0019[16]

Key SAR Insights:

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the imidazole core are critical for activity. Electron-withdrawing and electron-donating groups can significantly influence potency. [1]* Hybrid Molecules: Hybrid molecules incorporating the imidazole scaffold with other pharmacophores (e.g., oxadiazole, pyrazole) have shown enhanced anticancer activity. [16]* Kinase Inhibitors: For kinase inhibitors, specific substitutions are designed to target the ATP-binding pocket of the target kinase, often involving hydrogen bonding and hydrophobic interactions. [11]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Substituted imidazoles have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade. [8][12][17]

Mechanisms of Action

The anti-inflammatory effects of imidazole derivatives are primarily mediated by:

  • Cyclooxygenase (COX) Inhibition: Certain imidazole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. [14][18]Selective COX-2 inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. [11]* p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. [13][15][16]Imidazole-based compounds have been developed as potent and selective inhibitors of p38 MAP kinase, thereby suppressing the inflammatory response. [1][9]

Anti_Inflammatory_Mechanisms cluster_cox COX Inhibition cluster_p38 p38 MAP Kinase Inhibition Imidazole_COX Substituted Imidazole COX-2 COX-2 Imidazole_COX->COX-2 Inhibits Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Imidazole_p38 Substituted Imidazole p38_MAP_Kinase p38_MAP_Kinase Imidazole_p38->p38_MAP_Kinase Inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->p38_MAP_Kinase Activates Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines p38_MAP_Kinase->Pro-inflammatory_Cytokines Production Pro-inflammatory_Cytokines->Inflammation Antihypertensive_Mechanisms cluster_imidazoline I1-Imidazoline Receptor Agonism cluster_raas Angiotensin II Receptor Antagonism Imidazole_I1 Substituted Imidazole I1_Receptor I1-Imidazoline Receptor (in Brainstem) Imidazole_I1->I1_Receptor Activates Brainstem Brainstem Sympathetic_Outflow Sympathetic_Outflow Brainstem->Sympathetic_Outflow Regulates Blood_Pressure Blood_Pressure Sympathetic_Outflow->Blood_Pressure Decreases I1_Receptor->Sympathetic_Outflow Reduces Imidazole_AT1 Substituted Imidazole AT1_Receptor AT1_Receptor Imidazole_AT1->AT1_Receptor Blocks Angiotensin_II Angiotensin_II Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Causes Vasoconstriction->Blood_Pressure Increases

Caption: Antihypertensive mechanisms of substituted imidazoles.

Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

The SHR model is a widely used genetic model of hypertension for evaluating the efficacy of antihypertensive drugs.

[11][16]Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Test imidazole compounds

  • Vehicle for drug administration

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)

[16]Procedure:

  • Animal Selection and Acclimatization: Use adult male SHRs with established hypertension. Acclimatize the animals to the measurement procedure to minimize stress-induced blood pressure fluctuations.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of the conscious, restrained rats.

  • Compound Administration: Administer the test compounds orally or via another appropriate route at various doses. The control group receives the vehicle.

  • Post-Dose Blood Pressure Monitoring: Measure blood pressure and heart rate at several time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare it to the vehicle control group.

Structure-Activity Relationship (SAR) and Quantitative Data

The antihypertensive activity of imidazole derivatives is sensitive to their structural modifications.

CompoundMechanism of ActionDoseAntihypertensive EffectReference
Moxonidine I1-Imidazoline Receptor Agonist0.2-0.4 mg/daySignificant reduction in SBP/DBP
Rilmenidine I1-Imidazoline Receptor Agonist-Comparable to other antihypertensives
Compound 13 Vasorelaxant25, 50, 100 mg/kgDose-dependent reduction in blood pressure in SHRs
Losartan Angiotensin II Receptor Antagonist-Effective in managing hypertension

Key SAR Insights:

  • I1-Imidazoline Agonists: The imidazoline or a bioisosteric ring is essential for activity. The nature of the substituents on this ring and the linker to other parts of the molecule influences selectivity for I1 receptors over α2-adrenoceptors. * Angiotensin II Antagonists: The imidazole ring serves as a scaffold to correctly position the key functional groups (e.g., a biphenyl tetrazole moiety) that interact with the AT1 receptor.

[1][10]### 6. Histamine H3 Receptor Antagonism: Modulating Neurotransmission

Substituted imidazoles are the classical and most extensively studied class of histamine H3 receptor antagonists. T[11][18]he H3 receptor is primarily located in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.

[8][14]#### 6.1. Mechanism of Action

Histamine H3 receptor antagonists block the inhibitory effect of histamine on its own release. B[9]y antagonizing the H3 autoreceptor, these compounds increase the synthesis and release of histamine in the brain. This enhanced histaminergic neurotransmission, in turn, modulates the release of other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive processes, wakefulness, and attention. T[14]his mechanism underlies the potential therapeutic applications of H3 antagonists in various neurological and psychiatric disorders.

H3_Antagonism cluster_autoreceptor H3 Autoreceptor Feedback Loop cluster_antagonist Action of H3 Antagonist Histamine_Neuron Histaminergic Neuron Synaptic_Cleft Histamine_Neuron->Synaptic_Cleft Histamine Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binds to Postsynaptic Receptors H3_Receptor H3 Autoreceptor Synaptic_Cleft->H3_Receptor Histamine Binds H3_Receptor->Histamine_Neuron Inhibits Histamine Release Imidazole_Antagonist Imidazole H3 Antagonist Imidazole_Antagonist->H3_Receptor Blocks

Sources

The Strategic Utility of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary drug discovery and materials science, the imidazole core stands as a privileged scaffold, underpinning the structure of numerous biologically active compounds and functional materials. Within this class of heterocyles, Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate emerges as a highly versatile and strategically important building block. Its unique arrangement of functional groups—a reactive bromine atom at the 2-position, a protected nitrogen, and an electron-withdrawing ester at the 5-position—offers a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this key intermediate, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
CAS Number 120781-02-4
Appearance White to off-white solidInferred from supplier data
Solubility Soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents.General chemical knowledge

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum is expected to show a singlet for the imidazole proton (C4-H), a singlet for the N-methyl group, and a singlet for the ester methyl group. The exact chemical shifts would be influenced by the solvent.

  • ¹³C NMR: The spectrum will display distinct signals for the five carbon atoms of the imidazole ring and the methyl ester, with the C2 carbon bearing the bromine atom appearing at a characteristic downfield shift.

Researchers synthesizing this compound should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis of this compound: A Proposed Pathway

A definitive, peer-reviewed synthesis for this compound is not prominently available in the literature. However, based on established methodologies for the synthesis of related imidazole derivatives, a robust and logical synthetic route can be proposed. This pathway commences with the commercially available methyl 1-methyl-1H-imidazole-5-carboxylate and proceeds via a direct bromination.

Synthesis_Pathway Start Methyl 1-methyl-1H-imidazole-5-carboxylate Reagent N-Bromosuccinimide (NBS) Acetonitrile (ACN) or Dichloromethane (DCM) Start->Reagent Bromination Product This compound Reagent->Product Formation of C-Br bond Purification Column Chromatography (Silica Gel) Product->Purification Isolation

Proposed Synthesis Workflow

Step-by-Step Protocol (Proposed):

  • Reaction Setup: To a solution of methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise at 0 °C. The use of a slight excess of NBS can drive the reaction to completion.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: NBS is a mild and selective brominating agent for electron-rich heterocyclic systems, minimizing over-bromination and side reactions.

  • Solvent Selection: Acetonitrile and dichloromethane are common solvents for such brominations as they are relatively inert and effectively solubilize the reactants.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermicity of the bromination reaction.

  • Purification Method: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the product from unreacted starting material and by-products.

The Synthetic Powerhouse: Reactivity and Applications

The strategic placement of the bromine atom at the C2 position, ortho to a nitrogen atom, makes this building block an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the facile introduction of diverse functionalities, paving the way for the synthesis of complex molecular architectures.

Reactions cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination BuildingBlock Methyl 2-bromo-1-methyl-1H- imidazole-5-carboxylate Suzuki_Partner Aryl/Heteroaryl Boronic Acid/Ester Heck_Partner Alkene (e.g., Styrene, Acrylate) Buchwald_Partner Primary/Secondary Amine Suzuki_Product 2-Aryl/Heteroaryl Imidazole Derivative Suzuki_Partner->Suzuki_Product Pd Catalyst, Base Heck_Product 2-Vinyl Imidazole Derivative Heck_Partner->Heck_Product Pd Catalyst, Base Buchwald_Product 2-Amino Imidazole Derivative Buchwald_Partner->Buchwald_Product Pd Catalyst, Base, Ligand

Key Cross-Coupling Applications

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds. This compound is an excellent candidate for this reaction.

General Protocol (To be optimized for specific substrates):

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the mixture to the appropriate temperature (usually 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

Heck Reaction: The Power of Olefin Arylation

The Heck reaction provides a powerful method for the arylation of alkenes. This allows for the introduction of vinyl groups at the 2-position of the imidazole ring.

General Protocol (To be optimized for specific substrates):

  • Reaction Setup: Combine this compound (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.1-1.5 eq.), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand in a reaction vessel.

  • Base and Solvent: Add a base, typically a hindered amine like triethylamine or diisopropylethylamine, and a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. Monitor the reaction's progress.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off any precipitated salts, and concentrate the filtrate. The residue can then be purified by column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of 2-aminoimidazole derivatives, which are prevalent motifs in medicinal chemistry.

General Protocol (To be optimized for specific substrates):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), a palladium precatalyst, and a suitable phosphine ligand (e.g., a biarylphosphine ligand).

  • Solvent: Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Conclusion and Future Outlook

This compound is a building block of significant potential, offering a gateway to a vast chemical space of substituted imidazoles. Its predictable reactivity in key cross-coupling reactions makes it an invaluable tool for medicinal chemists and materials scientists. While this guide provides a foundational understanding and generalized protocols, the true power of this building block will be fully realized through the innovative applications developed by researchers at the bench. Future work will undoubtedly expand the scope of its utility, leading to the discovery of novel therapeutic agents and advanced materials.

References

While specific literature citations for the synthesis and reactions of this compound are not available, the protocols and principles described are based on well-established methodologies in organic synthesis. For further reading on the individual named reactions, please consult authoritative sources on palladium-catalyzed cross-coupling reactions.

  • PubChem Compound Summary for CID 26343677, this compound.

A Technical Guide to the Safe Handling of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Hazard Identification

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound utilized in proteomics research and as a building block in the synthesis of more complex molecules, including potential antineoplastic agents.[1] Its chemical structure, featuring a brominated imidazole ring, imparts specific reactivity that, while useful synthetically, also necessitates stringent safety and handling protocols.

This guide provides a comprehensive overview of the known hazards and outlines field-proven procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of research outcomes.

Physicochemical Properties

A clear understanding of the compound's physical properties is fundamental to anticipating its behavior under laboratory conditions.

PropertyValueSource
CAS Number 120781-02-4[1]
Molecular Formula C₆H₇BrN₂O₂[1]
Molecular Weight 219.04 g/mol [1]
Physical Form Solid or liquid
Storage Temperature 2-8°C, under inert atmosphere
GHS Hazard Classification and Statements

While a specific, comprehensive safety data sheet (SDS) for this compound is not uniformly available across all suppliers, data from structurally similar compounds and available supplier information indicate that it should be handled as a hazardous substance. The hazard classifications for closely related brominated imidazoles provide a strong basis for a cautious approach.[2]

Based on analogue data, the compound is anticipated to be classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye irritation or severe eye damage.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Associated Hazard (H) and Precautionary (P) Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure—inhalation, ingestion, and skin/eye contact. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid or solutions of this compound must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][5]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical and must be appropriate for the potential hazards. The following protocol ensures a comprehensive barrier against exposure.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in situations with a higher risk of splashing.[5]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-retardant, buttoned lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood (a practice that should be strictly avoided) or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Protocol VerifyHood Verify Fume Hood Functionality GatherPPE Gather Required PPE (Gloves, Goggles, Coat) VerifyHood->GatherPPE Check OK DonCoat 1. Don Lab Coat GatherPPE->DonCoat DonGoggles 2. Don Safety Goggles DonCoat->DonGoggles DonGloves 3. Don Gloves DonGoggles->DonGloves HandleChemical Handle Chemical Inside Fume Hood DonGloves->HandleChemical Proceed to work

Diagram: Recommended PPE Donning and Handling Workflow.

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3] If symptoms such as respiratory irritation occur or if the person is not breathing, seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If skin irritation persists, call a physician.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.

Accidental Release Measures (Spill Response)
  • Personal Precautions: Ensure adequate ventilation and wear full PPE as described in Section 2. Avoid breathing dust and prevent contact with skin and eyes.[6]

  • Containment and Clean-up: For a solid spill, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2][6] For a liquid spill, contain and absorb the spillage with non-combustible materials like sand or earth, then place it in a closed container for disposal.[7]

  • Environmental Precautions: Do not let the product enter drains or watercourses.[7]

Spill_Response_Decision_Tree Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small & Contained? Assess->SmallSpill DonPPE Evacuate Area Don Full PPE SmallSpill->DonPPE Yes LargeSpill Large or Uncontained Spill SmallSpill->LargeSpill No Cleanup Use Spill Kit (Absorb/Sweep) DonPPE->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Area & Report Incident Dispose->Decontaminate Alert Alert EH&S / Emergency Services. Evacuate. LargeSpill->Alert

Diagram: Decision Tree for Accidental Release Response.

Section 4: Handling, Storage, and Disposal

Safe Handling Practices
  • Avoid all personal contact, including inhalation and ingestion.[6]

  • Do not eat, drink, or smoke in the laboratory or when handling the product.[2]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Use the compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • The recommended storage temperature is refrigerated (2-8°C).

  • Store under an inert atmosphere to maintain product quality.

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Disposal Considerations
  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]

  • Dispose of contents and container to an approved waste disposal plant.[3] Do not dispose of it into the sewer system.

Section 5: Stability and Reactivity

  • Chemical Stability: The product is expected to be stable under recommended storage conditions.[2]

  • Conditions to Avoid: Avoid dust formation, heat, and sources of ignition.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[2]

References

  • Methyl 2-bromo-1H-imidazole-5-carboxyl
  • SAFETY DATA SHEET for 5-Bromo-2-methyl-4-nitro-1H-imidazole. Fisher Scientific.
  • SAFETY DATA SHEET for 2-Bromo-1H-imidazole, 98%. Fisher Scientific.
  • Material Safety Data Sheet for 1-Methylimidazole. Spectrum Chemical.
  • This compound | CAS 120781-02-4. Santa Cruz Biotechnology.
  • Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxyl
  • 2-Bromo-1-methyl-1H-imidazole 95 | 16681-59-7. Sigma-Aldrich.
  • SAFETY DATA SHEET for 1-Methyl-1H-imidazole-2-carboxylic Acid. TCI Chemicals.
  • 5-Bromo-1H-imidazole-4-carbaldehyde Safety D
  • SAFETY DATA SHEET for 2,4,6-Trichloroanisole. Sigma-Aldrich.
  • SAFETY DATA SHEET for Benzothiazole. Sigma-Aldrich.
  • SAFETY D
  • SAFETY D
  • 1H-Imidazole, 1-methyl - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • methyl 5-bromo-1H-imidazole-2-carboxyl
  • methyl 2-bromo-1H-imidazole-5-carboxyl
  • Safety D

Sources

A Technical Guide to Assessing the Thermostability of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for evaluating the thermal stability of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4), a key heterocyclic building block in modern drug discovery. While specific thermostability data for this compound is not extensively published, this document outlines a robust, first-principles approach for its characterization. By leveraging established methodologies such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and state-of-the-art stability-indicating High-Performance Liquid Chromatography (HPLC) methods, researchers can generate the critical data needed to ensure the compound's quality, define appropriate storage and handling conditions, and predict its behavior during synthetic transformations. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of the molecule's intrinsic stability.

Introduction: The Imperative of Thermal Stability

This compound is a substituted imidazole, a privileged scaffold in medicinal chemistry. Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, paramount among which is thermal stability. The presence of a C-Br bond, a methyl ester, and the imidazole core presents several potential degradation pathways. Thermal instability can lead to impurity generation, loss of yield, and compromised product quality, impacting everything from reaction optimization to long-term storage.[1][2]

This document provides the theoretical grounding and practical, field-proven protocols to systematically investigate the thermostability of this molecule. Our approach is built on three pillars of thermal analysis:

  • Calorimetric Analysis (DSC): To probe for melting behavior and decomposition events.

  • Gravimetric Analysis (TGA): To quantify mass loss as a function of temperature.

  • Chromatographic Analysis (Forced Degradation & HPLC): To identify and quantify the parent compound and its thermal degradants with high specificity.

Molecular Structure and Potential Thermal Liabilities

The structure of this compound contains functional groups that are known to be susceptible to thermal degradation:

  • Methyl Ester: Susceptible to hydrolysis, particularly in the presence of trace moisture, which can be accelerated by heat.

  • C-Br Bond: Carbon-halogen bonds can undergo homolytic or heterolytic cleavage at elevated temperatures, potentially leading to radical-mediated decomposition or nucleophilic substitution reactions.

  • Imidazole Ring: While generally aromatic and stable, the ring can be susceptible to oxidative degradation or complex decomposition pathways at high temperatures.[3]

Understanding these potential liabilities allows for the rational design of stability studies. For instance, the potential for hydrolysis suggests that moisture control during storage and analysis is critical. Vendor-supplied information often recommends storage at 2-8°C under an inert atmosphere, underscoring the compound's presumed sensitivity.

Core Methodologies for Thermostability Profiling

A multi-faceted approach is essential for a complete stability profile. The following sections detail the primary analytical techniques and provide actionable protocols.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is an indispensable tool for identifying the melting point, which is a key purity indicator, and for detecting exothermic events that often signify decomposition.[5][6] An unstable compound may exhibit an exothermic decomposition peak immediately following its endothermic melting peak.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[7]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any potential off-gassing and prevent evaporative mass loss.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 300°C) at a rate of 10°C/min.

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the melting endotherm.

    • Integrate the peak to determine the heat of fusion (ΔHfus).

    • Carefully examine the post-melting region of the thermogram for any broad or sharp exothermic peaks, which are indicative of decomposition.[4][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8][9] This technique directly assesses thermal stability by identifying the temperature at which the compound begins to lose mass due to decomposition and volatilization.[10]

  • Instrument Preparation: Ensure the TGA balance is calibrated and the instrument is clean.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to an upper limit (e.g., 500°C) at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50-100 mL/min).

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T-onset), often defined as the temperature at which a 5% mass loss occurs.[11]

    • The derivative of the TGA curve (DTG curve) can be plotted to clearly identify the temperatures of maximum decomposition rates.[8][11]

The workflow for these initial thermal analyses is summarized below.

G cluster_workflow Workflow: Initial Thermal Characterization Sample Test Compound: Methyl 2-bromo-1-methyl- 1H-imidazole-5-carboxylate DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Data_DSC Melting Point (Tm) Decomposition Exotherm? DSC->Data_DSC Data_TGA Decomposition Onset (T-onset) Mass Loss Profile TGA->Data_TGA Report Preliminary Stability Report Data_DSC->Report Data_TGA->Report

Fig. 1: Workflow for preliminary thermal analysis using DSC and TGA.
Stability-Indicating HPLC Method via Forced Degradation

While DSC and TGA identify if and when a compound degrades, a stability-indicating HPLC method is required to separate and quantify the parent compound from its degradation products.[12][13] The development of such a method is mandated by regulatory agencies like the ICH and FDA for all pharmaceutical compounds.[13][14] The core principle is to intentionally "stress" the compound under various conditions to generate its likely degradants.[15][16]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17] This ensures that degradants are generated at sufficient levels for detection without completely consuming the parent compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions.[15][17] A control sample (unstressed) should be analyzed concurrently.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂ and maintain at room temperature for 24 hours.

    • Thermal Stress (in solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Stress (solid state): Store the solid compound in an oven at 80°C for 7 days.[15]

    • Photostability: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Quenching: After the designated stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for HPLC analysis.

The key to a stability-indicating method is its specificity: the ability to resolve the parent peak from all potential degradation products.[13][18]

  • Initial Column & Mobile Phase Screening:

    • Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Use a gradient elution to separate compounds with a wide range of polarities.[12]

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Detector: A photodiode array (PDA) detector is essential for monitoring at multiple wavelengths and assessing peak purity.

  • Method Optimization:

    • Inject a cocktail of the stressed samples (acidic, basic, oxidative, etc.).

    • Optimize the gradient, flow rate, and mobile phase pH to achieve baseline separation between the parent peak and all degradant peaks.

    • Peak purity analysis using the PDA detector must be performed on the parent peak in each stressed sample to ensure it is not co-eluting with any degradants.

The logical flow for developing this critical assay is depicted below.

G cluster_hplc_dev Workflow: Stability-Indicating HPLC Method Development Start Prepare 1 mg/mL Stock Solution Stress Perform Forced Degradation (Acid, Base, Heat, Oxidative, Light) Start->Stress Pool Pool Stressed Samples (Degradant Cocktail) Stress->Pool Develop Develop Gradient HPLC Method (C18 Column, ACN/H2O) Pool->Develop Optimize Optimize Separation (Ensure baseline resolution of all peaks) Develop->Optimize Validate Assess Peak Purity (Using PDA Detector) Optimize->Validate Final Final Validated Stability- Indicating Method Validate->Final

Fig. 2: Systematic approach for forced degradation and HPLC method development.

Data Interpretation and Reporting

A comprehensive thermostability report should synthesize the data from all three techniques.

ParameterTechniqueTypical ResultInterpretation
Melting Point (Tm) DSCSharp endotherm at T > 100°CHigh purity, crystalline solid.
Decomposition DSCExotherm following meltCompound decomposes upon melting.
Mass Loss Onset TGAT-onset (5% loss) at 150°CSignificant decomposition begins around 150°C.
Degradation Profile HPLC>10% degradation under basic conditionsThe compound is highly sensitive to base-catalyzed hydrolysis.
Peak Purity HPLC-PDAPass (>990)The analytical method is specific and stability-indicating.

Potential Degradation Pathway: Based on the structure and common degradation mechanisms, a likely pathway under thermal/hydrolytic stress is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This hypothesis can be confirmed by LC-MS analysis of the stressed samples to identify the mass of the degradant peaks.

G cluster_pathway Hypothesized Thermal/Hydrolytic Degradation Pathway Parent Methyl 2-bromo-1-methyl- 1H-imidazole-5-carboxylate (Parent Compound) Product 2-bromo-1-methyl-1H-imidazole- 5-carboxylic acid (Degradant) Parent->Product Heat (Δ) H₂O Methanol Methanol

Fig. 3: Postulated primary degradation pathway via ester hydrolysis.

Conclusion and Recommendations

A systematic evaluation using DSC, TGA, and a stability-indicating HPLC method provides a robust and defensible assessment of the thermostability of this compound. The data generated from these studies is critical for:

  • Process Chemistry: Defining maximum temperature limits for reactions and workups.

  • Formulation Science: Understanding potential interactions with excipients and degradation during manufacturing.

  • Quality Control: Establishing specifications for purity and acceptable levels of degradation products.

  • Logistics and Storage: Confirming that storage conditions (e.g., 2-8°C, inert atmosphere) are necessary and sufficient to maintain compound integrity.

By following the protocols outlined in this guide, researchers can confidently characterize the thermal behavior of this important molecule, ensuring its effective and safe use in the drug development pipeline.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). ARL Bio Pharma. Available online
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Available online
  • Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. (n.d.).
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Remmele, R. L., & Gombotz, W. R. (n.d.). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals.
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2024). World Journal of Pharmaceutical Research. Available online
  • Stability-Indicating HPLC Method Development. (n.d.).
  • Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical and Clinical Research. Available online
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available online
  • Thermogravimetric analysis. (2024). In Wikipedia. Available online
  • Thermal Analysis of Organic Compounds. (2018). AZoM. Available online
  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Available online
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available online
  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Available online
  • Thermo Gravimetric Analysis (TGA). (n.d.). T,C&A Lab. Available online
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available online
  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. Available online
  • methyl 2-bromo-1H-imidazole-5-carboxylate. (n.d.). ChemicalBook. Available online
  • Methyl 2-bromo-1H-imidazole-5-carboxylate. (n.d.). Sigma-Aldrich. Available online
  • Wright, J. E., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Available online
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available online
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available online
  • This compound. (n.d.). Santa Cruz Biotechnology. Available online

Sources

Introduction: The Significance of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to apply modern spectroscopic methods for unequivocal molecular identification.

This compound, with the molecular formula C₆H₇BrN₂O₂, is a substituted imidazole derivative.[1][2] The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of this compound—featuring a bromo group at the 2-position, an N-methyl group, and a methyl ester at the 5-position—renders it a versatile intermediate for introducing further complexity through cross-coupling reactions and other synthetic transformations.[3]

Given its role as a critical precursor, verifying the identity, purity, and structural integrity of this compound is paramount. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for its complete characterization. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a framework for rigorous scientific validation.

Molecular Structure and Predicted Spectroscopic Fingerprints

A thorough analysis begins with an understanding of the molecule's constituent parts.

  • Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.

  • N-Methyl Group: A methyl group attached to one of the ring nitrogens.

  • Bromo Substituent: A bromine atom at the C2 position, which will significantly influence the electronic environment and isotopic signature.

  • Methyl Ester Group: A -COOCH₃ group at the C5 position, introducing a carbonyl and a second distinct methyl group.

These features give rise to a unique spectroscopic signature that, when analyzed collectively, provides an unambiguous confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum: In a standard deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆, the spectrum is expected to be relatively simple, showing three distinct singlets:

  • Imidazole Ring Proton (H4): A single proton is attached to the imidazole ring at the C4 position. Due to the absence of adjacent protons, this signal will appear as a sharp singlet. Its chemical shift is anticipated in the aromatic region, typically between 7.5 and 8.5 ppm.

  • N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and will produce a singlet. This signal is expected to appear further downfield than a typical aliphatic methyl group due to the influence of the aromatic ring, likely in the range of 3.7 to 4.2 ppm.

  • Ester Methyl Protons (-O-CH₃): The three protons of the ester's methyl group are also equivalent and will appear as a singlet. Their chemical shift is typically found between 3.8 and 4.0 ppm.

Data Presentation: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Imidazole H47.5 - 8.5Singlet (s)1H
N-Methyl (-N-CH₃)3.7 - 4.2Singlet (s)3H
Ester Methyl (-O-CH₃)3.8 - 4.0Singlet (s)3H

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition involves 8 to 16 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy: Carbon Backbone Identification

Carbon NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum: The spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically between 160 and 170 ppm.

  • Imidazole Ring Carbons (C2, C4, C5):

    • C2 (Bromo-substituted): The carbon atom directly attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Its chemical shift is expected in the range of 120-130 ppm.

    • C4: This carbon is expected to appear in the aromatic region, around 135-145 ppm.

    • C5 (Ester-substituted): The carbon bearing the ester group will also be in the aromatic region, likely around 130-140 ppm.

  • N-Methyl Carbon (-N-CH₃): This carbon will appear in the aliphatic region, typically between 30 and 40 ppm.

  • Ester Methyl Carbon (-O-CH₃): This carbon is also found in the aliphatic region, generally between 50 and 55 ppm.

Data Presentation: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C =O)160 - 170
Imidazole C4135 - 145
Imidazole C5130 - 140
Imidazole C2120 - 130
Ester Methyl (-O-C H₃)50 - 55
N-Methyl (-N-C H₃)30 - 40

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is typically required.

  • Processing & Referencing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Compound in Deuterated Solvent H1_Acq ¹H NMR Acquisition (16 Scans) Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (1024+ Scans) Prep->C13_Acq Proc Fourier Transform Phase & Baseline Correction H1_Acq->Proc C13_Acq->Proc H1_Analysis Analyze δ, Integration, Multiplicity Proc->H1_Analysis C13_Analysis Analyze δ Proc->C13_Analysis Confirm Confirm C-H Framework H1_Analysis->Confirm C13_Analysis->Confirm

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is crucial for determining the molecular weight of a compound and offers strong evidence for its elemental composition.

Predicted Mass Spectrum (Electrospray Ionization - ESI+): The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[4] This results in a characteristic pair of peaks (M and M+2) separated by two mass units for any fragment containing a bromine atom.

  • Molecular Weight: 219.04 g/mol (for C₆H₇⁷⁹BrN₂O₂).[1]

  • Protonated Molecular Ion [M+H]⁺: The base peak in an ESI+ spectrum is often the protonated molecule. We expect to see two prominent peaks of nearly equal intensity at:

    • m/z 220.9 (for C₆H₈⁷⁹BrN₂O₂⁺)

    • m/z 222.9 (for C₆H₈⁸¹BrN₂O₂⁺)

  • Fragmentation: Potential fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Data Presentation: Predicted MS Data (ESI+)

IonFormulaPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Relative Intensity
[M+H]⁺[C₆H₈BrN₂O₂]⁺220.9222.9~1:1
[M+Na]⁺[C₆H₇BrN₂O₂Na]⁺242.9244.9~1:1

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature).

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragments.

Visualization: Bromine Isotope Pattern

Bromine_Isotope Mol [M+H]⁺ Ion Cluster M_peak m/z 220.9 (Contains ⁷⁹Br) Mol->M_peak M2_peak m/z 222.9 (Contains ⁸¹Br) Mol->M2_peak Ratio ~1:1 Intensity Ratio

Caption: Characteristic M and M+2 isotope pattern for bromine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Predicted IR Spectrum: The spectrum will be characterized by several key absorption bands.

  • C-H Stretching:

    • Aromatic C-H stretch from the imidazole ring, typically appearing just above 3000 cm⁻¹.

    • Aliphatic C-H stretches from the two methyl groups, appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. This is often one of the most prominent peaks in the spectrum.

  • C=N and C=C Stretching: The aromatic imidazole ring will exhibit several stretching vibrations in the 1500-1650 cm⁻¹ region.

  • C-O Stretching: The ester C-O single bond will show a strong absorption between 1150 and 1300 cm⁻¹.

  • C-Br Stretching: The vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, though it may be weak and difficult to assign definitively.

Data Presentation: Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Ester CarbonylC=O Stretch1720 - 1740Strong, Sharp
Imidazole RingC=N, C=C Stretch1500 - 1650Medium
Ester C-OC-O Stretch1150 - 1300Strong
Aromatic C-HC-H Stretch> 3000Medium-Weak
Aliphatic C-HC-H Stretch< 3000Medium
Carbon-BromineC-Br Stretch500 - 600Weak

Experimental Protocol: Acquiring an IR Spectrum (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-system of the molecule.

Predicted UV-Vis Spectrum: Substituted imidazoles exhibit characteristic electronic transitions (π → π*) in the UV region.[5][6]

  • Absorption Maxima (λ_max): For this compound, absorption maxima are expected in the range of 250-300 nm.[5][7] The exact position will depend on the solvent used, though imidazole derivatives often show only slight solvatochromic shifts.[5]

Data Presentation: Predicted UV-Vis Data

Transition TypePredicted λ_max (nm)Solvent
π → π*250 - 300Ethanol or Methanol

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.

Conclusion: A Unified Model for Structural Verification

The definitive identification of this compound is achieved not by a single technique, but by the synergistic integration of data from multiple spectroscopic methods.

  • NMR establishes the precise carbon-hydrogen framework and confirms the presence and location of the three distinct methyl and imidazole proton environments.

  • MS confirms the molecular weight and, critically, provides indisputable evidence of the bromine atom through its unique M/M+2 isotopic pattern.

  • IR verifies the presence of key functional groups, most notably the ester carbonyl.

  • UV-Vis confirms the presence of the conjugated imidazole chromophore.

Together, these techniques provide a self-validating system, ensuring the identity and purity of this valuable synthetic intermediate with the highest degree of scientific confidence.

Visualization: Integrated Spectroscopic Analysis

Integrated_Analysis Structure Proposed Structure: Methyl 2-bromo-1-methyl- 1H-imidazole-5-carboxylate NMR NMR Spectroscopy Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR UV UV-Vis Spectroscopy Structure->UV NMR_Data Confirms: • C-H Framework • 3 Unique Proton Sets NMR->NMR_Data MS_Data Confirms: • Molecular Weight • Bromine Presence (M/M+2) MS->MS_Data IR_Data Confirms: • C=O (Ester) Group • Aromatic Ring IR->IR_Data UV_Data Confirms: • Conjugated π-System UV->UV_Data

Sources

Methodological & Application

Application Note: Strategic Suzuki Coupling of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Strategic Value of Substituted Imidazoles

The imidazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug discovery.[1][3] Consequently, methods for the precise functionalization of the imidazole core are of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming C-C bonds, prized for its mild conditions and exceptional functional group tolerance.[4][5]

This guide focuses on a key building block, Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4).[6][7] This substrate is particularly valuable for several reasons:

  • Defined Regiochemistry : The bromine at the C2 position allows for selective arylation at a key vector.

  • N-Methyl Protection : The N-methyl group prevents complications arising from the acidity of the N-H proton, such as catalyst inhibition or undesired N-arylation side reactions, which can be problematic in unprotected imidazoles.[8]

  • Electron-Withdrawing Group : The methyl carboxylate at the C5 position is an electron-withdrawing group, which generally accelerates the rate-determining oxidative addition step of the catalytic cycle, making the substrate more reactive than many electron-rich heteroaryl halides.[9]

This document serves as a detailed guide for researchers, providing both the theoretical grounding and a practical, field-proven protocol for the successful application of this substrate in Suzuki coupling reactions.

Part 1: The Underlying Science — Key Parameter Selection

A successful Suzuki coupling is not merely a matter of mixing reagents; it is a finely tuned process where each component plays a critical role. The nitrogen-rich nature of the imidazole ring necessitates careful consideration to avoid common pitfalls like catalyst deactivation.

The Catalytic System: Why Ligand Choice is Critical

The heart of the reaction is the palladium catalyst. While simple catalysts like Pd(PPh₃)₄ can be effective for some substrates, heteroaryl halides often require more sophisticated systems. The lone pair of electrons on the imidazole's nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10]

Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Buchwald Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These are the industry standard for challenging couplings.[11] Their steric bulk promotes the final reductive elimination step and prevents the formation of inactive catalyst dimers. Their electron-rich nature facilitates the initial, often rate-limiting, oxidative addition of the palladium into the C-Br bond.[11]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IMes, IPr): NHCs form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition and highly active, even for less reactive coupling partners like aryl chlorides.[12][13][14]

Palladium Precatalysts: Using modern precatalysts (e.g., SPhos Pd G3/G4) is highly recommended. These complexes are air- and moisture-stable, and they efficiently generate the active Pd(0) species in solution, leading to more reproducible results.

The Role of the Base: Activating the Boronic Acid

The base is not a passive component; it is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which then efficiently transfers its organic group to the palladium center.[12][15][16][17]

Recommendation: Use a non-nucleophilic, moderately strong base.

  • Potassium Phosphate (K₃PO₄): An excellent choice for this substrate. It is strong enough to facilitate boronate formation but is generally non-nucleophilic, minimizing the risk of hydrolyzing the methyl ester group.[8][10]

  • Cesium Carbonate (Cs₂CO₃): Often provides excellent results due to its high solubility in organic solvents, but it is more expensive.[11]

  • Potassium Carbonate (K₂CO₃): A milder and cost-effective option that is effective in many cases, particularly with more reactive boronic acids.[10]

Avoid strong hydroxide bases (NaOH, KOH) as they can readily saponify the ester functional group.

The Solvent System: Creating the Optimal Reaction Environment

The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic solvents are generally preferred to minimize side reactions.

Recommendation: Use an ethereal solvent, often in the presence of water.

  • 1,4-Dioxane / Water or THF / Water: This is a classic and highly effective combination.[10][18][19] The organic solvent dissolves the substrate and catalyst, while the water helps dissolve the inorganic base (like K₃PO₄) and facilitates the transmetalation step.[20]

  • Toluene / Water: Another common aprotic solvent system that works well.

The ratio of organic solvent to water can be optimized (e.g., 4:1 to 10:1) to balance solubility and reaction rate. Anhydrous conditions should be considered if protodeboronation (loss of the boronic acid group) becomes a significant side reaction.[11]

Part 2: Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' Desired Product tm_complex->product start Ar-Br (Imidazole Substrate) start->oa_complex boronic Ar'-B(OH)₂ + Base boronic->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep1 Combine Imidazole, Boronic Acid, & Base in Reaction Vessel prep2 Add Solvent System (e.g., Dioxane/H₂O) prep1->prep2 prep3 Add Pd Precatalyst & Ligand prep2->prep3 react1 Degas Mixture (3x Vacuum/Inert Gas Cycles) prep3->react1 react2 Heat to 80-100 °C with Vigorous Stirring react1->react2 react3 Monitor Progress (TLC / LC-MS) react2->react3 work1 Cool & Dilute with Organic Solvent (e.g., EtOAc) react3->work1 work2 Wash with Water & Brine work1->work2 work3 Dry (Na₂SO₄), Filter, & Concentrate work2->work3 work4 Purify via Flash Column Chromatography work3->work4 analysis Characterize Product (NMR, MS, etc.) work4->analysis

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Part 3: Experimental Protocol & Data

Detailed Step-by-Step Protocol

This protocol is a robust starting point and may be optimized for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst. Add it to the Schlenk flask. Note: If not using a precatalyst, the palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos) are added here.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by water (e.g., in a 5:1 ratio) via syringe.

  • Degassing: While stirring, bubble the inert gas through the reaction mixture for 10-15 minutes to ensure the solvents are thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromo-imidazole is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Representative Data Table

The following table summarizes expected outcomes for the coupling of this compound with various arylboronic acids under the optimized conditions described above.

EntryArylboronic Acid PartnerCatalyst System (2 mol%)ConditionsExpected Yield*
1Phenylboronic AcidSPhos Pd G3Dioxane/H₂O (5:1), K₃PO₄, 90 °C>90%
24-Methoxyphenylboronic AcidSPhos Pd G3Dioxane/H₂O (5:1), K₃PO₄, 90 °C>90%
34-Trifluoromethylphenylboronic AcidSPhos Pd G3Dioxane/H₂O (5:1), K₃PO₄, 90 °C85-95%
42-Methylphenylboronic AcidXPhos Pd G3Toluene/H₂O (5:1), K₃PO₄, 100 °C75-85%
53-Pyridinylboronic AcidSPhos Pd G3Dioxane/H₂O (5:1), K₃PO₄, 100 °C70-80%

*Yields are estimates based on typical outcomes for similar heteroaryl bromide couplings and serve as a guideline.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure).2. Poor quality reagents.3. Insufficient temperature.1. Ensure thorough degassing; use a fresh, high-quality precatalyst.[11]2. Check purity of boronic acid and substrate.3. Increase temperature in 10 °C increments (up to 110 °C).
Hydrodehalogenation (C-Br replaced by C-H)1. Palladium-hydride (Pd-H) species formation.2. Presence of hydride sources (e.g., alcohols, excess water).1. Switch to a milder base (e.g., K₂CO₃).[10]2. Use rigorously dried solvents (if running anhydrously) or optimize the water ratio.[10]
Protodeboronation (Boronic acid replaced by H)1. Excess water or protic solvents.2. Base is too strong or reaction time is too long.3. Instability of the boronic acid.1. Use anhydrous conditions or reduce the amount of water.2. Use a milder base (K₂CO₃) or decrease reaction time.3. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.
Product Purification Issues 1. Residual palladium.2. Boronic acid homo-coupling byproducts.1. After workup, wash the organic solution with an aqueous solution of a sulfur-based scavenger (e.g., sodium thiomethoxide).2. Optimize stoichiometry (use closer to 1.1-1.2 equiv. of boronic acid).

References

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomedicines. [Link]
  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Table].
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... [Request PDF].
  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Table].
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Sharma, D., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Young Pharmacists. [Link]
  • Verma, A., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. [Request PDF].
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Viciu, M. S., et al. (2002). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organic Letters. [Link]
  • Bellina, F., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]
  • Lundgren, R. J., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. [Request PDF].
  • Clososki, G. C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
  • Ghaffari, M. F., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]
  • Zhou, X.-X., & Shao, L.-X. (2011). N-Heterocyclic Carbene/Pd(II)
  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • The Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Table].
  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Forum].
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • Sheng, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

Sources

Application Notes and Protocols: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate as a Versatile Precursor for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that can effectively interact with biological targets. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS No. 120781-02-4) is a particularly valuable derivative, offering multiple reaction handles for the construction of complex molecular architectures.[2] The bromine atom at the 2-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The methyl ester at the 5-position provides a site for further functionalization or can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide bond formation or as a key pharmacophoric element. This guide provides an in-depth exploration of the utility of this compound as a precursor in the synthesis of active pharmaceutical ingredients (APIs), with a focus on practical, field-proven protocols.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The reactivity of the 2-bromo position on the imidazole ring is the cornerstone of its utility as a synthetic precursor. This section details the core cross-coupling reactions that enable the elaboration of the imidazole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromoimidazole derivatives, the three most relevant transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the imidazole and an aryl or heteroaryl boronic acid or ester. This is a widely used method for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3]

  • Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the imidazole and a terminal alkyne. The resulting alkynyl-substituted imidazoles are versatile intermediates that can undergo further transformations or be incorporated into conjugated systems.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the 2-position of the imidazole and a primary or secondary amine. This is a powerful method for the synthesis of 2-aminoimidazole derivatives, which are found in a variety of biologically active molecules.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, provide a valuable alternative to palladium-catalyzed methods, especially for the formation of carbon-nitrogen and carbon-oxygen bonds.[4] These reactions are often complementary to their palladium-catalyzed counterparts and can be advantageous in specific synthetic contexts.

Application Showcase: Synthesis of a Lactate Dehydrogenase (LDH) Inhibitor

To illustrate the practical application of this compound, this section provides a detailed protocol for the synthesis of a potent lactate dehydrogenase (LDH) inhibitor, a class of compounds with significant potential in oncology.[5][6] The target molecule is synthesized via a copper-catalyzed Ullmann-type coupling reaction.

Background: Lactate Dehydrogenase as a Therapeutic Target

Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[7] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased lactate production. Inhibition of LDH can disrupt cancer cell metabolism, leading to reduced proliferation and tumor growth.[8] Consequently, LDH has emerged as a promising target for the development of novel anti-cancer therapies.[2]

Synthetic Workflow

The synthesis of the target LDH inhibitor involves the coupling of this compound with a substituted pyrazole derivative.

Diagram 1: Synthetic Workflow for an LDH Inhibitor

G precursor Methyl 2-bromo-1-methyl- 1H-imidazole-5-carboxylate coupling Ullmann Condensation precursor->coupling pyrazole Substituted Pyrazole Derivative pyrazole->coupling reagents CuI, Ligand, Base Solvent, Heat reagents->coupling product LDH Inhibitor API coupling->product purification Purification (Chromatography) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: High-level overview of the synthesis of an LDH inhibitor.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is based on the general procedures for copper-catalyzed N-arylation of imidazoles and pyrazoles.

Reaction Scheme:

(Image of the reaction scheme showing this compound reacting with a substituted pyrazole in the presence of CuI, a ligand, and a base to yield the LDH inhibitor.)

Materials:

  • This compound (1.0 equiv)

  • Substituted pyrazole (e.g., N,N-bis(4-methoxybenzyl)-4-((3-phenyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide) (1.0 equiv)

  • Copper(I) iodide (CuI) (0.2 equiv)

  • Ligand (e.g., (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine) (0.4 equiv)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the substituted pyrazole, copper(I) iodide, the ligand, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure LDH inhibitor.

Data Presentation: Key Reaction Parameters
ParameterValue/ConditionRationale
Catalyst Copper(I) iodide (CuI)A common and effective copper source for Ullmann couplings.
Ligand (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamineA chiral diamine ligand known to promote copper-catalyzed C-N bond formation.
Base Potassium carbonate (K₂CO₃)A moderately strong inorganic base suitable for this transformation.
Solvent Dioxane or DMFHigh-boiling polar aprotic solvents that can effectively dissolve the reactants and facilitate the reaction.
Temperature 100-120 °CElevated temperatures are typically required to drive Ullmann couplings to completion.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the copper catalyst and other reaction components.
Characterization of the Final Product

The purified LDH inhibitor should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule and the successful formation of the C-N bond between the imidazole and pyrazole rings.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion: A Versatile Building Block for Drug Discovery

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of biologically active molecules, particularly in the context of API development. Its ability to undergo a variety of cross-coupling reactions, as exemplified by the synthesis of a potent lactate dehydrogenase inhibitor, makes it a powerful tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery and development efforts.

References

  • Maloney, D. J., et al. (2019). Small molecule inhibitors of lactate dehydrogenase and methods of use thereof. U.S. Patent No. 10,961,200 B2. Washington, DC: U.S.
  • National Center for Advancing Translational Sciences. (2022). Small Molecule Inhibitors of Lactate Dehydrogenase as an Anti-Cancer Therapy. NIH. [Link]
  • Mishra, P., et al. (2022). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Pharmaceuticals, 15(9), 1123. [Link]
  • Amo, T., et al. (2020). Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Oncotarget, 11(29), 2779–2781. [Link]
  • Rai, G., et al. (2017). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(22), 9185–9202. [Link]
  • Li, Y., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14, 1189335. [Link]
  • Hossain, M. A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Ma, Y.-G., et al. (2016). Copper-catalyzed Ullmann reaction for the synthesis of fused hexacyclic heterocycles containing naphthyridine, acridine, and pyrazole (imidazole) moieties.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Waterson, A. G., et al. (2017). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(12), 4910–4929. [Link]
  • Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-15. [Link]
  • Granchi, C., et al. (2018). Design and Synthesis of Novel Lactate Dehydrogenase A Inhibitors by Fragment-Based Lead Generation. Journal of Medicinal Chemistry, 61(11), 4845–4857. [Link]
  • Ma, D., et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2003(12), 1848-1850. [Link]
  • Albert-Soriano, M., & Pastor, I. M. (2016). Metal-organic framework based on copper and carboxylate-imidazole as robust and effective catalyst in the oxidative amidation of carboxylic acids using formamides. European Journal of Organic Chemistry, 2016(30), 5121-5128. [Link]
  • Ley, S. V., & Thomas, A. W. (2003). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 103(8), 3205–3244. [Link]
  • Albert-Soriano, M., & Pastor, I. M. (2016). Metal-Organic Framework Based on Copper and Carboxylate-Imidazole as Robust and Effective Catalyst in the Oxidative Amidation of Carboxylic Acids and Formamides.
  • Roy, P. P., et al. (2007). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. Dalton Transactions, (14), 1421-1425. [Link]
  • Houghtaling, M. A., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4561. [Link]
  • Wilson, Z. E., & Gherman, B. F. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
  • Jotani, M. M., et al. (2012). 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. [Link]
  • Bouzayani, N., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(4), M1020. [Link]
  • Zhang, Y., et al. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]
  • ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) and approved drugs based on the imidazole structural motif.

Sources

The Synthetic Chemist's Compass: Navigating Synthetic Routes with Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the imidazole core stands out for its prevalence in a myriad of biologically active molecules.[1][2][3] This guide focuses on a particularly versatile building block: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4) . Its unique substitution pattern—a reactive bromine at the C2 position, a directing N-methyl group, and an electron-withdrawing ester at C5—renders it an exemplary substrate for a variety of powerful cross-coupling methodologies.

This document serves as a detailed guide to unlocking the synthetic potential of this key intermediate. We will move beyond mere procedural lists to delve into the mechanistic rationale behind protocol design, ensuring that the presented methods are not only reproducible but also adaptable to the specific needs of your synthetic campaign.

Core Reactivity and Strategic Considerations

The key to effectively utilizing this compound lies in understanding the interplay of its functional groups. The bromine atom at the C2 position is the primary reactive handle for palladium-catalyzed cross-coupling reactions. This position is electronically activated for oxidative addition to a Pd(0) center, a crucial first step in many catalytic cycles. The N-methyl group prevents deprotonation and potential side reactions at this nitrogen, while the methyl ester at the C5 position modulates the electronic properties of the ring and provides a potential site for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The true synthetic utility of this compound is most profoundly demonstrated in its application to palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and broad functional group tolerance. We will explore three of the most impactful of these: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a preeminent method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are common motifs in pharmaceutical agents.[4]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is paramount for an efficient reaction, especially with electron-rich heterocyclic substrates that can potentially coordinate to and inhibit the palladium catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) Catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Reactants->Catalyst Solvent Add Solvent System: (e.g., Dioxane/H₂O) Catalyst->Solvent Degas Degas Mixture (N₂ or Ar purge) Solvent->Degas Heat Heat to Reaction Temp. (e.g., 90-110 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.) and ligand (if required). The choice of ligand is critical; bulky, electron-rich phosphines like SPhos are often effective for challenging couplings.[5][6]

  • Evacuate and backfill the flask with the inert gas (repeat three times).

  • Add the anhydrous organic solvent, followed by degassed water if a biphasic system is used (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1-methyl-1H-imidazole-5-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic Acid PartnerPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)100>85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene90>90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DME/H₂O (5:1)85>80
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane110>88

Note: Yields are illustrative and based on established protocols for similar bromo-heterocyclic substrates.[4][7][8]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an exceptionally reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are precursors to a wide array of more complex molecular architectures.

Mechanistic Insight: The reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.[10][11]

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Scheme reagents This compound + Terminal Alkyne conditions Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Base (e.g., Et₃N) Solvent (e.g., THF) product Methyl 2-(alkynyl)-1-methyl-1H-imidazole-5-carboxylate conditions->product Sonogashira Coupling

Caption: General reaction scheme for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

  • Evacuate and backfill the flask with the inert gas (repeat three times).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryTerminal AlkynePalladium Catalyst (mol%)BaseSolventTemp (°C)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)TriethylamineTHF25-40>90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)DiisopropylamineDMF25>95
31-HexynePd(PPh₃)₄ (3)TriethylamineAcetonitrile50>85
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)TriethylamineTHF40>80

Note: Yields are illustrative and based on established protocols for similar bromo-heterocyclic substrates.[9][11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds from aryl halides.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals, where the arylamine moiety is a common structural feature.

Mechanistic Insight: This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide. The catalytic cycle is similar in principle to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, particularly with less reactive aryl halides or challenging amine substrates.[7][10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

BHA_Workflow Start Start: Inert Atmosphere Combine Combine Reactants: - Imidazole-bromide (1.0 eq) - Amine (1.2 eq) - Strong Base (e.g., NaOtBu) Start->Combine Catalyst Add Catalyst System: - Pd Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP, Xantphos) Combine->Catalyst Solvent Add Anhydrous Solvent (e.g., Toluene) Catalyst->Solvent React Heat Reaction (80-110 °C) Solvent->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify End Final Product Purify->End

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Step-by-Step Methodology:

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (0.01-0.05 equiv.), the ligand, and the base (1.4-2.2 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.).

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent, followed by the amine (1.2-1.5 equiv.).

  • Heat the reaction mixture with vigorous stirring at a temperature typically between 80-110 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired 2-amino-1-methyl-1H-imidazole-5-carboxylate.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmine PartnerPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Approx. Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene110>80
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane100>85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSToluene90>75
44-AminopyridinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene110>70

Note: Yields are illustrative and based on established protocols for similar bromo-heterocyclic substrates.[7][8][10][12][13][14]

Conclusion

This compound is a powerful and versatile building block for the synthesis of highly functionalized imidazole derivatives. Its strategic design allows for efficient and selective participation in cornerstone synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided herein are intended to serve as a robust starting point for researchers aiming to leverage this intermediate in their synthetic endeavors. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, scientists can unlock a vast chemical space, paving the way for the discovery of novel therapeutic agents and functional materials.

References

  • Verma, A., Joshi, S., Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 110-118.
  • Shalmali, S., Ali, M. R., Bawa, S. (2017). Imidazole and its derivatives: A review on their synthetic routes and biological activities. Medicinal Chemistry Research, 26(11), 2635-2666.
  • Zhang, L., Zhang, G., Zhang, Y. (2014). A review on the synthesis of imidazole derivatives. Mini-Reviews in Organic Chemistry, 11(2), 169-185.
  • BenchChem (2025). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block.
  • BenchChem (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Sigma-Aldrich. Methyl 2-bromo-1H-imidazole-5-carboxylate.
  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions.
  • PubChem. This compound.
  • ChemicalBook. methyl 2-bromo-1H-imidazole-5-carboxylate | 1379311-82-6.
  • Santa Cruz Biotechnology. This compound.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions.
  • Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 128(33), 10694–10695.
  • ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3] thiadiazole.
  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • BenchChem (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • BLD Pharm. 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.

Sources

"derivatization of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate for Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its strategic substitution pattern—featuring a reactive bromine atom at the C2 position, a protected nitrogen, and an ester moiety—renders it an exceptionally versatile scaffold for the synthesis of novel molecular entities. The derivatization at the C2 position is particularly crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties of candidate molecules. This guide provides a comprehensive overview of the principal synthetic strategies for the derivatization of this imidazole core, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and potential nucleophilic substitution pathways. Detailed protocols, mechanistic insights, and practical considerations are presented to empower researchers in drug development to effectively leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions allow it to mimic the side chain of histidine and engage with a wide array of biological targets.[4] The title compound, this compound (CAS 120781-02-4)[5], is an ideal starting material for creating diverse compound libraries. The C2-bromo substituent serves as a versatile synthetic handle for introducing a wide range of functionalities, primarily through transition-metal-catalyzed cross-coupling reactions.

This document will explore the most effective and commonly employed derivatization techniques, providing both the theoretical underpinnings and detailed, actionable protocols for laboratory execution.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Imidazole Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and they are particularly well-suited for the functionalization of heteroaryl halides like our target molecule. These reactions generally proceed under mild conditions, tolerate a broad range of functional groups, and offer predictable control over bond formation.[6][7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most powerful method for creating carbon-carbon bonds between the imidazole core and various aryl or heteroaryl moieties.[6][8] This reaction involves the coupling of the bromo-imidazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the imidazole.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.

The choice of ligand is critical, as it stabilizes the palladium catalyst and modulates its reactivity. For electron-rich and potentially coordinating heterocycles like imidazole, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote efficient reductive elimination and prevent catalyst inhibition.[6] The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system consisting of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition & Degassing: Add an anhydrous, degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is common.[7] Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).[8]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-1-methyl-1H-imidazole-5-carboxylate derivative.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~85
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~90
33-Nitrophenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF100~79
42-Naphthylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O110~75

*Yields are representative and based on analogous reactions with similar bromo-heterocyclic substrates.[6][8][9]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis reactants 1. Combine: - Bromo-imidazole - Boronic Acid - Base catalyst 2. Add: - Pd Catalyst - Ligand reactants->catalyst solvent 3. Add Solvent & Degas (Ar/N₂) catalyst->solvent heat 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Quench (H₂O) & Extract heat->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating a C(sp²)-C(sp) bond.[10][11] This transformation is invaluable for installing alkynyl moieties, which can serve as versatile handles for further derivatization (e.g., click chemistry) or as key pharmacophores themselves.

Causality and Mechanistic Insight: The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[11][12]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: The base (typically an amine like Et₃N or DIPA) deprotonates the terminal alkyne. The resulting acetylide anion coordinates with the copper(I) salt to form a copper acetylide species.[10]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The C(sp²)-C(sp) bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[11]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (CuI, 1.5 mol%).

  • Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.1–1.2 equiv.).

  • Degassing and Reaction: Degas the mixture thoroughly with an inert gas. Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.[12]

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, followed by brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings

EntryTerminal AlkynePd CatalystCo-catalystBaseSolventYield (%)*
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF~92
2TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIDIPADMF~88
31-HeptynePd(PPh₃)₄CuIEt₃NAcetonitrile~90
4Propargyl alcoholPdCl₂(dppf)CuIEt₃NTHF~85

*Yields are representative and based on analogous reactions with similar bromo-heterocyclic substrates.[13][14]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis reactants 1. Combine: - Bromo-imidazole - Pd Catalyst - CuI solvent 2. Add Solvent, Base, & Alkyne reactants->solvent degas 3. Degas Mixture (Ar/N₂) solvent->degas stir 4. Stir at RT or Heat (Monitor by TLC/LC-MS) degas->stir workup 5. Filter through Celite® & Aqueous Wash stir->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for the Sonogashira coupling reaction.

Heck-Mizoroki Coupling: Introducing Alkenyl Functionality

The Heck reaction facilitates the coupling of the bromo-imidazole with an alkene, forming a new C-C bond and typically resulting in a substituted alkene product.[15][16] This reaction is a powerful tool for introducing vinyl groups, which are prevalent in many natural products and pharmaceuticals.[17]

Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by coordination and migratory insertion of the alkene. The final step is a β-hydride elimination, which forms the double bond in the product and regenerates a palladium hydride species. The base in the reaction then regenerates the active Pd(0) catalyst from this palladium hydride intermediate.[15] The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination typically lead to the trans-alkene product.[15]

Experimental Protocol: Heck Coupling

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., P(o-tolyl)₃ or other phosphines, if needed), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Seal the tube and heat the reaction mixture to a high temperature (typically 100–140 °C). Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to obtain the 2-alkenyl-imidazole product.

Experimental Workflow: Heck Coupling

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis reactants 1. Combine: - Bromo-imidazole - Alkene - Base - Pd Catalyst solvent 2. Add Solvent & Seal Vessel reactants->solvent heat 3. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat workup 4. Cool, Dilute (H₂O) & Extract heat->workup purify 5. Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for the Heck-Mizoroki coupling reaction.

Buchwald-Hartwig Amination: Forging C–N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis.[18] It enables the coupling of the bromo-imidazole with a vast range of primary and secondary amines, anilines, and other N-nucleophiles.[19][20] This reaction is of paramount importance in drug discovery, as the introduction of amine functionalities is a common strategy for enhancing solubility, modulating pKa, and establishing key interactions with biological targets.

Causality and Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions, but with distinct features.[21]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.[22]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst.[22]

The development of sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) by the Buchwald group has been instrumental in making this reaction highly general and efficient, even for challenging substrates like heteroaryl halides.[19][21]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat the mixture (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water.

  • Purification: Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)*
1MorpholineRuPhos Pd G3NaOt-BuToluene100>90
2AnilineXPhos Pd G2K₃PO₄t-BuOH100~85
3BenzylamineBrettPhos Pd G3LHMDSDioxane90>90
4Di-n-butylaminetBuXPhos Pd G3K₂CO₃Dioxane110~80

*Yields are representative and based on analogous reactions with similar bromo-heterocyclic substrates.[19]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atm.) cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis reactants 1. Combine: - Bromo-imidazole - Amine - Base - Pd Pre-catalyst solvent 2. Add Anhydrous Degassed Solvent reactants->solvent heat 3. Heat & Stir (Monitor by LC-MS) solvent->heat workup 4. Cool, Quench & Extract heat->workup purify 5. Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNA r) represents an alternative, albeit more challenging, pathway for derivatization.[23]

Causality and Mechanistic Insight: In a typical SNA r reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide), proceeding through a high-energy intermediate known as a Meisenheimer complex.[24] For this pathway to be effective, the aromatic ring must be "electron-deficient," usually achieved by the presence of strong electron-withdrawing groups. The imidazole ring itself is electron-rich, and the ester group at C5 provides only moderate activation. Therefore, forcing conditions (high temperatures, very strong nucleophiles) are often required, and the scope is more limited compared to cross-coupling methods.

Potential Applications and Protocol Considerations:

  • Applicable Nucleophiles: Strong nucleophiles such as thiolates (RS⁻), alkoxides (RO⁻), and potentially some amides under harsh conditions could displace the bromide.

  • General Protocol:

    • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF, DMSO).

    • Add the nucleophile (e.g., sodium thiophenoxide, 1.5-2.0 equiv.). This may be generated in situ by adding the corresponding thiol and a strong base like NaH.

    • Heat the reaction mixture to elevated temperatures (e.g., 120–160 °C) and monitor by LC-MS.

    • Perform an aqueous work-up followed by extraction and purification.

Given the challenges, this method is generally considered only when palladium-catalyzed routes are unsuccessful or when specific nucleophiles incompatible with palladium catalysis are required.

Conclusion

This compound is a high-value scaffold for the generation of diverse chemical libraries aimed at drug discovery. Its derivatization is most effectively achieved through a suite of powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile access to a wide range of C-C and C-N linked analogues. The protocols and insights provided in this guide serve as a robust starting point for researchers and scientists to exploit the full synthetic potential of this important building block, accelerating the path toward novel therapeutic agents.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). [Link]
  • University of Texas. Nucleophilic Substitution Reactions. [Link]
  • ResearchGate. Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. [Link]
  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • National Institutes of Health. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Wikipedia. Intramolecular Heck reaction. [Link]
  • Organic Chemistry Portal.
  • MedCrave online.
  • Semantic Scholar.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • National Institutes of Health. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20). [Link]
  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]
  • Greyhound Chromatography.
  • PubChem.
  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022-02-15). [Link]
  • Chemsrc. CAS#:2031271-09-5 | Methyl 2-bromo-1-(2-oxobutyl)

Sources

Application Notes and Protocols for Reactions Involving Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Privileged Scaffold

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry and materials science. The imidazole core is a "privileged scaffold," frequently found in biologically active molecules and pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of this compound—a bromine atom at the reactive 2-position, a methyl group on the nitrogen, and a methyl ester at the 5-position—offers a versatile platform for molecular elaboration through a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

The bromine atom at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the adjacent nitrogen atoms and the ester group at C5 influences the reactivity of the C-Br bond, making it an excellent substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the precise and efficient introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, enabling the systematic exploration of chemical space in drug discovery programs.

This guide provides detailed, field-proven protocols for the most common and impactful transformations of this compound. The methodologies are presented with an emphasis on the rationale behind the choice of reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • General Hazards: This compound is classified as a dangerous good for transport.[1] It is harmful if swallowed and may cause skin and severe eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

I. Palladium-Catalyzed Cross-Coupling Reactions: A Unified Workflow

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, while mechanistically distinct, share a common workflow involving the careful assembly of reagents under an inert atmosphere. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing catalyst deactivation, especially when working with nitrogen-containing heterocycles like imidazoles, which can act as competing ligands.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification A Combine Imidazole Substrate, Coupling Partner, & Base in a dry flask B Add Solvent(s) A->B C Degas the Mixture (e.g., Ar/N₂ bubbling) B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds.[3][4] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or its ester, and is renowned for its mild conditions and high functional group tolerance.[3]

Causality of Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is commonly used. For nitrogen-rich heterocycles, pre-catalysts like PdCl₂(dppf) can be effective as they are less prone to inhibition.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is crucial for the transmetalation step, activating the boronic acid.[5] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used, often in an aqueous-organic solvent mixture. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical, as it facilitates the dissolution of both the organic substrates and the inorganic base.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry, oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Through the septum, add an anhydrous, degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3–5 mol%) or a combination of Pd(OAc)₂ (2–4 mol%) and a suitable ligand like SPhos (4–8 mol%), to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-1-methyl-1H-imidazole-5-carboxylate.

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%), Pd(OAc)₂/SPhos (2-4 mol%/4-8 mol%), PdCl₂(dppf) (3-5 mol%)
Boronic Acid 1.2–1.5 equivalents
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0–3.0 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DME/H₂O
Temperature 80–110 °C
Atmosphere Inert (Argon or Nitrogen)
B. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is an efficient method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6] This reaction is typically co-catalyzed by palladium and copper(I) salts.[6]

Causality of Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard and effective catalysts for this transformation.

  • Copper(I) Co-catalyst: A copper salt, most commonly CuI, is essential for the traditional Sonogashira mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself are used. The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of alkynes (Glaser coupling).

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) iodide (CuI, 3–10 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0–3.0 equiv.). Finally, add the terminal alkyne (1.1–1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40–60 °C) if necessary. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-1-methyl-1H-imidazole-5-carboxylate.

ParameterRecommended Conditions
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%)
Copper Co-catalyst CuI (3-10 mol%)
Terminal Alkyne 1.1–1.5 equivalents
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA) (2.0–3.0 equivalents)
Solvent Anhydrous THF, DMF
Temperature 25–60 °C
Atmosphere Inert (Argon or Nitrogen)
C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[7][8] This reaction has broad utility due to its wide substrate scope and functional group tolerance, largely replacing harsher classical methods.[7]

Causality of Component Selection:

  • Palladium Catalyst/Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos are highly effective. They promote the crucial reductive elimination step that forms the C-N bond. Often, air-stable palladium pre-catalysts incorporating these ligands are used for convenience.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly employed. NaOtBu is a very common choice, but its incompatibility with certain functional groups (like esters) may necessitate the use of weaker bases like K₃PO₄, albeit often requiring higher temperatures.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are used to ensure the stability of the strongly basic reaction medium.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1–3 mol%), the appropriate phosphine ligand if not using a pre-catalyst, and the base (e.g., NaOtBu, 1.4–2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.1–1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80–120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography to afford the desired 2-amino-1-methyl-1H-imidazole-5-carboxylate product.

ParameterRecommended Conditions
Palladium Catalyst Pd₂(dba)₃/XPhos (1-3 mol%/2-6 mol%), XPhos Pd G3/G4 pre-catalyst (1-3 mol%)
Amine 1.1–1.5 equivalents
Base NaOtBu, LHMDS, K₃PO₄ (1.4–2.0 equivalents)
Solvent Anhydrous Toluene, 1,4-Dioxane
Temperature 80–120 °C
Atmosphere Inert (Argon or Nitrogen)

II. Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the C2-bromo position on the imidazole ring can also undergo nucleophilic aromatic substitution (SNAr), particularly if the ring is sufficiently activated by electron-withdrawing groups. The ester at the C5 position provides some electronic activation for this pathway.

Mechanism Rationale: The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the bromide ion.[9] This pathway is favored by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate.

G cluster_workflow SNAr Workflow A Combine Imidazole Substrate & Nucleophile in a polar aprotic solvent (e.g., DMF, DMSO) B Add Base (if required, e.g., K₂CO₃) A->B C Heat Reaction Mixture (often requires elevated temperatures) B->C D Monitor Progress (TLC, LC-MS) C->D E Aqueous Work-up & Extraction D->E F Purification E->F

Caption: A typical workflow for a Nucleophilic Aromatic Substitution reaction.

Detailed Protocol: SNAr with an Alkoxide

  • Reaction Setup: To a solution of the nucleophile's conjugate acid (e.g., an alcohol, 3.0–5.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 1.5–2.0 equiv.) portion-wise at 0 °C to generate the nucleophile in situ.

  • Substrate Addition: Once the evolution of hydrogen gas ceases, add a solution of this compound (1.0 equiv.) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction to an elevated temperature (e.g., 100–150 °C). The reaction may require several hours to proceed to completion. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash extensively with water to remove the high-boiling point solvent, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the 2-alkoxy-1-methyl-1H-imidazole-5-carboxylate.

Conclusion

This compound is a robust and versatile building block for the synthesis of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions provide a solid foundation for researchers. The key to success with this substrate lies in the careful selection of reaction conditions—particularly the catalyst system and base—to accommodate the electronic nature of the imidazole ring. By understanding the causality behind these experimental choices, scientists can effectively leverage this important intermediate to accelerate their research and development efforts.

References

  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Wiley Online Library. (n.d.).
  • SciSpace. (2015).
  • Scilit. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
  • OUCI. (n.d.).
  • ACS Publications. (n.d.). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. [Link]
  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2022). 16.
  • Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. [Link]
  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • YouTube. (2018).
  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
  • PubChem. (n.d.).
  • Semantic Scholar. (2015).
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
  • ResearchGate. (n.d.). Metal-Organic Framework Based on Copper and Carboxylate-Imidazole as Robust and Effective Catalyst in the Oxidative Amidation of Carboxylic Acids and Formamides. [Link]

Sources

The Strategic Utility of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS No. 120781-02-4) has emerged as a highly versatile and strategic building block in medicinal chemistry.[1][2] Its unique substitution pattern—a reactive bromine at the C2 position suitable for cross-coupling, a stabilizing N-methyl group preventing isomerization, and a carboxylate ester at C5 for further modification—renders it an invaluable precursor for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its application, focusing on its role in the development of kinase and phosphatase inhibitors. We present detailed protocols for its use in palladium-catalyzed cross-coupling reactions and showcase its utility through the synthetic lens of developing potent therapeutic agents.

Introduction: A Privileged Scaffold in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[3] Its aromatic nature, hydrogen bonding capabilities (as both donor and acceptor), and metabolic stability make it a frequent component of approved therapeutic agents.[3][4] The strategic functionalization of the imidazole core is therefore a critical endeavor in the design of novel drugs.

This compound serves as an ideal starting point for such diversification. The key attributes of this molecule include:

  • C2-Bromine: A versatile handle for introducing molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile formation of C-C, C-N, and C-C (alkyne) bonds, respectively.[5]

  • N1-Methyl Group: This modification prevents tautomerization and potential side reactions at the nitrogen position, ensuring regiochemical control during synthesis. It also enhances lipophilicity, a key parameter in modulating pharmacokinetic properties.

  • C5-Ester: The methyl carboxylate group provides an additional site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations, or it can serve as an important interaction point with a biological target.

The combination of these features makes this reagent a powerful tool for generating libraries of diverse compounds for screening and for the targeted synthesis of complex active pharmaceutical ingredients (APIs).[5]

Core Application: Synthesis of Kinase and Phosphatase Inhibitors

A primary application of this imidazole building block is in the synthesis of inhibitors targeting kinases and phosphatases, enzymes that play pivotal roles in cellular signaling pathways.[5] Dysregulation of these enzymes is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Case Study: A Synthetic Approach to Wip1 Phosphatase Inhibitors (e.g., GSK2830371)

Wild-type p53-induced phosphatase 1 (Wip1 or PPM1D) is a negative regulator of the p53 tumor suppressor pathway and is overexpressed in several cancers. GSK2830371 is a potent and selective allosteric inhibitor of Wip1.[6][7] The synthesis of GSK2830371 and its analogs highlights the utility of functionalized imidazoles. While the precise public synthesis of GSK2830371 starting from our title compound is not fully detailed, its structure strongly suggests a synthetic route reliant on a similar 2-bromo-1-methyl-imidazole core.

The general synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl moiety at the C2 position of the imidazole ring. This is a foundational step in building the complex bi-aryl structures common to many kinase and phosphatase inhibitors.

G reagent Methyl 2-bromo-1-methyl- 1H-imidazole-5-carboxylate product 2-Aryl-1-methyl-1H-imidazole- 5-carboxylate Intermediate reagent->product Pd Catalyst, Base (Suzuki Coupling) partner Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) partner->product final Further Elaboration (e.g., Amide Coupling) product->final api Bioactive Molecule (e.g., Kinase/Phosphatase Inhibitor) final->api

Caption: General workflow for synthesizing inhibitors using the imidazole building block.

Experimental Protocols

The following protocols are generalized methodologies based on established literature for Suzuki-Miyaura cross-coupling reactions with similar brominated heterocycles.[5] Optimization for specific substrates is recommended.

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond between the imidazole C2 position and an aryl or heteroaryl partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Water (if using an aqueous base, typically a 4:1 to 10:1 organic solvent to water ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, and the base.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous organic solvent, followed by degassed water if required by the chosen base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted imidazole derivative.

Causality and Insights:

  • Choice of Catalyst: The ligand on the palladium catalyst is crucial. For electron-rich imidazoles, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be effective. For challenging couplings, more advanced catalysts or ligand systems may be required.

  • Base Selection: The choice of base is critical for the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) are commonly used, but phosphates (K₃PO₄) can be more effective for less reactive boronic acids.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Maintaining an inert atmosphere is paramount for reproducible results and high yields.

Protocol 3.2: Saponification and Amide Bond Formation

The C5-ester provides a handle for further diversification, most commonly through amide bond formation.

Procedure (Part A - Saponification):

  • Dissolve the 2-aryl-1-methyl-1H-imidazole-5-carboxylate intermediate in a mixture of THF/Methanol and water.

  • Add an excess of Lithium Hydroxide (LiOH) (2-4 equiv).

  • Stir the mixture at room temperature until LC-MS analysis confirms complete conversion to the carboxylic acid.

  • Acidify the reaction mixture with 1N HCl to pH ~4-5.

  • Extract the carboxylic acid product with an organic solvent. Dry and concentrate to yield the crude acid, which is often used without further purification.

Procedure (Part B - Amide Coupling):

  • Dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a peptide coupling agent (e.g., HATU, HOBt/EDC) (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA) (2.0-3.0 equiv).

  • Stir for 10-15 minutes to form the activated ester.

  • Add the desired amine (1.0-1.2 equiv) and stir the reaction at room temperature until completion (monitored by LC-MS).

  • Perform an aqueous workup and purify by column chromatography or preparative HPLC to obtain the final amide product.

G cluster_0 Suzuki Coupling cluster_1 Workup & Purification cluster_2 Amide Coupling a Setup Reaction (Imidazole, Boronic Acid, Pd Catalyst, Base) b Inert Atmosphere (Evacuate/Backfill Ar) a->b c Heat & Stir (80-110 °C) b->c d Monitor (TLC, LC-MS) c->d e Quench & Extract d->e f Dry & Concentrate e->f g Column Chromatography f->g h Saponification (LiOH) g->h i Couple with Amine (HATU/DIPEA) h->i j Purify Final Compound i->j

Caption: Experimental workflow from Suzuki coupling to final amide product.

Data Summary: Representative Transformations

While specific yield data for this compound is dispersed across proprietary sources, the following table provides representative yields for analogous Suzuki-Miyaura coupling reactions on similar 2-bromo-imidazole scaffolds, illustrating the general efficiency of the transformation.

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTypical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-90%
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene80-95%
33-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O65-85%
44-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME70-88%

Note: Yields are representative and highly dependent on the specific substrates and optimized reaction conditions.

Conclusion

This compound is a quintessential building block for modern medicinal chemistry. Its pre-installed handles for orthogonal chemical modifications—the C2-bromide for cross-coupling and the C5-ester for amide formation—provide a reliable and efficient route to complex molecular architectures. As demonstrated by its potential role in the synthesis of advanced clinical candidates like Wip1 and RIPK1 inhibitors, this reagent empowers drug discovery programs to rapidly explore chemical space and construct novel therapeutic agents with high precision and control.[1][8] Its continued application is expected to fuel the development of next-generation targeted therapies.

References

  • Axten, J.M., et al. (2012). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central.
  • Harris, P.A., et al. (2022).
  • BenchChem. (2025). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis. BenchChem.
  • Van den Eede, N., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry.
  • Li, S., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Degterev, A., et al. (2025). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. ACS Chemical Biology.
  • Sigma-Aldrich. (n.d.).
  • Bélanger, F., et al. (2025). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner.
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. PubMed Central.
  • MedchemExpress. (n.d.).
  • Selleck Chemicals. (n.d.).
  • Google Patents. (n.d.). US3991072A - Racemization of lower alkyl imidazole carboxylates.
  • El-Emam, A.A., et al. (2015). Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. PubMed.
  • National Institutes of Health. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. NIH.
  • van den Hurk, M., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • ChemicalBook. (2025). Methyl 5-(4-broMo-2-chlorophenylaMino)
  • ChemicalBook. (n.d.).
  • BenchChem. (n.d.). Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors. BenchChem.
  • Kumar, P., et al. (2013). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • National Institutes of Health. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC - NIH.
  • ChemScene. (n.d.).
  • Gilmartin, A.G., et al. (2014). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PMC - NIH.

Sources

The Strategic Integration of Bromo-Imidazoles in Advanced Organic Electronics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of high-performance, solution-processable, and stable materials is the cornerstone of innovation in organic electronics. Within the vast chemical space of organic semiconductors, imidazole-based architectures have emerged as a versatile and highly tunable platform. The strategic incorporation of bromine substituents onto the imidazole core or its appended functionalities has proven to be a particularly powerful tool for modulating molecular properties and enhancing device performance. This guide provides an in-depth exploration of the application of bromo-imidazoles in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), offering detailed application notes and protocols for researchers, scientists, and professionals in drug development venturing into materials science.

The Bromo-Imidazole Advantage: A Molecular Engineering Perspective

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, offers a unique combination of electron-rich and electron-deficient characteristics, rendering it a valuable building block in medicinal chemistry and, increasingly, in materials science.[1][2][3] The introduction of a bromine atom, a halogen with significant electronegativity and atomic radius, imparts several key advantages:

  • Tuning of Energy Levels: The electron-withdrawing nature of bromine can effectively lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the imidazole-based molecule.[4] This modulation is critical for optimizing charge injection and transport in electronic devices and for achieving desired emission colors in OLEDs.

  • Enhanced Intermolecular Interactions: The presence of bromine can facilitate stronger intermolecular interactions, such as halogen bonding and enhanced π-π stacking.[5] These interactions are crucial for promoting ordered molecular packing in the solid state, which is a prerequisite for efficient charge transport in OFETs and OPVs.

  • Improved Solubility and Film Morphology: Strategic bromination can influence the solubility of the resulting material in common organic solvents, a key parameter for solution-based fabrication techniques.[5] This, in turn, affects the morphology of the thin film, which has a profound impact on device performance.

  • Synthetic Versatility: The carbon-bromine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings.[5] This allows for the construction of complex, high-performance molecular architectures.

Application Note I: Bromo-Imidazoles in Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives, particularly phenanthroimidazoles, have garnered significant attention as electron-transporting materials, host materials, and emitters in OLEDs due to their excellent thermal stability and electrochemical properties.[6][7] The incorporation of bromine atoms has been instrumental in developing high-efficiency blue emitters, which remain a significant challenge in the field.

Causality Behind Experimental Choices in Bromo-Imidazole Based OLEDs

The design of bromo-imidazole derivatives for OLEDs is guided by the desire to achieve high photoluminescence quantum yields (PLQY), suitable energy levels for efficient charge injection and transport, and good thermal and morphological stability. For instance, in the design of deep-blue fluorescent emitters, brominated phenanthroimidazole cores are often coupled with various aromatic moieties. The bromine atom helps to fine-tune the HOMO/LUMO levels to achieve the desired blue emission, while the bulky nature of the phenanthroimidazole unit helps to suppress intermolecular quenching, thereby enhancing the PLQY in the solid state.[7]

Protocol: Synthesis of a Bromo-Phenanthroimidazole Derivative for OLEDs

This protocol outlines a general procedure for the synthesis of a bromo-phenanthroimidazole derivative, a common precursor for OLED materials, based on the well-established Debus–Radziszewski reaction.[7][8]

Materials:

  • 9,10-Phenanthrenequinone

  • Aromatic aldehyde (e.g., 4-bromobenzaldehyde)

  • Substituted amine

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 9,10-phenanthrenequinone (1.0 eq), the aromatic aldehyde (1.0 eq), the substituted amine (1.0 eq), and a stoichiometric excess of ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Further purify the product by recrystallization or sublimation to obtain the high-purity material required for device fabrication.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Device Fabrication and Characterization

A typical multilayer OLED device incorporating a bromo-imidazole based emitting layer can be fabricated by thermal evaporation under high vacuum.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emitting Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

Fabrication Workflow:

Caption: Workflow for OLED device fabrication.

Characterization: The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, external quantum efficiency (EQE), and operational stability.

Application Note II: Bromo-Imidazoles in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is critically dependent on the molecular ordering and charge carrier mobility of the organic semiconductor. Bromo-imidazoles have been explored as n-type semiconductors in OFETs, where the electron-withdrawing bromine atom helps to lower the LUMO energy level, facilitating electron injection and transport.[9]

Causality Behind Experimental Choices in Bromo-Imidazole Based OFETs

For OFET applications, the molecular design of bromo-imidazoles focuses on achieving a planar molecular structure to promote π-π stacking and introducing suitable substituents to ensure good solubility for solution processing. The position of the bromine atom can significantly affect the electrochemical behavior and molecular packing. For instance, in isoindigo-based semiconductors end-capped with brominated 1,1-dicyanomethylene-3-indanone, the position of the bromine atom was found to influence the HOMO and LUMO energy levels, directly impacting the n-type behavior of the material.[9]

Protocol: Fabrication of a Solution-Processed Bromo-Imidazole Based OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable bromo-imidazole derivative.

Materials:

  • Heavily doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • Bromo-imidazole based organic semiconductor

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (for source/drain electrodes)

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the film morphology of the organic semiconductor.

  • Semiconductor Deposition: Dissolve the bromo-imidazole semiconductor in the chosen solvent to form a solution (e.g., 5-10 mg/mL). Deposit a thin film of the semiconductor onto the treated substrate using spin-coating or drop-casting in a controlled environment (e.g., a glovebox).

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes onto the semiconductor film through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.

  • Characterization: Measure the electrical characteristics of the OFET, including the output and transfer curves, to determine the field-effect mobility, on/off current ratio, and threshold voltage.

OFET Fabrication and Characterization Workflow:

Caption: Workflow for solution-processed OFET fabrication.

Performance Data of Bromo-Imidazole Based OFETs
Material TypeMobility (cm²/Vs)On/Off RatioDeposition MethodReference
Isoindigo-based with brominated end-caps10⁻³ - 10⁻⁴-Solution-processed[9]

Application Note III: Bromo-Imidazoles in Organic Photovoltaics (OPVs)

In OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. While the direct use of bromo-imidazoles as the primary donor or acceptor in high-performance OPVs is less documented, their derivatives, particularly benzimidazoles, are emerging as promising building blocks for non-fullerene acceptors (NFAs).[10] Furthermore, imidazole-based compounds can be used to modify interlayers, such as the hole transport layer (HTL), to enhance device efficiency and stability.[11]

Causality Behind Experimental Choices in Bromo-Imidazole Based OPVs

The design of imidazole-based materials for OPVs is driven by the need to achieve broad absorption in the solar spectrum, appropriate energy level alignment for efficient exciton dissociation and charge transfer, and good miscibility of the donor and acceptor components for forming an optimal bulk heterojunction (BHJ) morphology. Bromination can be employed to tune the energy levels and influence the molecular packing, which are critical for all these aspects. For instance, in benzimidazole-based NFAs, functionalization at the imidazole nitrogen can modulate the electronic properties and solubility, impacting the final device performance.[10]

Protocol: Fabrication of a Bromo-Imidazole Modified OPV Device

This protocol outlines the fabrication of a conventional bulk heterojunction OPV, where a bromo-imidazole derivative could be incorporated as a component in the active layer or as an interlayer modifier.

Materials:

  • ITO-coated glass substrate

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron donor material (e.g., a conjugated polymer)

  • Electron acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor, potentially a bromo-imidazole derivative)

  • Electron transport layer (ETL) material (e.g., ZnO nanoparticles)

  • Metal cathode (e.g., Al)

  • Organic solvents

Procedure:

  • Substrate Preparation: Clean the ITO substrate as described for OLEDs.

  • HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal.

  • Active Layer Deposition: Prepare a blend solution of the donor and acceptor materials (with the bromo-imidazole component) in a suitable organic solvent. Spin-coat the active layer onto the HTL and anneal to optimize the morphology.

  • ETL Deposition: Deposit the electron transport layer onto the active layer.

  • Cathode Deposition: Thermally evaporate the metal cathode under high vacuum.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the OPV under simulated solar illumination (e.g., AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Also, measure the external quantum efficiency (EQE).

OPV Device Fabrication Workflow:

Caption: Workflow for OPV device fabrication.

Performance Data of Imidazole-Based OPVs
Donor:Acceptor SystemRole of ImidazolePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PTB7-Th:PC71BMImidazole-doped PEDOT:PSS (HTL)10.09---[11]
Polymer:Benzimidazole-based NFAAcceptor~12.6---[10]

Conclusion and Future Outlook

The strategic use of bromo-imidazoles in organic electronics is a testament to the power of molecular engineering in advancing device performance. The ability of the bromine substituent to fine-tune electronic properties, enhance intermolecular interactions, and provide synthetic versatility makes it a valuable tool for materials scientists. While significant progress has been made, particularly in the development of bromo-imidazole-based emitters for OLEDs, the exploration of their full potential in OFETs and OPVs is an active and promising area of research. Future work will likely focus on the design and synthesis of novel bromo-imidazole cores with tailored properties for high-mobility ambipolar OFETs and high-efficiency, stable OPVs. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly unlock new frontiers for bromo-imidazole-based organic electronic devices.

References

  • [No specific reference provided in the search results for this general st
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2025).
  • [No specific reference provided in the search results for this general st
  • [No specific reference provided in the search results for this general st
  • Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. (2025). PubMed Central.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research.
  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.
  • [No specific reference provided in the search results for this general st
  • [No specific reference provided in the search results for this general st
  • Organic Light‐Emitting Diodes Based on Imidazole Semiconductors. (n.d.). Request PDF.
  • [No specific reference provided in the search results for this general st
  • Promoting the photovoltaic performance and stability of organic solar cells by imidazole-doped PEDOT:PSS. (n.d.). ResearchGate.
  • Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. (n.d.). ACS Publications.
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022).
  • [No specific reference provided in the search results for this general st
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PubMed Central.
  • [No specific reference provided in the search results for this general st
  • [No specific reference provided in the search results for this general st
  • [No specific reference provided in the search results for this general st
  • [No specific reference provided in the search results for this general st
  • Two Isomeric Benzo[ d ]imidazole-Based Nonfullerene Acceptors for Organic Photovoltaics. (n.d.). Request PDF.

Sources

Application Notes and Protocols: A Step-by-Step Synthesis Guide for Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design, with applications ranging from antifungal and anticancer agents to antihypertensive and anti-inflammatory drugs.[2][4]

This comprehensive guide provides an in-depth exploration of established and modern synthetic strategies for constructing substituted imidazole derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind key experimental choices. It offers detailed, step-by-step protocols for two versatile and widely adopted synthetic methodologies: the classic Debus-Radziszewski synthesis for multisubstituted imidazoles and a modern approach for synthesizing 2,4-disubstituted imidazoles from α-haloketones and amidines. Furthermore, it delves into the increasingly popular microwave-assisted techniques that offer significant advantages in terms of reaction time and efficiency.[5][6]

Method 1: The Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

The Debus-Radziszewski synthesis, first reported in the 19th century, remains a highly relevant and versatile multicomponent reaction for the preparation of 2,4,5-trisubstituted imidazoles.[7][8][9] This one-pot condensation involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often supplied by ammonium acetate).[7][8] The reaction is valued for its operational simplicity and the ability to generate molecular complexity from readily available starting materials.

Causality and Experimental Rationale

The reaction proceeds through a series of condensation and cyclization steps. The 1,2-dicarbonyl compound reacts with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and subsequent aromatization to yield the imidazole ring.[10] Glacial acetic acid is a common solvent as it facilitates the condensation steps and helps to maintain the reactants in solution.[9] Ammonium acetate serves as both a source of ammonia and a mild catalyst. The choice of reflux conditions is to provide the necessary activation energy for the multiple bond-forming events.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol details the synthesis of a classic imidazole derivative, lophine, which is often used as a demonstrative example of the Debus-Radziszewski reaction.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole as white crystals.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualization of the Debus-Radziszewski Workflow

Debus_Radziszewski_Workflow start Combine Reactants (Benzil, Benzaldehyde, Ammonium Acetate) solvent Add Glacial Acetic Acid start->solvent reflux Heat to Reflux (1-2 hours) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature reflux->cool monitor->reflux precipitate Pour into Ice-Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry characterize Characterize (NMR, IR, MP) dry->characterize

Caption: Workflow for the Debus-Radziszewski synthesis of lophine.

Method 2: Synthesis of 2,4-Disubstituted Imidazoles from α-Haloketones and Amidines

A widely used and highly efficient method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[11][12] This approach is particularly valuable for accessing imidazoles with different substituents at the 2 and 4 positions and is amenable to a broad range of substrates.

Causality and Experimental Rationale

The reaction mechanism involves the nucleophilic attack of the amidine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring. The use of a mixed aqueous-organic solvent system, such as tetrahydrofuran (THF) and water, is often optimal.[11] The aqueous phase helps to dissolve the amidine salt and the base, while the organic phase dissolves the α-haloketone. A mild base, such as potassium bicarbonate, is crucial to neutralize the hydrohalic acid formed during the reaction and to facilitate the final dehydration step.[11] Vigorous reflux ensures sufficient mixing and provides the energy for the reaction to proceed efficiently.[12]

Experimental Protocol: Synthesis of 2-Phenyl-4-(p-tolyl)-1H-imidazole

Materials:

  • Benzamidine hydrochloride

  • 2-Bromo-4'-methylacetophenone (p-tolyl α-bromo ketone)

  • Potassium bicarbonate (KHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Amidine Solution: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an addition funnel, dissolve benzamidine hydrochloride (1.57 g, 10 mmol) and potassium bicarbonate (3.00 g, 30 mmol) in a mixture of 20 mL of THF and 10 mL of water.

  • Reaction Initiation: Heat the mixture to a vigorous reflux with stirring.

  • α-Haloketone Addition: Dissolve 2-bromo-4'-methylacetophenone (2.13 g, 10 mmol) in 10 mL of THF and place this solution in the addition funnel. Add the α-haloketone solution dropwise to the refluxing amidine mixture over 20-30 minutes.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

  • Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the pure 2-phenyl-4-(p-tolyl)-1H-imidazole.

Comparative Data for Synthesis Methods
FeatureDebus-Radziszewski Synthesisα-Haloketone & Amidine Synthesis
Substitution Pattern 2,4,5-Trisubstituted2,4-Disubstituted (or 1,2,4- if N-subst. amidine is used)
Starting Materials 1,2-Dicarbonyl, Aldehyde, Ammoniaα-Haloketone, Amidine
Typical Solvents Glacial Acetic AcidTHF/Water
Catalyst/Reagent Ammonium AcetateMild Base (e.g., KHCO₃)
Advantages One-pot, high complexity gainGood control over substitution, high yields[11]
Limitations Can produce mixtures with unsymmetrical dicarbonylsAvailability of α-haloketones and amidines

Modern Advancements: Microwave-Assisted Imidazole Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[5][13] The synthesis of imidazole derivatives is particularly well-suited to this technology, which often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[3][5][6][14]

Rationale for Microwave Enhancement

Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in faster reaction rates. For multicomponent reactions like the Debus-Radziszewski synthesis, microwave irradiation can significantly shorten the time required to form the trisubstituted imidazole core, often reducing reaction times from hours to minutes.[15] Many protocols have been developed for solvent-free or "green" solvent conditions, further enhancing the environmental friendliness of these syntheses.[14][16]

Protocol Example: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Materials:

  • Benzil (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Catalyst (e.g., Lactic Acid, as a green catalyst)[15]

Equipment:

  • Microwave reactor with sealed reaction vessels

  • Magnetic stirrer for microwave vials

Procedure:

  • Reactant Loading: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine benzil, the chosen aromatic aldehyde, and ammonium acetate.

  • Catalyst Addition: Add a catalytic amount of lactic acid (e.g., 0.5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-15 minutes).[13][15] The optimal time and temperature should be determined for the specific substrates.

  • Work-up: After irradiation, cool the vessel to room temperature. Add cold water to the reaction mixture to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization as described in the conventional methods.

Visualization of Synthesis Logic

Caption: Decision tree for selecting an imidazole synthesis strategy.

Purification and Characterization

Regardless of the synthetic method employed, the purification and characterization of the final imidazole derivative are critical steps to ensure its identity and purity.

  • Purification: Common purification techniques include recrystallization and column chromatography.[17] Recrystallization is effective for removing small amounts of impurities from solid products. Column chromatography is a more versatile technique for separating the desired product from byproducts and unreacted starting materials, especially for non-crystalline or oily products.

  • Characterization: A combination of spectroscopic techniques is used to confirm the structure of the synthesized imidazole derivative.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.

    • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups in the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

    • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.

Conclusion

The synthesis of imidazole derivatives is a rich and evolving field, driven by the immense importance of this scaffold in medicinal chemistry and beyond. This guide has detailed both classical and modern approaches, providing the theoretical underpinnings and practical, step-by-step protocols necessary for successful synthesis. The Debus-Radziszewski reaction offers a straightforward entry into complex 2,4,5-trisubstituted imidazoles, while the α-haloketone and amidine condensation provides a robust route to 2,4-disubstituted analogs. The integration of modern techniques like microwave-assisted synthesis further enhances the efficiency and environmental compatibility of these methods. By understanding the rationale behind each synthetic choice and adhering to rigorous purification and characterization standards, researchers can confidently and effectively prepare a wide array of imidazole derivatives for their specific applications in drug discovery and materials science.

References
  • Chawla, A. et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
  • Pro-Vitam. (2025).
  • Karaca, G. et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives.
  • Mohammadi Ziarani, G. et al. (2008). Synthesis of 2,4,5-trisubstituted imidazoles catalyzed by [Hmim]HSO4 as a powerful Brönsted acidic ionic liquid. Canadian Journal of Chemistry, 86(3), 264-269. [Link]
  • International Journal of Trend in Scientific Research and Development. (2020). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. ijtsrd.com.[Link]
  • MDPI. (n.d.).
  • Ingenta Connect. (n.d.). Microwave Assisted Synthesis of Imidazoles - A Review. Ingenta Connect.[Link]
  • ResearchGate. (n.d.). Synthesis of 2,4,5‐trisubstituted imidazoles.
  • Wolkenberg, S. E. et al. (2004). Microwave-Assisted Synthesis of 2,4,5-Triaryl-imidazole; A Novel Thermally Induced N-Hydroxyimidazole N−O Bond Cleavage. Organic Letters, 6(9), 1453–1456. [Link]
  • Ghorbani-Choghamarani, A. et al. (2018). An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid. Dalton Transactions.[Link]
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.[Link]
  • ResearchGate. (n.d.). Synthesis of 2,4,5-trisubstituted imidazole derivatives.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.[Link]
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.[Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.[Link]
  • Taylor & Francis Online. (2011).
  • ResearchGate. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A review: Imidazole synthesis and its biological activities. ijpsr.com.[Link]
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.[Link]
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses.[Link]
  • International Science Congress Association. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences, 5(10), 67-72. [Link]
  • PubMed. (n.d.). Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed.[Link]
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.[Link]
  • Jabbar, H. S. et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Medical Research.[Link]
  • ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.[Link]
  • Banerjee, J. et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]
  • Murry, J. A. et al. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. American Chemical Society.[Link]
  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. ijpra.com.[Link]
  • Ghosh, R. et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 298-307. [Link]
  • MDPI. (n.d.).
  • YouTube. (2025). Debus Radzisewski Imidazole Synthesis. YouTube.[Link]
  • de Toledo, I. et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(21), 14187–14201. [Link]
  • ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.[Link]
  • Jetir.org. (n.d.).
  • International Journal of Research in Engineering and Science. (n.d.).
  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • ResearchGate. (2016). (PDF) Synthesis and Characterization of some Imidazole Derivatives.

Sources

Application Notes & Protocols: Catalyst Selection for Cross-Coupling with Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C2-Functionalized Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents and biologically active compounds.[1][2] Its ability to engage in various biological interactions makes it a prime scaffold for drug design. The targeted functionalization of the imidazole ring is therefore a critical task in the development of novel pharmaceuticals.[1]

This guide focuses on a key building block: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate . The C2 position of the imidazole ring is particularly important for derivatization. The inherent electronic properties of this substrate—specifically, the electron-deficient nature of the C2 position due to the adjacent nitrogen atoms and the electron-withdrawing ester group at C5—make it an excellent candidate for palladium- and copper-catalyzed cross-coupling reactions. This electron deficiency generally facilitates the rate-limiting oxidative addition step in many catalytic cycles.[3]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on selecting the optimal catalyst system for various cross-coupling reactions with this substrate. We will delve into the causality behind experimental choices for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed protocols and troubleshooting advice.

General Workflow for Cross-Coupling Reactions

A systematic approach is crucial for success and reproducibility in cross-coupling reactions. The workflow involves careful preparation, execution under inert conditions, and rigorous analysis.

G cluster_0 Preparation & Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis P1 Weigh Reactants: - Imidazole Substrate - Coupling Partner - Base P2 Prepare Catalyst System: - Pd/Cu Source - Ligand P1->P2 P3 Add Anhydrous, Degassed Solvent P2->P3 P4 Assemble Under Inert Gas (Argon or Nitrogen) P3->P4 R1 Degas Mixture (3x Vacuum/Backfill Cycles) P4->R1 R2 Heat to Optimized Temperature R1->R2 R3 Monitor Progress (TLC, LC-MS) R2->R3 W1 Cool & Quench Reaction R3->W1 W2 Aqueous Work-up & Extraction W1->W2 W3 Dry & Concentrate Organic Layer W2->W3 W4 Purify by Column Chromatography W3->W4 A1 Characterize Product: - NMR (1H, 13C) - HRMS W4->A1

Figure 1: General experimental workflow for cross-coupling.

Catalyst System Selection: A Mechanistic Approach

The success of a cross-coupling reaction is critically dependent on the synergistic interplay between the metal source, ligand, base, and solvent. The imidazole substrate's nitrogen atoms can act as ligands themselves, potentially inhibiting the catalyst, making the choice of a suitable external ligand paramount.[1]

Palladium and Copper Sources
  • Palladium(II) Precatalysts: Pd(OAc)₂ and PdCl₂(dppf) are common, cost-effective choices. They require in situ reduction to the active Pd(0) species, which can be achieved by various reagents in the reaction mixture, including amines, phosphines, or solvents.[4][5]

  • Palladium(0) Precatalysts: Pd(PPh₃)₄ and Pd₂(dba)₃ provide a direct source of Pd(0), often leading to more reliable initiation. Pd(PPh₃)₄ is suitable for many Suzuki couplings, while Pd₂(dba)₃ is frequently paired with more sophisticated ligands for challenging transformations like Buchwald-Hartwig aminations.[6][7]

  • Copper(I) Co-catalysts: For Sonogashira reactions, a copper(I) salt, typically CuI, is essential. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[8][9]

The Critical Role of Ligands

The ligand stabilizes the metal center, modulates its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).

Ligand ClassExample(s)Recommended ForRationale & Key Characteristics
Ferrocenylphosphines dppfSuzukiProvides high thermal stability to the catalyst complex. The wide bite angle is effective for many C-C bond formations.[10]
Bulky Biarylphosphines SPhos, XPhos, RuPhosBuchwald-Hartwig, SuzukiElectron-rich and sterically hindered. They promote the rate-limiting reductive elimination step, especially in C-N bond formation, and are effective for coupling with less reactive aryl chlorides.[11][12]
N-Heterocyclic Carbenes (NHCs) IMes, SIMesSuzuki, HeckStrong σ-donors that form highly stable palladium complexes. They are often more resistant to high temperatures than phosphine ligands.[1]
Triphenylphosphine PPh₃Suzuki, Sonogashira, StilleA general, widely available, and cost-effective ligand. Often used in combination with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.[13][14]
Base and Solvent Selection
  • Bases: The base plays a crucial role that is specific to the reaction type.

    • Suzuki: Weak inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are used to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[15][16]

    • Buchwald-Hartwig: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine, forming the palladium-amido complex.[6][11]

    • Sonogashira: An amine base, such as Et₃N or i-Pr₂NH, is used to deprotonate the terminal alkyne and scavenge the H-X byproduct.[6][8]

  • Solvents: Anhydrous, degassed polar aprotic solvents are standard.

    • Dioxane, Toluene, DME: Excellent for Suzuki and Buchwald-Hartwig reactions, often with added water for Suzuki couplings to aid in dissolving the base.[15][17]

    • DMF, THF: Commonly used for Sonogashira reactions.[6][8]

Detailed Application Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Organohalides, palladium catalysts, and some solvents can be toxic and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for coupling the title substrate with various aryl- or heteroarylboronic acids.

G L2Pd0 L₂Pd⁰ Pd_complex L₂Pd(Br)(R¹) L2Pd0->Pd_complex Oxidative Addition ArBr R¹-Br ArBr->Pd_complex Transmetalation_complex L₂Pd(R¹)(R²) Pd_complex->Transmetalation_complex Transmetalation Boronic R²-B(OH)₂ Boronic->Transmetalation_complex Base Base Base->Transmetalation_complex Transmetalation_complex->L2Pd0 Reductive Elimination Product R¹-R² Product->L2Pd0

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)[10]

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)[6]

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio)[17]

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).[17]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol outlines the coupling of the substrate with primary or secondary amines. The use of a bulky biarylphosphine ligand is often critical for high yields.[11]

G L2Pd0 LPd⁰ Pd_complex LPd(Br)(R¹) L2Pd0->Pd_complex Oxidative Addition ArBr R¹-Br ArBr->Pd_complex Amido_complex LPd(R¹)(NR²R³) Pd_complex->Amido_complex Amine Binding & Deprotonation Amine R²R³NH Amine->Amido_complex Base Base Base->Amido_complex Amido_complex->L2Pd0 Reductive Elimination Product R¹-NR²R³ Product->L2Pd0

Figure 3: Simplified Buchwald-Hartwig amination cycle.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: Xantphos or SPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv)[6]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the this compound.

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Seal the tube tightly and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and carefully quench with water.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 3: Sonogashira C-C Coupling

This protocol is for the synthesis of 2-alkynyl imidazoles using a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Co-catalyst: CuI (3-10 mol%)[6]

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)[6]

  • Co-solvent (optional): Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add the this compound, palladium catalyst, and copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat 3x).

  • Add the anhydrous solvent (amine base, with optional co-solvent).

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystUse a fresh bottle of catalyst or a different precatalyst (e.g., switch from Pd(OAc)₂ to Pd₂(dba)₃). Ensure proper inert atmosphere technique.
2. Ineffective LigandFor C-N coupling, ensure a sufficiently bulky ligand (e.g., SPhos) is used. For Suzuki, try a different ligand like SPhos or an NHC ligand.[18]
3. Insufficient Base Strength/SolubilityFor Suzuki, switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃). For Buchwald-Hartwig, ensure the base (NaOt-Bu) is fresh and dry.
4. Reaction Temperature Too LowIncrementally increase the reaction temperature by 10-20 °C.
Formation of Side Products 1. Homocoupling of Boronic Acid (Suzuki)Lower the reaction temperature. Ensure the reaction mixture is thoroughly degassed to remove oxygen.
2. Hydrodehalogenation (Protodebromination)Use a less polar solvent. Ensure the base is not excessively strong or used in large excess. The presence of trace water can sometimes promote this pathway.
3. Glaser Coupling of Alkyne (Sonogashira)Ensure rigorous exclusion of oxygen. Add the alkyne slowly to the reaction mixture.
Difficulty in Purification 1. Residual Palladium CatalystFilter the crude product through a pad of Celite® or silica gel before concentration. Consider treatment with a palladium scavenger.
2. Persistent Tin Impurities (Stille)If using Stille coupling, workup may require treatment with aqueous KF to precipitate tin salts.[19]

References

  • Royal Society of Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC. [Link]
  • National Center for Biotechnology Information. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. PMC. [Link]
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • National Center for Biotechnology Information. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
  • Wikipedia. (n.d.).
  • NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
  • Royal Society of Chemistry. (n.d.). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][13][20][21] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • ACS Publications. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. Organic Letters. [Link]
  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
  • ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
  • National Center for Biotechnology Information. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC. [Link]
  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT. [Link]
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Springer Nature. (2018). Palladium(0)
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
  • ScienceDirect. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • MedCrave. (2017).
  • ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • ACS Publications. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • National Center for Biotechnology Information. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PMC. [Link]
  • National Center for Biotechnology Information. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC. [Link]
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • ACS Publications. (n.d.). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [Link]
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.

Sources

Application Note: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds. In contrast to High-Throughput Screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders to a biological target.[1] These initial fragment hits serve as starting points for rational, structure-guided optimization into potent, drug-like candidates.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific, high-value fragment, Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate , in an FBDD workflow.

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and capable of engaging in a wide range of biological interactions.[4][5][6][7][8] The inclusion of a bromine atom confers unique and significant advantages, particularly for structure-based design. In X-ray crystallography, the bromine atom provides a strong anomalous scattering signal, which allows for its unambiguous placement in the electron density map.[1] This is exceptionally valuable for weakly binding fragments that may suffer from low occupancy or disordered binding modes, providing definitive evidence of binding and a confident starting point for hit-to-lead elaboration.[1]

This guide will detail the physicochemical properties of this compound, outline its synthesis, provide step-by-step protocols for its application in primary and orthogonal screening, and describe a logical workflow for hit-to-lead optimization.

Fragment Profile: this compound

This fragment combines the desirable features of the imidazole core with the utility of a bromine atom and a poised methyl ester for synthetic elaboration. Its structure and properties make it an excellent candidate for screening against a wide variety of protein targets, including kinases, proteases, and bromodomains.

PropertyValueSource
IUPAC Name This compoundPubChem[9]
CAS Number 120781-02-4Santa Cruz Biotechnology[10]
Molecular Formula C₆H₇BrN₂O₂PubChem[9]
Molecular Weight 219.04 g/mol Santa Cruz Biotechnology[10]
Heavy Atom Count 11-
Calculated LogP 0.8 (XLogP3)PubChem[9]
Hydrogen Bond Donors 0PubChem[9]
Hydrogen Bond Acceptors 3PubChem[9]
Rotatable Bonds 2PubChem[9]

Synthesis Overview

This compound can be synthesized as an intermediate in the development of more complex inhibitors. For example, its synthesis has been described in patent literature as a precursor for RNA helicase DHX33 inhibitors. A representative synthesis involves the bromination of the parent compound, methyl 1-methyl-1H-imidazole-5-carboxylate.

A general procedure is as follows:

  • Methyl 1-methyl-1H-imidazole-5-carboxylate is dissolved in a suitable solvent.

  • A brominating agent, such as N-Bromosuccinimide (NBS), is added to the solution.

  • The reaction is stirred at room temperature for a specified period (e.g., 10-18 hours).

  • The reaction is quenched, and the product is isolated and purified, typically by filtration and column chromatography.

This process yields the target compound, which can be used for subsequent fragment screening or further chemical modification.

FBDD Workflow Using the Brominated Imidazole Fragment

The following section outlines a comprehensive, albeit hypothetical, workflow for identifying and validating the binding of this compound to a target protein and elaborating it into a lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Prep Fragment & Target Preparation PrimaryScreen Primary Screen (SPR or Thermal Shift) Prep->PrimaryScreen HitTriage Hit Triage (Select high-confidence hits) PrimaryScreen->HitTriage OrthoScreen Orthogonal Screen (Ligand-Observed NMR) HitTriage->OrthoScreen Structure Structural Biology (X-ray Crystallography) OrthoScreen->Structure Affinity Affinity Determination (ITC or SPR) Structure->Affinity SBDD Structure-Based Design (Fragment Growing) Affinity->SBDD MedChem Medicinal Chemistry (Synthesis of Analogues) SBDD->MedChem SAR SAR by NMR/SPR (Test Analogues) MedChem->SAR SAR->SBDD Lead Lead Compound (Improved Potency & Properties) SAR->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Phase 1: Hit Identification - Primary Screening

The goal of the primary screen is to rapidly identify fragments that interact with the target protein. Due to the weak affinities typical of fragments, highly sensitive biophysical techniques are required.[11]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized. It is highly sensitive and provides kinetic information.[2]

Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a stable surface. A control surface with an unrelated protein should also be prepared to identify non-specific binders.

  • Fragment Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). For the screening assay, dilute the fragment into the running buffer to a final concentration (e.g., 200 µM) with a matched final DMSO concentration (e.g., 2%).

  • Screening:

    • Flow the running buffer over the sensor surfaces until a stable baseline is achieved.

    • Inject the fragment solution over the target and control surfaces for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).

    • Regenerate the surface if necessary between injections.

  • Data Analysis:

    • Subtract the signal from the reference channel and the buffer-only injections ("double referencing").

    • A binding response significantly above the baseline noise on the target surface but not the control surface indicates a potential hit.

    • Prioritize hits based on the binding response level and ligand efficiency (LE).

Ligand Efficiency (LE): A Key Metric for Hit Prioritization

LE quantifies the binding energy of a ligand per heavy atom, allowing for the comparison of fragments of different sizes.[11] It helps prioritize fragments that provide more "bang for the buck," indicating a more efficient binding interaction.

Calculation: LE = -RT ln(K_D) / N Where:

  • R is the gas constant

  • T is the absolute temperature

  • K_D is the dissociation constant

  • N is the number of non-hydrogen (heavy) atoms

A generally accepted threshold for a good fragment hit is an LE value of ≥ 0.3 kcal/mol per heavy atom.

Phase 2: Hit Validation and Structural Characterization

Hits from the primary screen must be validated using an orthogonal method to eliminate false positives. Subsequent structural studies are crucial for enabling rational hit-to-lead optimization.

Protocol 2: Ligand-Observed NMR for Orthogonal Hit Validation

Ligand-observed NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are powerful for confirming binding.[9] They are performed with unlabeled protein and can be used to screen fragments in mixtures.

Methodology (WaterLOGSY):

  • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Sample A (Reference): 100-200 µM of this compound.

    • Sample B (Test): 100-200 µM of the fragment plus 1-5 µM of the target protein.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples to ensure fragment integrity and solubility.

    • Acquire WaterLOGSY spectra for both samples. This experiment uses selective irradiation of water protons and observes the transfer of magnetization to ligand protons via the protein.

  • Data Analysis:

    • In the reference spectrum (Sample A), non-binding fragments will show a positive NOE signal.

    • In the test spectrum (Sample B), if the fragment binds to the protein, it will receive magnetization from the protein's hydration shell, resulting in an inverted (negative) NOE signal compared to the reference.[9] A clear sign inversion is strong evidence of binding.

NMR_Validation cluster_0 NMR Screening Logic Start Fragment Hit from SPR Prep Prepare Samples: 1. Fragment Only 2. Fragment + Protein Start->Prep Acquire Acquire WaterLOGSY Spectra Prep->Acquire Analyze Analyze Signal Phase Acquire->Analyze Positive Positive Signal (Non-binder) Analyze->Positive No phase change Negative Negative Signal (Binder - Validated Hit) Analyze->Negative Phase Inversion

Caption: Decision workflow for NMR-based hit validation using WaterLOGSY.

Protocol 3: X-ray Crystallography for Structural Insights

This is the most critical step for leveraging the bromine atom. Determining the co-crystal structure provides a high-resolution map of the binding site and the fragment's orientation, which is essential for structure-based design.

Methodology (Crystal Soaking):

  • Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to high resolution.

  • Soaking Solution: Prepare a solution of this compound in a cryoprotectant-compatible buffer at a concentration typically between 1-10 mM. The final DMSO concentration should be kept at a level tolerated by the crystals.

  • Soaking: Transfer a protein crystal into the soaking solution. The soaking time can range from minutes to hours, depending on the crystal system.

  • Data Collection:

    • Cryo-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at an X-ray wavelength at or near the bromine absorption edge (~0.92 Å) to maximize the anomalous signal.

  • Structure Solution and Analysis:

    • Process the diffraction data.

    • The presence of a strong peak in the anomalous difference Fourier map will unequivocally confirm the location of the bromine atom, and by extension, the position of the entire fragment.[1]

    • Build the fragment into the electron density and refine the structure to visualize the key protein-ligand interactions.

Phase 3: Hit-to-Lead Optimization

With a validated hit and a high-resolution crystal structure, the next phase involves rationally designing and synthesizing more potent analogues. The goal is to "grow" the fragment to make additional, favorable interactions with the protein, thereby improving affinity and selectivity.[2][3]

Strategy: Fragment Growing

The structure of this compound is "poised" for growth. The methyl ester at the 5-position is a versatile chemical handle.

  • Structural Analysis: Examine the co-crystal structure to identify nearby pockets and potential interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets) adjacent to the fragment.

  • Design Hypothesis: Based on the structural analysis, design new molecules where the methyl ester is replaced with larger functional groups intended to occupy these empty pockets. For example, the ester could be hydrolyzed to the carboxylic acid, which is then coupled with various amines to introduce new vectors and interactions.

  • Synthesis and Screening: Synthesize a small library of these new analogues. Screen them using the established SPR or NMR assay to determine their affinity (K_D).

  • Iterative Improvement: Use the Structure-Activity Relationship (SAR) data from this new library to refine the design hypothesis. If possible, obtain co-crystal structures of the most promising new compounds to guide the next round of design. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.

Optimization StageCompoundKey FeatureAffinity (K_D)Ligand Efficiency (LE)
Fragment Hit This compoundInitial Scaffold~500 µM0.32
Iteration 1 Analogue with benzylamine amideFills hydrophobic pocket~50 µM0.34
Iteration 2 Analogue with morpholinoethyl amideAdds polar contact~2 µM0.36
Lead Compound Optimized AnalogueMulti-point interactions<100 nM>0.35

(Note: Affinity and LE values are representative examples for illustrative purposes)

Conclusion

This compound represents an exemplary fragment for modern FBDD campaigns. Its combination of a privileged imidazole core, a synthetically tractable ester, and a bromine atom for robust crystallographic validation makes it a powerful tool for probing protein binding sites. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided design, researchers can efficiently leverage this fragment to develop novel, high-quality lead compounds for challenging therapeutic targets.

References

  • The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Fragment screening by ligand observed nmr. Bruker.
  • Ligand efficiency and fragment-based drug discovery. ResearchGate.
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ResearchGate.
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.
  • Ligand Efficiency Metrics and their Use in Fragment Optimizations. ResearchGate.
  • Crystallographic Fragment Screening. Springer Nature Experiments.
  • Fragment screening by surface plasmon resonance. Semantic Scholar.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI.
  • SPR-based fragment screening: advantages and applications. PubMed.
  • The nature of ligand efficiency. ChemRxiv.
  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. PubMed.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC.
  • XChem crystallographic fragment screening. Protocols.io.
  • Achieving a Good Crystal System for Crystallographic X-ray Fragment Screening. ResearchGate.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate.
  • This compound. PubChem.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC.
  • Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. NIH.
  • 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. PMC.
  • Fragment Screening. Sygnature Discovery.
  • This compound | C6H7BrN2O2. PubChem.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Publications.
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Thieme Connect.
  • Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube.
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC.

Sources

Application Note: A Robust and Scalable Synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility stems from the strategically positioned functional groups—a reactive bromo-substituent ideal for cross-coupling reactions, a methyl ester for further derivatization, and a methylated imidazole core prevalent in many bioactive molecules. However, its synthesis presents challenges, particularly concerning regioselectivity during the crucial bromination step. This application note details a validated, two-step, scale-up protocol starting from commercially available 1-methyl-1H-imidazole-5-carboxylic acid. The methodology is designed for robustness, high yield, and purity, addressing common issues such as isomer formation and over-bromination. We provide in-depth scientific rationale for key process decisions, comprehensive safety protocols, and detailed analytical characterization, making this guide suitable for researchers in both academic and industrial drug development settings.

Introduction: The Strategic Importance of a Key Heterocycle

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The specific substitution pattern of this compound (CAS 120781-02-4) makes it a highly valuable intermediate.[3][4] The C2-bromo atom provides a handle for introducing molecular complexity via reactions like Suzuki or Buchwald-Hartwig couplings, while the C5-ester and N1-methyl groups are critical for modulating solubility, binding affinity, and metabolic stability of target molecules.

Synthesizing this intermediate on a large scale, however, is not trivial. The primary challenge lies in the direct bromination of the imidazole ring. The imidazole system is highly activated, and controlling the position of electrophilic substitution requires careful selection of reagents and reaction conditions to prevent the formation of undesired regioisomers or poly-halogenated byproducts.[1] This protocol circumvents these issues by employing a logical two-step synthesis that is both high-yielding and amenable to kilogram-scale production.

Overall Synthetic and Workflow Diagram

The synthetic strategy is a two-step process:

  • Fischer Esterification: Conversion of the commercially available 1-methyl-1H-imidazole-5-carboxylic acid to its corresponding methyl ester. This step protects the carboxylic acid and sets the stage for the subsequent bromination.

  • Regioselective Bromination: Introduction of a bromine atom at the C2 position of the imidazole ring using N-Bromosuccinimide (NBS). The C2 position is the most electronically activated and sterically accessible site for electrophilic attack on this substrate.

The following diagram illustrates the overall experimental workflow from starting material to purified final product.

G Figure 1: Overall Experimental Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination & Purification start 1-methyl-1H-imidazole- 5-carboxylic acid ester_reagents Methanol (MeOH) Sulfuric Acid (H₂SO₄, cat.) start->ester_reagents ester_process Reflux Reaction ester_reagents->ester_process ester_workup Neutralization & Solvent Evaporation ester_process->ester_workup intermediate Methyl 1-methyl-1H-imidazole- 5-carboxylate ester_workup->intermediate bromo_reagents N-Bromosuccinimide (NBS) Acetonitrile (ACN) intermediate->bromo_reagents bromo_process Controlled Reaction (0°C to RT) bromo_reagents->bromo_process bromo_workup Quenching & Aqueous Wash bromo_process->bromo_workup purification Recrystallization bromo_workup->purification final_product Methyl 2-bromo-1-methyl-1H- imidazole-5-carboxylate purification->final_product

Caption: High-level overview of the two-step synthesis and purification process.

Materials and Equipment

Reagent/MaterialGradeSupplier Example
1-methyl-1H-imidazole-5-carboxylic acid≥98%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ACSFisher Scientific
Sulfuric Acid (H₂SO₄), 98%Reagent GradeVWR
N-Bromosuccinimide (NBS)≥99%, ReagentPlus®Sigma-Aldrich
Acetonitrile (ACN)Anhydrous, HPLCMilliporeSigma
Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeEMD Millipore
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
Equipment Specification
20 L Jacketed Glass Reactor-10°C to 150°C
Overhead Mechanical StirrerHigh Torque
Temperature Probe (Thermocouple)Teflon-coated
Reflux Condenser1000 mm jacket
Addition Funnel2 L, pressure-equalizing
Rotary Evaporator20 L capacity
Buchner Funnel & Vacuum Flask5 L capacity

Critical Safety Precautions

All operations must be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves, is mandatory.

  • 1-Methylimidazole derivatives: Can be corrosive and cause severe skin and eye burns.[5] Avoid inhalation of dust or vapors.

  • Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns upon contact. Handle with extreme care, and always add acid to solvent slowly.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. It is a source of bromine and should be handled with caution to avoid inhalation or contact with skin.[6] Keep away from combustible materials.

  • Acetonitrile (ACN): Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin.

  • Work-up: The quenching of NBS can be exothermic. Ensure slow addition of quenching agents and adequate cooling.

An eyewash station and safety shower must be readily accessible.[7]

Detailed Experimental Protocols

Part A: Scale-up Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate (Intermediate)
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 1-methyl-1H-imidazole-5-carboxylic acid (1.00 kg, 7.93 mol).

  • Solvent Addition: Add anhydrous methanol (10.0 L) to the reactor. Stir the resulting slurry at 200 RPM.

  • Catalyst Addition: Cool the slurry to 10°C using the reactor jacket. Slowly add concentrated sulfuric acid (155.5 mL, 2.85 mol) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.

    • Scientific Rationale: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are crucial to prevent the reverse hydrolysis reaction.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (10% MeOH in DCM) or HPLC until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to 10°C. b. Slowly add a saturated aqueous solution of sodium bicarbonate (~5 L) until the pH of the mixture is ~7-8. CAUTION: Exothermic reaction and gas evolution. c. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol. d. Extract the resulting aqueous slurry with ethyl acetate (3 x 4 L). e. Combine the organic layers, dry over anhydrous magnesium sulfate (500 g), filter, and concentrate in vacuo to yield the product as a solid.

  • Yield and Characterization: The expected yield is 1.05-1.10 kg (94-98%) of a white to off-white solid. The material is typically carried forward without further purification.

Part B: Scale-up Synthesis of this compound (Final Product)
  • Reactor Setup: In a clean, dry 20 L jacketed reactor setup as before, charge Methyl 1-methyl-1H-imidazole-5-carboxylate (1.00 kg, 7.14 mol).

  • Solvent Addition: Add anhydrous acetonitrile (10.0 L) and stir to dissolve the starting material.

  • Cooling: Cool the solution to 0°C using the reactor jacket.

  • NBS Addition: Add N-Bromosuccinimide (1.33 kg, 7.49 mol, 1.05 eq) portion-wise over 1 hour. Maintain the internal temperature below 5°C during the addition.

    • Scientific Rationale: Using a slight excess (1.05 eq) of NBS ensures complete conversion of the starting material. Portion-wise addition at low temperature is critical to control the reaction rate, dissipate heat, and minimize the formation of the 2,4-dibrominated byproduct. Acetonitrile is an excellent polar aprotic solvent for this reaction.[8]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up and Purification: a. Cool the reaction mixture back to 10°C. b. Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (5.0 L) to consume any unreacted NBS. c. Concentrate the mixture in vacuo to remove the acetonitrile. d. Add deionized water (5.0 L) to the residue. The product should precipitate as a solid. e. Stir the slurry for 1 hour at 10°C to maximize precipitation. f. Isolate the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 2 L). g. Recrystallize the crude solid from a mixture of ethyl acetate and hexanes (approx. 1:2 ratio) to afford the pure product.

  • Drying: Dry the purified solid in a vacuum oven at 40°C to a constant weight.

Reaction Mechanism: Regioselective Electrophilic Bromination

The bromination of the N-methylated imidazole ester proceeds via a classical electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle.

Caption: Mechanism of electrophilic bromination at the C2 position of the imidazole ring.

  • Activation & Directing Effects: The N1-methyl group is an electron-donating group, activating the ring. The C2 position, situated between the two nitrogen atoms, is the most nucleophilic and electronically favored site for attack. The C5-ester group is electron-withdrawing and deactivating, which further disfavors substitution at the adjacent C4 position.

  • Role of NBS: NBS serves as a convenient and solid source of electrophilic bromine (Br⁺), which is generated in situ.

  • Intermediate: The attack by the C2 carbon on the electrophilic bromine forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the succinimide anion) removes the proton from the C2 carbon, restoring the aromaticity of the imidazole ring and yielding the final product.

Expected Results and Characterization

ParameterStep A: EsterificationStep B: Bromination
Scale (Starting Mat.)1.00 kg1.00 kg
Molar Equivalents-NBS (1.05 eq)
Typical Yield94-98%85-92%
Purity (by HPLC)>98%>99.5%
AppearanceWhite solidWhite to pale yellow solid

Analytical Data for this compound:

  • Molecular Formula: C₆H₇BrN₂O₂[3]

  • Molecular Weight: 219.04 g/mol [4]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, imidazole C4-H), 3.85 (s, 3H, -OCH₃), 3.75 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.5 (C=O), 138.0 (C5), 128.0 (C4), 120.0 (C2), 52.0 (-OCH₃), 34.5 (N-CH₃).

  • Mass Spec (ESI+): m/z = 218.97, 220.97 [M+H]⁺, showing characteristic isotopic pattern for bromine.

Troubleshooting and Process Optimization

Potential IssueObservation by HPLC/TLCRoot CauseRecommended Action
Incomplete BrominationSignificant amount of starting material remains.Insufficient NBS; low reaction temp/time.Increase reaction time. If still incomplete, add a small additional charge of NBS (0.05 eq) and monitor.
Formation of Di-bromo ProductPeak corresponding to MW ~298 appears.Excess NBS; reaction temperature too high.Ensure accurate stoichiometry (≤1.05 eq NBS). Maintain strict temperature control (<5°C) during NBS addition.
Poor Yield after Work-upLow isolated mass of solid.Product is partially soluble in water.Ensure the aqueous slurry is thoroughly cooled (<10°C) before filtration. A brine wash can decrease aqueous solubility.
Oily Product after IsolationProduct does not solidify or is sticky.Residual solvent (ACN, EtOAc); impurities.Ensure complete removal of solvents in vacuo. The recrystallization step is critical for removing impurities.

Conclusion

This application note presents a comprehensive and reliable protocol for the scale-up synthesis of this compound. By employing a straightforward two-step sequence of esterification followed by highly regioselective bromination with NBS, this method consistently delivers the target compound in high yield (>80% overall) and excellent purity (>99.5%). The detailed explanation of the scientific rationale, safety procedures, and troubleshooting guide provides researchers and process chemists with the necessary tools to confidently implement this synthesis in a drug discovery and development environment.

References

  • PubChem. This compound.
  • Chen, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 893.
  • National Institutes of Health (NIH). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • ResearchGate. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.
  • National Library of Medicine. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.

Sources

Mastering the Purification of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted imidazoles are of paramount importance due to their prevalence in a wide array of bioactive molecules. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its purity is critical to the success of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides detailed application notes and protocols for the purification of this important intermediate, drawing upon established principles of organic chemistry and practical laboratory experience.

Introduction to Purification Strategies

The purification of this compound, a polar and functionalized heterocyclic compound, often presents unique challenges. The presence of a basic imidazole ring, a bromine substituent, and a methyl ester group dictates a careful selection of purification techniques to avoid degradation and ensure high purity. The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the nature and quantity of the impurities present in the crude product.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂[1]
Molecular Weight 219.04 g/mol [2]
Physical Form Solid or liquid[3]
Storage Temperature 2-8°C under an inert atmosphere[3]

Safety Precautions: this compound is classified as a dangerous good for transport and may have associated hazards.[2] Always consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from reaction byproducts and unreacted starting materials. The basic imidazole nitrogen can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, the use of a basic modifier in the eluent or a different stationary phase is recommended.

Step-by-Step Methodology:
  • Stationary Phase Selection:

    • Option A (Standard): Silica gel (60 Å, 230-400 mesh). This is the most common choice.

    • Option B (Recommended for Basic Compounds): Neutral or basic alumina. This can provide better separation and reduce tailing for imidazole derivatives.

  • Eluent System Selection and Optimization:

    • A common starting point for imidazole esters is a mixture of a non-polar solvent and a moderately polar solvent.

    • Recommended Eluent Systems:

      • Ethyl acetate/Hexane

      • Dichloromethane/Methanol

      • n-Pentane/Diethyl ether

    • Optimization: The optimal eluent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.

    • Pro-Tip for Silica Gel: To minimize peak tailing, add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent system.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial eluent mixture.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized solvent system.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Isolation prep_station Select Stationary Phase (Silica or Alumina) pack_column Pack Column prep_station->pack_column prep_eluent Optimize Eluent System (e.g., EtOAc/Hexane + 0.5% TEA) prep_eluent->pack_column load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample elute Elute and Collect Fractions load_sample->elute monitor_tlc Monitor Fractions by TLC elute->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine isolate Isolate Product (Rotary Evaporation) combine->isolate

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities after a preliminary purification step like column chromatography. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Step-by-Step Methodology:
  • Solvent Selection:

    • The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

    • Single Solvent Systems: Ethanol or isopropanol are good starting points.

    • Two-Solvent Systems: A common and effective approach involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

      • Recommended Pairs:

        • Ethanol/Water

        • Acetone/n-Hexane

        • Ethyl acetate/n-Hexane

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (or the single solvent) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

    • Two-Solvent: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Logic Diagram for Recrystallization:

G start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystallize Crystal Formation cool->crystallize filter_wash Filter and Wash with Cold Solvent crystallize->filter_wash dry Dry Crystals filter_wash->dry end Pure Product dry->end

Caption: Logical flow for the recrystallization of this compound.

Protocol 3: Acid-Base Extraction

For crude mixtures containing non-basic impurities, a simple acid-base extraction can be an effective preliminary purification step. This method leverages the basicity of the imidazole ring.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.

  • Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1 M NaOH) until the solution is basic. The deprotonated product will precipitate or can be extracted back into an organic solvent.

  • Isolation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity.[4] Spectroscopic methods such as ¹H NMR and ¹³C NMR are essential for confirming the structure and assessing for the presence of impurities.

Conclusion

The successful purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By carefully selecting and optimizing techniques such as flash column chromatography and recrystallization, researchers can obtain this key intermediate in high purity. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification strategy, ensuring the integrity of subsequent synthetic steps and the quality of the final drug substance.

References

  • O'Connell, J. F., Parquette, J. R., Yelle, W. E., Wang, W., & Rapoport, H. (1989).
  • O'Connell, J. F., Parquette, J. R., Yelle, W. E., Wang, W., & Rapoport, H. (n.d.).
  • Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction. (n.d.). The Royal Society of Chemistry. [Link]
  • Methyl 2-bromo-1h-imidazole-5-carboxyl
  • Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxyl
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.).
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0935. [Link]
  • methyl 2,4-dibromo-1H-imidazole-5-carboxyl
  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).
  • Synthesis of 2-methylimidazole. (n.d.). Chemistry Stack Exchange. [Link]
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.).
  • Optimized HPLC chromatograms of eight imidazole antifungal drug... (n.d.).
  • Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity. (n.d.). PMC - NIH. [Link]
  • Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxyl

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Imidazole-Based Products

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imidazole and its derivatives represent a cornerstone of modern pharmaceuticals, agrochemicals, and material science. Their structural diversity and biological significance necessitate robust and reliable analytical methods to ensure identity, purity, quality, and performance. This guide provides an in-depth exploration of the principal analytical techniques for characterizing imidazole products. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, offers field-proven protocols, and grounds its recommendations in authoritative standards, empowering researchers to build and validate a comprehensive analytical strategy.

Chapter 1: Foundational Concepts in Analytical Strategy

The effective characterization of an imidazole-based product, whether a new chemical entity (NCE), an active pharmaceutical ingredient (API), or a formulated product, begins not with an instrument, but with a strategy. The selection of an analytical technique is governed by the specific question being asked. Are you confirming the identity of a newly synthesized compound? Quantifying the API in a tablet? Or searching for trace-level impurities?

The physicochemical properties of the target imidazole derivative—its polarity, volatility, thermal stability, and chromophores—are the primary determinants for method selection. For instance, highly polar, non-volatile imidazoles are poor candidates for Gas Chromatography (GC) without derivatization, making High-Performance Liquid Chromatography (HPLC) the more logical choice. Conversely, volatile impurities in an imidazole API are best analyzed by GC.

The Logic of Method Selection

An effective analytical workflow integrates multiple techniques to build a complete profile of the product. Chromatography provides separation and quantification, while spectroscopy provides structural confirmation. The following decision tree illustrates a logical approach to selecting the appropriate analytical method.

Method_Selection cluster_goal Analytical Goal cluster_methods Method Selection cluster_techniques Primary Techniques Goal What is the Analytical Goal? Quant Quantification & Purity Assay Goal->Quant How much is there? ID Structural ID & Confirmation Goal->ID What is it? Impurities Impurity Profiling Goal->Impurities What else is there? HPLC HPLC / UHPLC Quant->HPLC Non-volatile Polar/Non-polar GC GC-MS Quant->GC Volatile or Derivatizable NMR NMR (1H, 13C) ID->NMR Primary Structure MS Mass Spectrometry ID->MS Molecular Weight & Formula FTIR FTIR ID->FTIR Functional Groups Impurities->HPLC Non-volatile (LC-MS/MS for trace) Impurities->GC Volatile HPLC->MS Hyphenation GC->MS Hyphenation

Caption: Decision workflow for selecting analytical techniques.

The Imperative of Method Validation

A trustworthy analytical method is a validated one. Validation ensures that the method is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[1] Adherence to these principles is not merely a regulatory hurdle but a fundamental component of scientific integrity, ensuring that the data generated are accurate, reliable, and reproducible.[2]

Chapter 2: Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for determining the purity and potency of imidazole products. By physically separating the target analyte from impurities and excipients, it allows for precise and accurate quantification.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is the most versatile and widely used technique for the analysis of imidazole-based compounds due to its applicability to a wide range of polarities and molecular weights.[3][4]

Causality Behind Experimental Choices:

  • Mode: Reversed-phase (RP) HPLC is the dominant mode. The non-polar stationary phase (e.g., C18 or C8) retains the moderately polar imidazole analytes, while a polar mobile phase elutes them. Separation is achieved by modulating the mobile phase's organic content.[5]

  • Column Chemistry: A C18 column is the workhorse for most imidazole APIs, offering robust retention. A C8 column may be chosen for more hydrophobic imidazoles to reduce analysis time.[5] For separating enantiomers of chiral imidazole drugs, specialized chiral stationary phases are required.[6]

  • Mobile Phase: A mixture of water (often buffered) and an organic solvent (acetonitrile or methanol) is typical. Acetonitrile often provides better peak shape and lower UV cutoff, but methanol can offer different selectivity and is considered more environmentally benign.[5][7][8] Mobile phase pH is critical; adjusting the pH with buffers like phosphate or acetate can control the ionization state of the imidazole ring and any acidic/basic functional groups, thereby dramatically affecting retention and peak shape.[5]

  • Detection: UV detection is common, as the imidazole ring is a chromophore. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for maximum sensitivity.[5][9] For ultimate sensitivity and specificity, especially in complex matrices or for trace impurity analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard.[10]

Protocol 1: HPLC-UV for Purity Assay of an Imidazole API

This protocol is designed for the quantitative determination of an imidazole API and its related impurities in a drug substance.

  • Instrumentation & Conditions:

    • System: HPLC or UHPLC system with UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with phosphoric acid.[5]

    • Mobile Phase B: Methanol.[5]

    • Gradient: 30% B to 70% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: λmax of the target analyte (e.g., 210-300 nm).[5][11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~25 mg of the imidazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A:B. This yields a 500 µg/mL stock. Further dilute as needed to create calibration standards (e.g., 10-100 µg/mL).[11]

    • Sample Solution: Accurately weigh ~25 mg of the imidazole API into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

  • Procedure & Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solutions to generate a calibration curve. Linearity should be confirmed (R² > 0.999).[1]

    • Inject the sample solution in duplicate.

    • Calculate the purity using the principle of area percent normalization for impurities and external standard calibration for the assay of the main component.

Protocol 2: LC-MS/MS for Trace-Level Impurity Detection in Environmental Matrices

This protocol is optimized for high sensitivity and selectivity, suitable for detecting trace levels of imidazole contaminants.[10]

  • Instrumentation & Conditions:

    • System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

    • Column: C18, 3.0 x 100 mm, 2.6 µm particle size.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Flow Rate: 0.25 mL/min.[10]

    • Gradient: Optimized for separation of target impurities.

    • MS Detection: ESI in positive ion mode.[10] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions per analyte for confirmation.[3]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Purpose: To concentrate the analytes and remove interfering matrix components.[3]

    • Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridge.[10]

    • Condition: Methanol, followed by ultrapure water.[3]

    • Load: Load the filtered water sample (spiked with an isotope-labeled internal standard).

    • Wash: Wash with ultrapure water to remove salts.[3]

    • Elute: Elute the imidazole analytes with methanol or acetonitrile.

    • Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[3]

  • Analysis:

    • Develop an MRM method by infusing individual standards to determine the optimal precursor ion and product ions/collision energies.

    • Analyze samples and quantify using a calibration curve prepared in a matrix-matched blank if necessary to correct for matrix effects.[10]

Table 1: Typical HPLC / LC-MS/MS Parameters for Imidazole Analysis

ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Trace Analysis)
Column C18 or C8, 150-250 mm lengthC18, 50-100 mm length
Particle Size 3-5 µm< 3 µm
Mobile Phase Buffered Aqueous : MeOH/ACN[5]Acidified Water : ACN/MeOH[8][10]
Detection UV/PDA (e.g., 210-300 nm)[5]ESI-MS/MS (Positive Ion Mode)[10]
Flow Rate 0.8 - 1.5 mL/min[5]0.2 - 0.6 mL/min[10]
Typical LOQ ~0.05-1 µg/mL[5][9]< 1 ng/L (with SPE)[10]
Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4] For many imidazole products, which are often polar and non-volatile, derivatization is a mandatory step to increase volatility and thermal stability.[12][13]

Causality Behind Experimental Choices:

  • Derivatization: This is the most critical step. The goal is to mask the polar N-H group on the imidazole ring and any other active hydrogens (e.g., in carboxylic acid groups).[13]

    • Silylation: Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active protons with a non-polar trimethylsilyl (TMS) group.[13]

    • Acylation: Reagents like isobutyl chloroformate react with the imidazole ring and other functional groups to form less polar esters and amides, enhancing volatility.[12][13]

  • Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for separating the derivatized analytes.[3]

Protocol 3: GC-MS Analysis of Imidazoles via Derivatization

This protocol describes a general method for analyzing imidazoles after derivatization with isobutyl chloroformate.[12]

  • Instrumentation & Conditions:

    • System: GC with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temp: 250 °C.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Acquisition Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.[14]

  • Derivatization & Extraction: [12]

    • To 1 mL of aqueous sample, adjust pH to ~8.0.

    • Add acetonitrile, pyridine, and anhydrous ethanol.

    • Add 70 µL of isobutyl chloroformate and vortex.

    • Add sodium bicarbonate and an extraction solvent (e.g., dichloromethane).

    • Vortex vigorously to extract the derivatized analytes into the organic layer.

    • Centrifuge to separate phases. Collect the bottom organic layer for injection.

  • Analysis:

    • Inject 1 µL of the organic extract.

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to derivatized standards.

    • For quantification, build a calibration curve using standards that have undergone the same derivatization and extraction procedure.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (containing Imidazole) pH_Adjust Adjust pH to 8.0 Sample->pH_Adjust Deriv Add Derivatization Reagents (e.g., Isobutyl Chloroformate) pH_Adjust->Deriv Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Deriv->Extract Collect Collect Organic Layer Extract->Collect Inject Inject into GC-MS Collect->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by MS (Scan or SIM) Separate->Detect Data Data Analysis (Identification & Quantification) Detect->Data

Caption: Workflow for GC-MS analysis of imidazoles.

Chapter 3: Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation, spectroscopy is essential for confirming the chemical identity and structure of imidazole products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.[4][15] Both 1H and 13C NMR provide detailed information about the molecular framework, substitution patterns, and the chemical environment of each atom.

Causality Behind Experimental Choices:

  • 1H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. The signals for the protons on the imidazole ring are characteristic; for example, the C2-H proton is typically the most downfield due to the electron-withdrawing effect of the two adjacent nitrogen atoms.[16]

  • 13C NMR: Reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are sensitive to substitution on the imidazole ring.[15]

  • 2D NMR (e.g., HSQC, HMBC): These experiments are used to definitively assign proton signals to their corresponding carbon atoms, which is invaluable for complex or novel imidazole derivatives.[15]

Table 2: Typical NMR Chemical Shift Ranges for the Imidazole Ring (in CDCl₃)

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
N-H 10.0 - 12.0 (broad)N/A
C2-H ~7.7~136
C4-H / C5-H ~7.1 (often equivalent due to tautomerism)[16]~122
Note: Shifts are approximate and can vary significantly with solvent and substitution.[17][18]

Protocol 4: General Procedure for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the imidazole product into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the sample must be fully soluble.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved.

  • Acquisition: Insert the tube into the NMR spectrometer and acquire 1H, 13C, and other necessary spectra according to standard instrument procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups, serving as an excellent tool for identity confirmation.[15][19] The spectrum provides a unique "fingerprint" for a molecule.

Table 3: Characteristic FTIR Absorption Frequencies for Imidazole

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch 3000 - 3500Broad, Medium
Aromatic C-H Stretch 3100 - 3150Medium-Weak
C=C & C=N Stretch (Ring) 1400 - 1650Medium-Strong
C-N Stretch 1325 - 1480Medium
Source:[20][21]

Protocol 5: FTIR Analysis using KBr Pellet Method

  • Preparation: Grind 1-2 mg of the solid imidazole sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first.

Chapter 4: Assuring Data Integrity via Method Validation

As established, method validation is critical for ensuring the reliability of results. The type of analytical procedure dictates which performance characteristics must be investigated.[1]

Table 4: Validation Characteristics as per ICH Q2(R1) Guidelines

CharacteristicIdentificationImpurity Test (Quantitative)Assay (Content/Potency)
Accuracy -YesYes
Precision -YesYes
Specificity YesYesYes
Detection Limit (LOD) -No (Limit Test Only)-
Quantitation Limit (LOQ) -Yes-
Linearity -YesYes
Range -YesYes
Source: Adapted from ICH Harmonised Tripartite Guideline Q2(R1)[1]

This framework provides a self-validating system for every protocol. For example, when implementing Protocol 1 (HPLC-UV Assay), a scientist must demonstrate specificity (e.g., by showing separation from known impurities), linearity over the expected concentration range, and accuracy and precision at multiple levels.[1]

Conclusion

The characterization of imidazole products is a multi-faceted process that relies on the intelligent application of an array of analytical techniques. A comprehensive strategy does not depend on a single method but rather integrates the separation power of chromatography (HPLC, GC) with the structural elucidation capabilities of spectroscopy (NMR, FTIR, MS). By understanding the fundamental principles behind each technique, meticulously developing and validating methods according to authoritative guidelines like ICH Q2(R1), and interpreting the data holistically, researchers and drug development professionals can ensure the quality, safety, and efficacy of these vital chemical compounds.

References

  • Nassar, M. W. I., Attia, K. A. M., & El-Zeiny, M. B. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH).
  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • Nassar, M. W. I., Attia, K. A. M., & El-Zeiny, M. B. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Pawłowski, W., & Zajączkowska, M. (n.d.). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds.
  • SIELC Technologies. (n.d.). Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column.
  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701.
  • Li, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 8(1), 334-343.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
  • Abraham Entertainment. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
  • Thompson, C. A., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2497-2505.
  • ResearchGate. (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned.
  • Ramasamy, R. (2015). Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8(1), 50-57.
  • Khan, I., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Scientific Reports, 13(1), 16401.
  • Markuszewski, M. J., & Stepnowski, P. (2007). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 12(6), 1311-1323.
  • ResearchGate. (n.d.). The chemical structure and NMR spectrum of 2-imidazole-1-yl-3- ethoxycarbonyl propionic acid (IEPA).
  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1).
  • ResearchGate. (n.d.). FTIR spectra of Imidazole.
  • ResearchGate. (n.d.). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs.
  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)....
  • ACS Publications. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122.
  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • Journal of Food and Drug Analysis. (2012). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products.
  • ResearchGate. (n.d.). Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems?.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Eubioco. (n.d.). Pharmaceutical raw materials – a guide to ingredient selection and quality control.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs): Troubleshooting the Bromination Reaction

The direct bromination of Methyl 1-methyl-1H-imidazole-5-carboxylate is a common route to the target compound. However, the electron-rich nature of the imidazole ring makes the reaction susceptible to issues with regioselectivity and over-reaction.[1][2] This section focuses on troubleshooting these specific challenges.

Q1: My reaction is incomplete, with significant recovery of the starting material. What are the likely causes and solutions?

A1: An incomplete reaction is typically traced back to three factors: reagent activity, reaction temperature, or insufficient reaction time.

  • Reagent Inactivity: The most common brominating agent for this transformation is N-Bromosuccinimide (NBS). NBS can degrade over time, especially if exposed to moisture or light.

    • Troubleshooting: Always use a freshly opened bottle of NBS or recrystallize old reagent from water. Ensure your reaction solvent (e.g., Chloroform, DMF) is anhydrous.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to reagent decomposition and undesirable side reactions.[3] This reaction often requires an initiation step, which can be thermal or radical-induced.

    • Troubleshooting: If running the reaction at room temperature shows no conversion, consider gentle heating to 50 °C.[3] A radical initiator like AIBN (azobisisobutyronitrile) can also be used with NBS to facilitate the reaction under milder conditions.[3]

  • Insufficient Time: Electrophilic aromatic substitutions on deactivated rings can be slow. The ester group at the 5-position is electron-withdrawing, which deactivates the imidazole ring to some extent, slowing the rate of bromination.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time, sometimes up to 24-48 hours. A patent for a similar synthesis noted a reaction time of 6 days at room temperature to achieve desired conversion.[4]

Q2: My main problem is the formation of multiple products. How can I improve the regioselectivity to favor the 2-bromo isomer?

A2: This is the most common challenge. The imidazole ring has multiple positions susceptible to electrophilic attack (C2, C4).[1][2] Formation of the 4-bromo isomer and the 2,4-dibromo byproduct are frequent causes of low yields of the desired 2-bromo product.[5]

  • Causality: The N1-methyl group and the C5-ester group direct the regiochemical outcome. The lone pair on the N3 nitrogen strongly activates the C2 position for electrophilic attack. However, the C4 position is also activated. The key to selectivity is controlling the reaction conditions to favor the kinetically preferred product.

  • Choice of Brominating Agent:

    • NBS: Often preferred as it provides a low, steady concentration of electrophilic bromine, which can enhance selectivity compared to using liquid Br₂.[6]

    • Bromine (Br₂): Can be used but is more aggressive and often leads to over-bromination, yielding 2,4,5-tribromo-imidazole in some cases.[1][7] If using Br₂, do so at low temperatures (0 °C) and add the bromine dropwise.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent.

    • Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃) are common. DMF can facilitate the reaction but may be difficult to remove during workup.[4]

    • Acetic Acid: Using acetic acid as a solvent can sometimes moderate the reaction and improve selectivity.[6]

  • Temperature Control: Lowering the reaction temperature is crucial for maximizing selectivity. Running the reaction at 0 °C to room temperature often provides the best results.

Workflow for Optimizing Regioselectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction for better regioselectivity.

G start Low Yield & Poor Selectivity check_reagent Use Fresh / Recrystallized NBS start->check_reagent 1. Verify Reagent Quality temp_control Lower Reaction Temp (0 °C) check_reagent->temp_control 2. Control Kinetics solvent_change Switch Solvent (e.g., CHCl3 to Acetic Acid) temp_control->solvent_change 3. Modify Reaction Medium slow_addition Slow, Dropwise Addition of Reagent solvent_change->slow_addition 4. Control Reagent Concentration outcome Improved Yield of 2-Bromo Isomer slow_addition->outcome

Caption: Troubleshooting workflow for low selectivity.

Q3: I'm struggling with purification. How can I effectively separate the product from byproducts and starting material?

A3: Purification can be challenging due to the similar polarities of the starting material, the desired product, and the isomeric byproducts.

  • Column Chromatography: This is the most effective method.

    • System: A silica gel column is standard.

    • Eluent: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The starting material is typically more polar than the brominated products. The dibromo-product will be the least polar.

  • Recrystallization: If a crude solid can be obtained and is relatively pure (>80%), recrystallization can be effective. Try solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Hexane.

  • Acid-Base Extraction: While the imidazole nitrogen is basic, the pKa is lowered by the electron-withdrawing ester. This makes selective extraction difficult and generally not recommended for separation of these specific compounds.

CompoundTypical Rf (Silica, 3:1 Hex:EtOAc)Notes
Methyl 1-methyl-1H-imidazole-5-carboxylate~0.2Starting Material; more polar.
This compound ~0.4 Desired Product
Methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate~0.45Isomeric byproduct; often very close to the desired product.
Methyl 2,4-dibromo-1-methyl-1H-imidazole-5-carboxylate~0.6Over-brominated byproduct; least polar.[5]

Note: Rf values are approximate and can vary based on exact conditions.

Alternative Strategy: The Sandmeyer Reaction

If direct bromination consistently fails to provide acceptable yields or selectivity, a Sandmeyer reaction starting from Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a powerful alternative. This classic reaction converts an aryl amine to an aryl halide via a diazonium salt intermediate.[8][9]

Q4: When should I consider using a Sandmeyer reaction?

A4: Consider this route when:

  • You have access to the 2-amino imidazole starting material.

  • Direct bromination yields an inseparable mixture of isomers.

  • You need to guarantee regioselectivity at the C2 position, as the Sandmeyer reaction is position-specific.

The Sandmeyer reaction is known to be effective for preparing 2-bromo-imidazoles.[10][11]

Sandmeyer Reaction Pathway

The diagram below illustrates the key transformations in the Sandmeyer synthesis route.

G cluster_0 Diazotization (0-5 °C) cluster_1 Sandmeyer Reaction start_mat Methyl 2-amino-1-methyl- 1H-imidazole-5-carboxylate diazonium In situ Diazonium Salt start_mat->diazonium NaNO2, HBr product Methyl 2-bromo-1-methyl- 1H-imidazole-5-carboxylate diazonium->product CuBr, HBr

Caption: Key stages of the Sandmeyer synthesis route.

Experimental Protocols

Protocol 1: Direct Bromination with NBS

This protocol is a starting point for optimization.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq). Dissolve it in anhydrous Chloroform or DMF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with Dichloromethane or Ethyl Acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Sandmeyer Reaction

This procedure requires careful handling of the unstable diazonium intermediate.[12]

  • Diazotization: Dissolve Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in 48% hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq), keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool it to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. You should observe the evolution of nitrogen gas.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).

  • Workup and Purification: Pour the reaction mixture into water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

  • Chemistry Online. (2022). Imidazoles.
  • Thibault, C., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Organic Process Research & Development.
  • Mahesh, D., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules.
  • Venkatesh P., Dr. (n.d.). Unit 4 imidazole. SlideShare.
  • Blackman, A. G., & Buckingham, D. A. (1990). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). Polyhedron.
  • Li, Q., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules.
  • Lobana, T. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • CN111269183A. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
  • Barlin, G. B., & O'Connell, J. F. (1986). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry.
  • Wikipedia. (2024). Sandmeyer reaction.
  • O'Connell, J. F., et al. (1989). Convenient Synthesis of Methyl 1-Methyl-2,4-dibromo-5-imidazolecarboxylate. Synthesis.
  • Rapoport, H., et al. (1989). Convenient Synthesis of Methyl 1-Methyl-2,4-dibromo-5-imidazolecarboxylate. CoLab.
  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
  • Organic Chemistry Explained. (2024). From Other Imidazoles by Substitution of Hydrogen. YouTube.
  • Ask This Paper. (2021). recent-trends-in-the-chemistry-of-sandmeyer-reaction-a-review. Bohrium.

Sources

Technical Support Center: Bromination of Methyl 1-Methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of methyl 1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, methyl 2,4-dibromo-1-methyl-1H-imidazole-5-carboxylate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on mechanistic principles.

Q1: My TLC analysis shows multiple spots clustered together, and the yield of my desired dibromo-product is low. What is happening?

A1: This is a classic sign of non-selective bromination, resulting in a mixture of under- and over-brominated products.

The imidazole ring is highly activated towards electrophilic substitution, and the reaction can be difficult to stop at a specific stage.[1] The positions C2, C4, and C5 are all susceptible to bromination. Given your starting material, the primary side reactions are the formation of a mono-brominated intermediate and the over-brominated 2,4,5-tribromo species.[1][2]

Causality & Solution:

  • Stoichiometry of Brominating Agent: The most common cause is incorrect stoichiometry. Using a slight excess of the brominating agent (e.g., 2.2 equivalents of Br₂ or NBS) is intended to drive the reaction to the dibromo-product, but a large excess will inevitably lead to the tribromo-adduct. Conversely, insufficient brominating agent will leave unreacted mono-bromo intermediate.

  • Reaction Time & Temperature: Electrophilic aromatic substitution is sensitive to time and temperature.[3] Extended reaction times or elevated temperatures, even with correct stoichiometry, can promote further bromination.

Troubleshooting Steps:

  • Verify Stoichiometry: Carefully measure your brominating agent. For N-Bromosuccinimide (NBS), ensure its purity, as it can degrade over time.

  • Monitor Progress: Run Thin Layer Chromatography (TLC) at regular, short intervals (e.g., every 15-30 minutes). Quench the reaction as soon as the starting material and mono-bromo intermediate are consumed, before significant formation of the tribromo-product is observed.

  • Control Temperature: Perform the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.

Q2: I've isolated my product, but my NMR/Mass Spec data shows a significant impurity with a lower mass and a more polar character on TLC. What is this side product?

A2: You are likely observing hydrolysis of the methyl ester to the corresponding carboxylic acid.

This is a common side reaction, especially if the reaction or workup conditions are not strictly anhydrous or neutral. The bromination reaction itself generates hydrogen bromide (HBr) as a byproduct when using Br₂. This HBr can act as an acid catalyst for the hydrolysis of the methyl ester in the presence of even trace amounts of water.[4][5]

Mechanistic Insight: The ester hydrolysis is a classic acid-catalyzed nucleophilic acyl substitution reaction.[5][6] The protonation of the carbonyl oxygen by HBr makes the carbonyl carbon more electrophilic and susceptible to attack by water.

dot

Caption: Fig 1. Acid-Catalyzed Ester Hydrolysis Mechanism

Preventative Measures & Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Buffered Workup: During the workup, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the HBr before extraction. This prevents acid-catalyzed hydrolysis during the workup phase.

  • Purification: If hydrolysis has already occurred, the resulting carboxylic acid can often be separated from the desired ester product by column chromatography due to its significantly higher polarity.

Q3: My yield is consistently low, and I'm having trouble with a complex product mixture even after controlling stoichiometry. Could the solvent be the issue?

A3: Yes, the choice of solvent is critical and can influence both the reaction rate and the side product profile.

Different solvents can affect the reactivity of the brominating agent and the stability of the intermediates.

SolventPotential Issues & Considerations
Chloroform/DCM Generally good, non-protic solvents. Ensure they are anhydrous.
Methanol Can react with some brominating agents or participate in side reactions. If HBr is generated, it can promote esterification of any hydrolyzed acid, but also hydrolysis of the starting ester.
DMF A common solvent for brominations with NBS.[7] However, it must be anhydrous and can be difficult to remove completely. It can also promote side reactions at higher temperatures.
Acetic Acid Sometimes used as a solvent for brominations, but it's a protic, acidic medium that can significantly promote ester hydrolysis.

Recommendation: For this substrate, starting with an anhydrous chlorinated solvent like dichloromethane (DCM) or chloroform at a controlled temperature is a reliable approach.[8][9] If using NBS, anhydrous acetonitrile is also a viable option.[10]

Frequently Asked Questions (FAQs)

What is the primary target product of this reaction?

The intended product is methyl 2,4-dibromo-1-methyl-1H-imidazole-5-carboxylate .[11] The electron-donating nature of the N-methyl group and the directing effect of the existing substituents favor electrophilic attack at the C2 and C4 positions.

What are the most common side products I should expect?

The most prevalent side products arise from incomplete or excessive bromination.

  • Mono-bromo species: Methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate.

  • Tri-bromo species: Methyl 2,4,5-tribromo-1-methyl-1H-imidazole.[2]

  • Hydrolysis product: 2,4-dibromo-1-methyl-1H-imidazole-5-carboxylic acid.[4]

dot

Side_Reactions Fig 2. Main Reaction and Key Side Reactions SM Starting Material (Methyl 1-methyl-1H-imidazole-5-carboxylate) MonoBromo Mono-bromo Product SM->MonoBromo + 1 eq. Br+ DiBromo Desired Di-bromo Product MonoBromo->DiBromo + 1 eq. Br+ TriBromo Over-bromination (Tri-bromo Product) DiBromo->TriBromo + 1 eq. Br+ Hydrolysis Hydrolysis Product (Carboxylic Acid) DiBromo->Hydrolysis + H2O / H+

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Bromo-imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to your dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with bromo-imidazole substrates. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols, offering a deeper understanding of the "why" behind the "how." Imidazoles are a cornerstone of medicinal chemistry, but their successful functionalization via cross-coupling is often nuanced.[1] This center provides field-proven insights and troubleshooting strategies to empower you to overcome common hurdles and achieve high-yield, reproducible results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to rapidly diagnose and solve specific problems you may encounter at the bench.

Problem 1: Low to No Product Formation

Q: I've set up my Suzuki coupling with a bromo-imidazole, but I'm seeing very low conversion or no product at all. What are the first things I should investigate?

A: This is a common and frustrating issue. A systematic check of your reagents and reaction setup is the most efficient way to diagnose the problem.[2]

  • Catalyst System Inactivity:

    • The "Why": The active catalyst in the Suzuki reaction is a Palladium(0) species. Many common precatalysts, like Palladium(II) acetate (Pd(OAc)₂), need to be reduced in situ to Pd(0) to enter the catalytic cycle.[3] If this reduction is inefficient or the Pd(0) species is unstable, the cycle never begins. Phosphine ligands, crucial for stabilizing the palladium center and facilitating the reaction steps, are also prone to oxidation by atmospheric oxygen, rendering them ineffective.[2]

    • The Solution:

      • Use Fresh Reagents: Ensure your palladium source and phosphine ligands are from a reliable supplier and have been stored correctly under an inert atmosphere.[2]

      • Consider a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for rapid and clean generation of the active Pd(0) catalyst, often leading to more reproducible results.[3][4]

      • Verify Ligand Choice: Bromo-imidazoles, being electron-rich N-heterocycles, can be challenging substrates. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[5] Consider more electron-rich and bulky ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) which are known to be effective for heteroaryl couplings.[3][5][6]

  • Inadequate Degassing:

    • The "Why": Oxygen is the enemy of a successful Suzuki coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and degrade phosphine ligands, effectively killing the reaction.[2][3]

    • The Solution: Rigorous deoxygenation is non-negotiable. Use a robust technique like three freeze-pump-thaw cycles or bubble an inert gas (Argon or Nitrogen) through your solvent mixture for 15-20 minutes before adding the catalyst.[1][2][5] Ensure the reaction is maintained under a positive pressure of inert gas throughout.[5][6]

  • Substrate-Specific Issues (The Imidazole Ring):

    • The "Why": The imidazole ring itself can be problematic. The nitrogen atoms can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[7][8] This is particularly true for N-H imidazoles.

    • The Solution:

      • N-Protection: If you are using an N-unprotected bromo-imidazole, consider protecting the nitrogen atom (e.g., with a Boc, SEM, or PMB group).[9] This prevents catalyst inhibition and can improve solubility and reactivity.[9]

      • Site of Bromination: The reactivity of bromo-imidazoles varies with the position of the bromine atom. 2-Bromo-imidazoles are often more reactive than 4- or 5-bromo-imidazoles due to electronic effects.[9][10] For less reactive isomers, more forcing conditions (higher temperature, stronger base, more active catalyst) may be necessary.

Problem 2: Significant Dehalogenation (Bromo- to H- Side Product)

Q: My main byproduct is the de-brominated imidazole. How can I suppress this side reaction?

A: Dehalogenation, or hydrodehalogenation, is a frequent side reaction, especially with electron-rich or N-heterocyclic halides.[7] It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with your imidazole to replace the bromine with hydrogen.[4]

  • Source of the Hydride:

    • The "Why": The Pd-H species can form from various sources, including the base, solvent (especially alcohols), or trace water.[4]

    • The Solution:

      • Choice of Base: While a base is essential, some are more prone to generating hydrides. Weakly coordinating, anhydrous bases are often preferred. Potassium phosphate (K₃PO₄) is frequently a good choice as it is less likely to promote dehalogenation compared to hydroxides or alkoxides.[5][7]

      • Solvent System: Avoid alcohol solvents if dehalogenation is an issue. Anhydrous ethereal solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[1][5] The water is crucial for the activity of some bases like K₃PO₄ but should be carefully controlled.

  • Reaction Kinetics:

    • The "Why": Dehalogenation is a competing reaction. If the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the competing dehalogenation pathway has more time to occur.[7]

    • The Solution:

      • Accelerate the Main Reaction: Use a more active catalyst system (e.g., a Buchwald ligand like SPhos) to speed up the rate-limiting steps of the Suzuki coupling.[6][7]

      • Optimize Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling more than the dehalogenation pathway, but excessive heat can also promote side reactions.[7]

Problem 3: Boronic Acid Decomposition (Protodeboronation)

Q: I suspect my boronic acid is decomposing before it can couple. What are the signs and how can I prevent it?

A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[2] It's a common issue, particularly with electron-deficient or heteroaryl boronic acids.[2][4]

  • Causes and Prevention:

    • The "Why": This side reaction is often promoted by excess base and the presence of water, which acts as the proton source.[2]

    • The Solution:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can be effective while being less harsh.[2]

      • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, switching to strictly anhydrous conditions may be necessary.[2]

      • Use Boronate Esters: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin) or an MIDA boronate. These reagents are more robust and slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[2][4]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system should I choose as a starting point for my bromo-imidazole?

A1: For a robust starting point with a generic bromo-imidazole, a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is highly recommended. A typical system would be Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%) .[1] This combination is effective for many challenging heteroaryl couplings.[5][6] Alternatively, using a pre-formed palladacycle like XPhos Pd G3 (1-2 mol%) can offer greater reliability and activity.[3]

Q2: How does the position of the bromine atom on the imidazole ring (C2, C4, or C5) affect the reaction?

A2: The position significantly impacts reactivity.

  • C2-Bromo-imidazoles: Generally the most reactive position for Suzuki coupling. The electronic nature of the C2 position facilitates the oxidative addition step.[9][10]

  • C4(5)-Bromo-imidazoles: These isomers are often less reactive. The choice of catalyst, ligand, and base becomes more critical.[11] You may need to screen more active ligands or use higher temperatures to achieve good yields. Site-selectivity in poly-halogenated imidazoles can be complex, but often the C2 position reacts preferentially.[10][12][13]

Q3: What is the role of the base, and which one should I use?

A3: The base plays multiple crucial roles: it activates the boronic acid by forming a more nucleophilic "ate" complex, and it facilitates the regeneration of the catalyst.[14] The choice of base is critical and substrate-dependent.

  • Potassium Carbonate (K₂CO₃): A common, effective, and mild base, often used in aqueous solvent mixtures.[9][15] A good first choice for many systems.

  • Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective for hindered substrates or when transmetalation is slow.[1][3][5] It is often used in dioxane/water mixtures.

  • Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can be advantageous.[2][9]

Q4: What is the best solvent for coupling bromo-imidazoles?

A4: A mixture of an organic solvent and water is the most common and effective system.[16]

  • 1,4-Dioxane/Water (e.g., 4:1 to 10:1 ratio): This is a versatile and widely used solvent system that balances the solubility of organic and inorganic reagents.[1][5][9]

  • Toluene/Water: A good alternative, especially when higher temperatures are required.[9]

  • DMF/Water: Can be effective, but DMF can sometimes lead to side reactions at high temperatures.[15] The key is to ensure the solvent is thoroughly degassed before use.[2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂(R²) Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product BromoImidazole R¹-X (Bromo-imidazole) BromoImidazole->OxAdd BoronicAcid R²-B(OR)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Base->Trans Activates Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield cluster_solutions Potential Solutions Start Low Yield or No Reaction CheckReagents 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Anhydrous/Degassed Solvent? - Boronic Acid Stable? Start->CheckReagents CheckSetup 2. Verify Reaction Setup - Fully Inert Atmosphere? - Correct Stoichiometry? CheckReagents->CheckSetup AnalyzeByproducts 3. Analyze Byproducts by LCMS - Dehalogenation? - Boronic Acid Homocoupling? - Starting Material Unchanged? CheckSetup->AnalyzeByproducts Sol_Catalyst Change Catalyst System - More active ligand (SPhos, XPhos) - Use a Pd(0) source or precatalyst AnalyzeByproducts->Sol_Catalyst If SM unchanged Sol_Base Optimize Base - Switch to K₃PO₄ or Cs₂CO₃ - Ensure anhydrous conditions AnalyzeByproducts->Sol_Base If dehalogenation Sol_Boronic Stabilize Boronic Acid - Switch to Pinacol (Bpin) Ester AnalyzeByproducts->Sol_Boronic If homocoupling/ protodeboronation Sol_Protect Consider N-Protection - Add Boc or SEM group to imidazole AnalyzeByproducts->Sol_Protect If catalyst inhibition suspected

Sources

"degradation of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate during reaction"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Guide for Researchers and Process Chemists

Welcome to the technical support center for this compound (CAS 120781-02-4).[1] This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this critical building block during synthetic reactions. As a highly functionalized intermediate, its stability is paramount for achieving high yields and purity in multi-step syntheses.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the most common initial observations when degradation is suspected.

Q1: My reaction yield is low, and I see multiple new spots on my TLC/LCMS analysis. What are the most likely degradation pathways?

Low yields accompanied by multiple byproducts typically point to three primary degradation routes for this molecule:

  • Debromination: The C2-bromo substituent can be reductively cleaved, replacing it with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings, especially if reaction conditions are not rigorously inert or if certain bases/solvents are used.[2][3]

  • Ester Hydrolysis: The methyl ester at the C5 position is susceptible to hydrolysis, forming the corresponding carboxylic acid. This is most often caused by the presence of water in combination with a strong base (e.g., NaOH, KOH) or prolonged heating.[4]

  • Imidazole Ring Opening: While less common under typical synthetic conditions, the imidazole ring itself can be cleaved by aggressive reagents like strong oxidizers or certain strong bases at elevated temperatures, leading to a complex mixture of linear byproducts.[5][6]

Q2: I suspect my starting material is degrading before the reaction. How should I properly handle and store this compound?

This compound is a solid that should be stored under an inert atmosphere at 2-8°C.[7] To ensure its integrity:

  • Storage: Keep the container tightly sealed in a refrigerator or cold room. Backfill with argon or nitrogen after each use to minimize exposure to air and moisture.

  • Handling: Weigh out the reagent quickly in a dry environment. Avoid leaving the bottle open on the bench. For sensitive reactions, use the reagent from a freshly opened container or purify it via recrystallization if its purity is in doubt.

Q3: What is the most effective analytical method for monitoring the degradation of this compound during my reaction?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is the preferred method.[8] It allows for the simultaneous monitoring of:

  • Consumption of the starting material (m/z for C₆H₇BrN₂O₂).

  • Formation of the desired product.

  • Appearance of key degradation products, such as the debrominated species (mass loss of Br, gain of H) and the hydrolyzed ester (mass gain corresponding to CH₂).

A simple HPLC-UV method can also be effective for tracking the relative ratios of components, provided all species have a UV chromophore.[9][10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect analyses for degradation observed in common reaction types.

Guide 1: Degradation During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This is the most common application for this building block, and consequently, where degradation is most frequently encountered.[11]

Problem: Low conversion of starting material, accompanied by the formation of a significant amount of the debrominated byproduct (Methyl 1-methyl-1H-imidazole-5-carboxylate).

Causality and Mechanism:

  • Catalyst Poisoning: The N3 nitrogen of the imidazole ring possesses a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can inhibit or completely shut down the catalytic cycle, leading to low or no conversion.[12][13]

  • Reductive Dehalogenation: This side reaction can occur through several pathways within the catalytic cycle. It can be promoted by hydride sources (from solvents like THF or alcohol additives) or by certain phosphine ligands under specific conditions. It is often competitive with the desired cross-coupling.[2][14]

  • Base-Induced Degradation: While necessary for the catalytic cycle, the base can also be a source of degradation. Aqueous inorganic bases can cause ester hydrolysis, and very strong bases like NaOtBu can sometimes promote undesired side reactions if not used under strictly anhydrous conditions.[15][16]

Troubleshooting Workflow & Solutions:

The following diagram outlines a logical workflow for troubleshooting these issues.

G start Low Yield in Cross-Coupling? check_inert 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) start->check_inert analyze_lcms 2. Analyze Crude LCMS for Byproducts check_inert->analyze_lcms dehalogenation Debromination is Major Side Product analyze_lcms->dehalogenation Mass loss of 78/80 hydrolysis Ester Hydrolysis is Major Side Product analyze_lcms->hydrolysis Mass gain of 14 no_reaction Mainly Unreacted Starting Material analyze_lcms->no_reaction No major byproducts solution_dehalogenation Solutions: - Screen different Pd sources (e.g., pre-catalysts) - Use a more robust ligand - Lower reaction temperature dehalogenation->solution_dehalogenation solution_hydrolysis Solutions: - Switch to anhydrous base (Cs₂CO₃, K₃PO₄) - Use anhydrous aprotic solvent (Dioxane, Toluene) hydrolysis->solution_hydrolysis solution_no_reaction Solutions: - Screen bulky ligands (XPhos, SPhos) - Increase temperature cautiously - Check catalyst/reagent quality no_reaction->solution_no_reaction

Caption: Troubleshooting workflow for cross-coupling reactions.

Guide 2: Hydrolysis of the Methyl Ester Group

Problem: Formation of 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid as a major byproduct, which can complicate purification.

Causality and Mechanism:

Ester hydrolysis is a classic organic reaction catalyzed by either acid or base. In the context of reactions with our target molecule, base-catalyzed hydrolysis (saponification) is the primary concern. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol. The presence of water is essential for this pathway.

Solutions & Preventative Measures:

The choice of base and solvent is critical to prevent ester hydrolysis. The table below summarizes common choices and their compatibility.

BaseSolvent SystemCompatibility with EsterRationale
NaOH, KOH, LiOH Aqueous / Protic (e.g., H₂O, EtOH)Poor Strong nucleophilic bases in the presence of water will rapidly hydrolyze the ester.
Na₂CO₃, K₂CO₃ Aqueous / BiphasicModerate Weaker bases, but the aqueous environment still poses a significant risk of hydrolysis, especially with extended heating.[16]
K₃PO₄, Cs₂CO₃ Anhydrous Aprotic (e.g., Dioxane, Toluene, DMF)Excellent These are non-nucleophilic bases that are poorly soluble in organic solvents, minimizing hydrolysis risk. They are highly effective in Suzuki and Buchwald-Hartwig reactions.[15]
NaOtBu, LHMDS Anhydrous Aprotic (e.g., Toluene, THF)Good Very strong, non-nucleophilic bases. Excellent for many couplings, but require strictly anhydrous conditions to prevent hydrolysis and other side reactions.[15]
Guide 3: Identifying Major Degradation Pathways

The following diagram illustrates the primary chemical transformations that constitute degradation for this molecule. Monitoring for the masses of these byproducts is key to successful troubleshooting.

Caption: Potential degradation pathways of the title compound.

Part 3: Protocols for Analysis and Prevention

Protocol 1: HPLC-MS Method for Monitoring Reaction Progress

This protocol provides a general framework for analyzing reaction aliquots to identify starting material, product, and key byproducts.

  • Sample Preparation:

    • Carefully take ~5-10 µL of the reaction mixture using a glass capillary.

    • Quench the aliquot in 1 mL of a 1:1 mixture of acetonitrile and water.

    • Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • System: HPLC with a Diode Array Detector (DAD) and a single quadrupole or triple quadrupole mass spectrometer.[8]

    • Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a 5-10 minute gradient from 5% B to 95% B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection (MS): Use positive electrospray ionization (ESI+) and scan a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of:

      • Starting Material

      • Desired Product

      • Debrominated Byproduct

      • Hydrolyzed Byproduct

    • Compare the peak areas over time to determine reaction progress and the rate of byproduct formation.

Protocol 2: Small-Scale Test Reaction to Diagnose Degradation Source

If you suspect degradation but are unsure of the cause, run these parallel small-scale experiments (~10 mg of starting material) to isolate the variable.

  • Test A (Thermal Stability): Stir starting material in the chosen solvent at the reaction temperature for 2 hours.

  • Test B (Base Stability): Stir starting material and base in the solvent at room temperature for 2 hours.

  • Test C (Base + Heat Stability): Stir starting material and base in the solvent at the reaction temperature for 2 hours.

Analyze the outcome of each test by LCMS. This will quickly reveal if the degradation is caused by heat alone, the base, or a combination of the two, allowing you to make targeted adjustments to your reaction conditions.

References

  • Chem Eazy. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole.
  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. Journal of the American Chemical Society, 79(7), 1663–1667.
  • ResearchGate. (n.d.). Imidazole ring opening mechanism.
  • Li, W., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 27(15), 4987.
  • Bruice, T. C., Fife, T. H., & Bruno, J. J. (1962). Hydroxyl Group (V) and Imidazole (X) Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 84(16), 3102–3108.
  • BenchChem Technical Support Team. (2025). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles. BenchChem.
  • Tome, J. C., & Tomasz, M. (1996). Alkaline Opening of Imidazole Ring of 7-methylguanosine. 2. Further Studies on Reaction Mechanisms and Products. Chemical Research in Toxicology, 9(7), 1207–1214.
  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-1H-imidazole-5-carboxylate. Product Page.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • Wikipedia. (n.d.). Dehalogenation.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Santa Cruz Biotechnology. (n.d.). This compound. Product Page.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • BenchChem. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block.

Sources

Technical Support Center: Troubleshooting the Purification of Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying imidazole carboxylates. The unique amphoteric nature of the imidazole ring, combined with the functionality of the carboxylate group (either as an acid or an ester), presents specific challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during purification.

Section 1: Foundational Challenges & General Considerations

Before delving into specific techniques, it's crucial to understand the inherent chemical properties of imidazole carboxylates that often cause purification difficulties.

FAQ: General Stability and Handling

Q: My reaction yield is high, but my isolated yield after purification is consistently low. Could my compound be degrading?

A: Yes, degradation is a significant possibility, primarily through two pathways: decarboxylation and hydrolysis.

  • Decarboxylation: Imidazole carboxylic acids are susceptible to losing CO₂, especially when heated.[1][2] This is a common issue during workup if you concentrate solutions by heating. The resulting impurity is the parent imidazole without the carboxylic acid group.[1] To minimize this, always use a rotary evaporator under reduced pressure at or near room temperature for solvent removal.[1]

  • Ester Hydrolysis: The carboxylate ester can be hydrolyzed back to the carboxylic acid under either strong acidic or basic conditions, which are often employed during acid-base extractions or certain chromatographic conditions. The imidazole ring itself can catalyze the hydrolysis of esters.[3][4][5][6][7] Always assess the stability of your specific ester to the pH range of your purification method beforehand.

Q: I'm working with an imidazole N-H carboxylic acid/ester. Should I be using a protecting group?

A: Protecting the imidazole nitrogen can significantly simplify purification. The N-H proton is acidic and can interfere with reactions (e.g., lithiation) or cause purification issues like streaking on silica gel.[8] The choice of protecting group is critical and should be stable to your reaction conditions but easily removable.[9][10] However, introducing and removing a protecting group adds steps to your synthesis. If your primary challenge is chromatographic tailing, modifying the purification method (see Section 2) is often a more efficient first step than re-engineering the synthesis with a protecting group.

Section 2: Troubleshooting Column Chromatography

Column chromatography is a primary tool for purifying imidazole derivatives, but the interaction between the basic imidazole ring and acidic silica gel is a frequent source of problems.[11][12]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc Run TLC Plates (Various Solvent Systems) crude->tlc Optimize Separation load Choose Loading Method (Wet vs. Dry) tlc->load pack Pack Column load->pack run Run Column (Isocratic or Gradient) pack->run collect Collect Fractions run->collect analyze Analyze Fractions (TLC, LC-MS) collect->analyze analyze->run Impure, Re-optimize combine Combine Pure Fractions analyze->combine Purity >95% evap Evaporate Solvent combine->evap final Pure Compound evap->final

Caption: General workflow for purification by column chromatography.

FAQs: Column Chromatography

Q: My imidazole compound is severely tailing/streaking on the silica gel column. What's happening and how do I fix it?

A: This is the most common issue. Tailing occurs because of strong secondary interactions between the basic nitrogen of your imidazole and the acidic silanol groups (Si-OH) on the silica gel surface.[12] This leads to a portion of your compound being retained too strongly, resulting in broad, asymmetric peaks.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Triethylamine (TEA) or Pyridine: Add 0.1-1% TEA or pyridine to your eluent system.[11] This is highly effective for improving peak shape.

  • Change the Stationary Phase: If a basic modifier isn't sufficient or is incompatible with your molecule:

    • Alumina (Basic or Neutral): Switching to alumina can provide better separation for basic compounds and significantly reduce tailing.[11]

    • Reverse-Phase (C18): If your compound has sufficient non-polar character, reverse-phase chromatography is an excellent alternative as it avoids the acidic silica issue.[11]

Q: My compound is co-eluting with an impurity. How can I improve the separation?

A: Co-elution means the polarity of your compound and the impurity are too similar in the chosen solvent system.

Solutions:

  • Optimize the Mobile Phase:

    • Switch to Gradient Elution: If you are using a single solvent mixture (isocratic), switch to a gradient. Start with a low-polarity mobile phase and gradually increase the polarity (e.g., from 10% EtOAc in Hexane to 50% EtOAc in Hexane).[11] This is highly effective for separating compounds with close Rf values.

    • Change Solvent System: Experiment with different solvent systems that offer different selectivities. Common systems include Ethyl Acetate/Hexane, Dichloromethane/Methanol, and Chloroform/Methanol.[11] The interactions between your compound, the solvent, and the stationary phase will change, often improving separation.

  • Improve Your Loading Technique:

    • Dry Loading: Instead of dissolving your sample in a strong solvent and loading it onto the column (wet loading), adsorb it onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the column. This technique prevents band broadening at the start and often leads to sharper peaks and better separation.[11]

Q: My recovery from the column is very low. Where is my product going?

A: Low recovery often points to irreversible adsorption onto the stationary phase.[12] This happens when the interaction between your basic compound and the acidic silica is so strong that the mobile phase cannot elute it.

Solutions:

  • Pre-Column Stability Test: Before committing your entire batch, perform a simple test. Spot your compound on a TLC plate, and next to it, spot your compound mixed with a small amount of silica gel. Let it sit for an hour, then elute the plate. If the spot mixed with silica shows significant degradation or doesn't move from the baseline, it's likely binding irreversibly.[12]

  • Switch to a Neutral Stationary Phase: If irreversible binding is suspected, immediately switch to neutral alumina or consider reverse-phase chromatography.[12]

Troubleshooting Summary Table: Column Chromatography
Problem Primary Cause Recommended Solutions (in order of preference)
Peak Tailing Strong interaction of basic imidazole with acidic silica.[12]1. Add 0.1-1% triethylamine to the mobile phase.[11]2. Switch to a neutral or basic alumina stationary phase.[11]3. Use reverse-phase (C18) chromatography.
Co-elution Similar polarity of product and impurity.1. Switch from isocratic to gradient elution.[11]2. Experiment with a different solvent system (e.g., DCM/MeOH instead of EtOAc/Hex).[11]3. Use a dry loading technique.[11]
Low Recovery Irreversible adsorption on silica gel.[12]1. Switch to a neutral alumina stationary phase.[12]2. Add a basic modifier (e.g., triethylamine) to the mobile phase.3. Consider reverse-phase (C18) chromatography.
Poor Solubility High polarity of the compound.1. Use a more polar mobile phase (e.g., gradient of MeOH in DCM).[12]2. For highly polar compounds, consider reverse-phase HPLC with an aqueous mobile phase.[1]
Protocol 1: Flash Column Chromatography of a Substituted Imidazole Ester
  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for your target compound. A good starting point is often Hexane/Ethyl Acetate. If the compound is more polar, try Dichloromethane/Methanol.

  • Column Preparation: Select a column size appropriate for your sample amount (typically a 40-100x mass ratio of silica to crude product). Pack the column with silica gel slurried in the initial, low-polarity mobile phase.

  • Sample Loading (Dry Load Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or EtOAc). Add 2-3x the mass of silica gel relative to your product. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.[11] For example, start with 95:5 Hexane/EtOAc, then move to 80:20, then 50:50. If tailing is observed, add 0.5% triethylamine to the mobile phase mixture.[11]

  • Fraction Collection & Analysis: Collect fractions and monitor the elution using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for imidazole carboxylates can be challenging.

FAQs: Recrystallization

Q: I can't find a single good solvent for recrystallization. What should I do?

A: This is a common scenario. The ideal solvent dissolves your compound when hot but not when cold.[11] If no single solvent works, a two-solvent system is the best approach.

Procedure for a Two-Solvent System:

  • Find a "good" solvent that dissolves your compound readily at room temperature (e.g., Ethanol, Methanol).

  • Find a "poor" solvent (an "anti-solvent") in which your compound is insoluble but is miscible with the "good" solvent (e.g., Water, Hexane).

  • Dissolve your crude product in the minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent to just redissolve the cloudiness, ensuring the solution is saturated.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[11]

Q: My product is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of the hot, saturated solution as a liquid phase because the solution temperature is above the melting point of your compound.[11]

Solutions:

  • Lower the Solution Temperature: Use a lower-boiling solvent system if possible.

  • Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution to lower the saturation point, then proceed with cooling.[11]

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[11]

    • Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[11]

Section 4: Troubleshooting Acid-Base Extraction

This technique is excellent for separating acidic or basic compounds from neutral impurities but must be used carefully with imidazole carboxylates due to potential hydrolysis.

Acid-Base Extraction Principle

G cluster_start Start: Organic Layer cluster_extract Step 1: Basic Wash cluster_layers Resulting Layers cluster_isolate Step 2: Isolation start_mix Imidazole Carboxylic Acid (R-COOH) + Neutral Impurity (N) in Organic Solvent (e.g., EtOAc) add_base Add Aqueous Base (e.g., NaHCO3) start_mix->add_base shake Shake & Separate Layers add_base->shake org_layer Organic Layer: Neutral Impurity (N) shake->org_layer Discard or keep aq_layer Aqueous Layer: Imidazole Carboxylate Salt (R-COO- Na+) shake->aq_layer Collect acidify Acidify Aqueous Layer (e.g., add HCl) aq_layer->acidify precipitate Precipitate Pure Imidazole Carboxylic Acid (R-COOH) acidify->precipitate

Caption: Workflow for purifying an imidazole carboxylic acid.

FAQs: Acid-Base Extraction

Q: I've neutralized the aqueous layer, but my product won't precipitate. Why?

A: This is a common issue, especially with highly functionalized or lower molecular weight imidazoles.

Possible Causes and Solutions:

  • High Water Solubility: Some imidazole derivatives are highly soluble in water, even in their neutral form.[11] If your compound doesn't precipitate, you must perform a back-extraction . After neutralizing the aqueous layer, extract it multiple times with an organic solvent like Dichloromethane or Ethyl Acetate. Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to recover your product.[11]

  • Incorrect pH: You must adjust the pH to be below the pKa of the carboxylic acid (typically ~3-5) and above the pKa of the imidazolium ion (typically ~6-7) to ensure the molecule is neutral. Check the pH with a pH meter or pH paper to confirm you are in the correct range for precipitation.[11]

  • Salt Formation: The high concentration of salt (e.g., NaCl) formed during neutralization can increase the solubility of your organic compound in the aqueous layer.[11] If possible, cooling the solution in an ice bath can sometimes help force precipitation. Otherwise, back-extraction is the best solution.

Q: An emulsion has formed during extraction, and the layers won't separate. What do I do?

A: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present.

Solutions:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which often helps to break up the emulsion.

  • Filter: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Section 5: Purity Assessment

After purification, you must confirm the purity of your compound.

Technique Primary Use Typical Performance for Imidazole Carboxylates
HPLC-UV Quantitative purity assessment, method validation.Excellent for routine quality control. Linearity (R²) often >0.999. LOQ can be as low as 0.014% w/w.[13]
LC-MS/MS High-sensitivity quantification, impurity identification, bioanalysis.Ideal for complex matrices. Highly selective. LOD can be in the low nanomolar (nM) range.[13][14]
GC-MS Analysis of volatile derivatives.Requires derivatization for polar imidazole carboxylates (e.g., with isobutyl chloroformate) to increase volatility.[13][15]
NMR (¹H, ¹³C) Structural confirmation and purity assessment.Provides definitive structural information. Purity can be estimated by integrating peaks against a known standard.

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds - Benchchem.
  • Technical Support Center: Synthesis of Imidazole Carboxylic Acids - Benchchem.
  • Protecting Groups - University of Illinois.
  • Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids - ResearchGate.
  • 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - RSC Publishing.
  • Appendix 6: Protecting groups - Oxford Learning Link.
  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives - Benchchem.
  • The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing).
  • Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity - PMC - NIH.
  • Does imidazole hydrolysis ester bond? - ResearchGate.
  • Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol - PubMed.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry - ScienceDirect.
  • Base Catalysis of Imidazole Catalysis of Ester Hydrolysis - Journal of the American Chemical Society.
  • Imidazole quantification by LC determination - Wiley Analytical Science.
  • Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description - YouTube.

Sources

Technical Support Center: Improving Solubility for Reactions with Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered when using Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in chemical reactions. Our focus is on providing practical, field-proven insights to ensure your experiments are successful and reproducible.

Introduction: Understanding the Challenge

This compound is a valuable heterocyclic building block, particularly in medicinal chemistry for constructing more complex molecular frameworks through cross-coupling reactions.[1][2] However, like many highly functionalized heterocyclic compounds, it can exhibit limited solubility in common organic solvents, leading to poor reaction kinetics, low yields, and reproducibility issues. The imidazole ring, while polar, can also lead to complex intermolecular interactions that hinder dissolution.[3][4] This guide will walk you through a logical progression of strategies to overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with this compound. What are its general solubility characteristics?

A1: While comprehensive public data on the solubility of this specific molecule is limited, we can infer its properties from its structure: a polar imidazole core, an ester functional group, and a bromine substituent. This combination suggests it is a moderately polar compound.

  • Poor Solubility is Expected in: Non-polar solvents such as hexanes, cyclohexane, and toluene.

  • Moderate to Good Solubility is Likely in:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and tetrahydrofuran (THF).[5]

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform.[5]

  • Limited Solubility is Likely in: Polar protic solvents like ethanol and methanol, where hydrogen bonding can compete with dissolution.

Pro-Tip: Always perform a small-scale solubility test before setting up a large-scale reaction. Add a few milligrams of your compound to 0.5 mL of the target solvent at room temperature and observe.

Q2: My reaction is proceeding very slowly or not at all. How can I confirm if solubility is the problem?

A2: Solubility-limited reactions are a common issue. Here are the key indicators:

  • Visual Observation: The reaction mixture remains a suspension or slurry even after stirring for an extended period. You can see undissolved solid starting material.

  • Inconsistent Sampling: Taking aliquots for reaction monitoring (e.g., by LC-MS or TLC) gives inconsistent results because you are sampling a heterogeneous mixture.

  • Stalled Conversion: The reaction starts but stalls at a low conversion rate. This often happens because the reaction only proceeds on the surface of the solid particles, or as a small amount of dissolved material is consumed, more dissolves, but very slowly.

  • Precipitation: The starting material initially dissolves but then "crashes out" of solution if the temperature fluctuates or as other reagents are added.

If you observe any of these signs, you should immediately shift your focus to improving the solubility of your starting material.

Q3: What are the first-line strategies I should try to improve solubility for my reaction?

A3: Start with the simplest and most direct methods. The following workflow diagram outlines a logical approach to troubleshooting.

cluster_0 Solubility Troubleshooting Workflow A Identify Solubility Issue (Heterogeneous Mixture, Low Conversion) B Solvent Screening (Test solubility in various solvents) A->B Start Here C Increase Temperature (Gentle heating of reaction mixture) B->C If single solvent is insufficient D Use a Co-Solvent System (e.g., Dioxane/H₂O, Toluene/DMF) C->D If temperature alone is not enough E Advanced Strategies (High-Boiling Solvents, Additives) D->E For very stubborn cases

Caption: A logical workflow for addressing solubility issues.

  • Systematic Solvent Screening: This is the most critical first step. Do not assume a solvent from a similar literature procedure will work perfectly. Test a range of solvents. A recommended screening panel is provided below.

    Solvent ClassExamplesRationale
    Polar Aprotic DMF, DMSO, NMP, DMAcExcellent solvating power for polar, functionalized molecules. Often used in cross-coupling reactions.
    Ethers THF, 1,4-Dioxane, CPMEModerate polarity, good for organometallic reagents. Dioxane is common in Suzuki reactions.[6]
    Nitriles Acetonitrile (MeCN)A polar solvent with different properties than amides or ethers.
    Chlorinated Dichloromethane (DCM), ChloroformGood for dissolving many organic compounds, but lower boiling points may limit reaction temperature.
  • Increase Reaction Temperature: The solubility of most organic solids increases significantly with temperature.

    • Causality: Heating provides the energy needed to overcome the crystal lattice energy of the solid, allowing solvent molecules to surround and dissolve it.

    • Protocol: Set up your reaction at room temperature and then gradually heat it to 40°C, 60°C, and then 80°C, checking for dissolution at each stage. Be mindful of the boiling point of your solvent and the thermal stability of your reagents. For example, some palladium catalysts are unstable at very high temperatures.

  • Employ a Co-Solvent System: Using a mixture of two or more solvents can fine-tune the polarity and solvating properties of the reaction medium.[7][8]

    • Example: For Suzuki reactions, a mixture of 1,4-dioxane and water is very common.[6] The water helps dissolve the inorganic base (e.g., K₂CO₃ or K₃PO₄), while the dioxane dissolves the organic starting materials and the catalyst.

    • Pro-Tip: For a poorly soluble substrate in a non-polar solvent like toluene, adding a small amount of a high-polarity solvent like DMF or NMP (e.g., 10-20% by volume) can dramatically improve solubility without drastically changing the overall reaction environment.

Q4: I've tried different solvents and heating up to 80°C, but my starting material still won't fully dissolve. What advanced techniques can I use?

A4: When basic methods fail, it's time to consider more specialized approaches.

  • High-Boiling Point Aprotic Solvents: Solvents like DMSO (b.p. 189°C), NMP (b.p. 202°C), and DMAc (b.p. 165°C) allow you to reach much higher temperatures (>100°C), which can force even very poorly soluble compounds into solution. This is particularly useful for palladium-catalyzed reactions where higher activation energy might be required.[9]

  • Structural Modification (If Applicable): In a drug discovery context, if solubility is a persistent issue, medicinal chemists may consider modifying the molecule itself. Adding polar groups like a morpholine ring or other hydrophilic functionalities can improve aqueous solubility.[10] While this doesn't solve the immediate reaction problem, it's a key consideration in lead optimization.

  • Solvent-Free and Mechanochemical Methods: For extremely insoluble materials, you can bypass the need for a solvent altogether.

    • Causality: Techniques like ball milling use mechanical force to break down crystal structures and initiate reactions in the solid state.[11]

    • Application: High-temperature ball milling has been successfully used for Suzuki-Miyaura cross-coupling of very insoluble aryl halides, demonstrating its power to overcome traditional solubility barriers.[11]

Application Example: Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a practical workflow for a common reaction type where solubility is often a challenge. It incorporates troubleshooting steps directly.

cluster_1 Suzuki-Miyaura Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (R-X + Pd(0) -> R-Pd(II)-X) A->B Step 1 C Transmetalation (R-Pd(II)-X + R'-B(OH)₂ -> R-Pd(II)-R') B->C Step 2 D Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) C->D Step 3 D->A Catalyst Regeneration

Caption: The fundamental catalytic cycle for a Suzuki-Miyaura reaction.[6]

Objective: To couple this compound with Phenylboronic acid.

Reagents & Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Catalyst: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add Solvents: Add the 1,4-dioxane, followed by the water.

    • Solubility Checkpoint 1: At this stage, the mixture will likely be a slurry. This is expected.

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating & Reaction:

    • Immerse the flask in a preheated oil bath at 90°C.

    • Solubility Checkpoint 2: As the mixture heats, the organic components should fully dissolve, resulting in a clear (though possibly colored) solution with the solid inorganic base suspended. If the starting material does not dissolve, consider adding a small amount of DMF (e.g., 5-10% of the total volume) as a co-solvent.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

By following this structured approach—from understanding the compound's properties to systematically applying solubility enhancement techniques—researchers can confidently overcome experimental challenges and achieve their synthetic goals.

References

  • Pharmaguideline. Solubility Enhancement Techniques. [Link]
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
  • Journal of Pharmaceutical Negative Results.
  • Journal of Organic and Pharmaceutical Chemistry Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • PubChem.
  • Google Patents.
  • ResearchGate. (2025).
  • MDPI.
  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
  • National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
  • ResearchGate. (2025).

Sources

Technical Support Center: Synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key imidazole intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis involves the direct electrophilic bromination of Methyl 1-methyl-1H-imidazole-5-carboxylate using a brominating agent like N-Bromosuccinimide (NBS) in an appropriate solvent.

Q2: What are the primary impurities I should expect in this synthesis?

The synthesis is often complicated by a lack of complete regioselectivity, leading to a mixture of products. The most common impurities are:

  • Unreacted Starting Material: Methyl 1-methyl-1H-imidazole-5-carboxylate.

  • Isomeric Impurity: Methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate.

  • Over-brominated Impurity: Methyl 2,4-dibromo-1-methyl-1H-imidazole-5-carboxylate.

A Chinese patent highlights that the direct bromination of the imidazole ring can result in a mixture of mono- and di-bromo products that are challenging to separate due to their similar polarities[1].

Q3: Why is it difficult to achieve selective bromination at the C2 position?

The C2 and C4 (equivalent to C5 in the unsubstituted parent imidazole) positions on the imidazole ring are both electron-rich and susceptible to electrophilic attack. The final isomer distribution is a result of a delicate balance of electronic and steric factors of the starting material and the reaction conditions. Kinetic and thermodynamic factors can influence the product ratio, making regioselectivity a significant challenge.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Conversion - Significant Amount of Starting Material Remains

Symptoms:

  • TLC or HPLC analysis shows a prominent peak corresponding to the starting material, Methyl 1-methyl-1H-imidazole-5-carboxylate.

  • The isolated yield of the desired product is low.

Root Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Insufficient Brominating Agent The stoichiometry of the reaction is critical. An insufficient amount of NBS will naturally lead to incomplete conversion.Use a slight excess (1.05-1.2 equivalents) of N-Bromosuccinimide (NBS) to ensure the reaction goes to completion.
Low Reaction Temperature Electrophilic aromatic substitution reactions have an activation energy barrier that needs to be overcome. If the temperature is too low, the reaction rate will be very slow.While starting the reaction at a low temperature (e.g., 0 °C) is recommended to control selectivity, gradually warming the reaction to room temperature or slightly above may be necessary to drive the conversion. Monitor the reaction progress by TLC or HPLC.
Deactivated Brominating Agent N-Bromosuccinimide can decompose over time, especially if not stored properly.Use freshly opened or purified NBS for the reaction. Impure NBS can be yellowish or brownish due to the presence of bromine.
Problem 2: Poor Regioselectivity - High Levels of the 4-Bromo Isomer

Symptoms:

  • ¹H NMR or HPLC-MS analysis indicates the presence of a significant amount of an isomeric product alongside the desired 2-bromo isomer.

Root Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Reaction Kinetics vs. Thermodynamics The initial site of bromination can be kinetically favored, but isomerization to a more thermodynamically stable product can occur under certain conditions. For some substituted imidazoles, the 5-nitro isomers are formed at lower temperatures, while the 4-nitro isomers are favored at higher temperatures due to thermodynamic control.Carefully control the reaction temperature. It is generally advisable to run the reaction at a low temperature (e.g., 0°C to room temperature) to favor the kinetic product.
Solvent Effects The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity of the reaction.Employing a polar aprotic solvent such as N,N-Dimethylformamide (DMF) can sometimes enhance regioselectivity in the bromination of aromatic heterocycles.

Workflow for Optimizing Regioselectivity:

G cluster_0 Purification Workflow cluster_1 Fraction Analysis A Crude Reaction Mixture (Starting Material, 2-Bromo, 4-Bromo, 2,4-Dibromo) B Flash Column Chromatography (Silica Gel) A->B C Elute with Hexanes/Ethyl Acetate Gradient B->C D Early Fractions: 2,4-Dibromo Impurity C->D E Middle Fractions: Mixture of 2-Bromo and 4-Bromo Isomers C->E G Late Fractions: Unreacted Starting Material C->G H TLC/HPLC Analysis of Fractions E->H F Later Fractions: Pure 2-Bromo Product I Purified this compound F->I Combine Pure Fractions & Concentrate H->F

Sources

"how to prevent debromination of 2-bromoimidazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-bromoimidazoles. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the challenges associated with these versatile building blocks, with a specific focus on preventing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of 2-bromoimidazole chemistry?

Debromination, also referred to as hydrodebromination, is an undesired side reaction where the bromine atom at the C2-position of the imidazole ring is replaced by a hydrogen atom. This leads to the formation of an imidazole byproduct, consuming your starting material and complicating the purification of your desired product.[1]

Q2: Why is the C2-position of imidazole particularly susceptible to debromination?

The C2-position of the imidazole ring is electron-deficient, which makes the C2-Br bond susceptible to certain reactions. In palladium-catalyzed cross-coupling reactions, this electron deficiency facilitates the initial oxidative addition step, which is desired.[2] However, it can also make the compound vulnerable to attack by hydride species or other reductive pathways that lead to the cleavage of the C-Br bond.[3]

Q3: What are the primary mechanisms and root causes of debromination?

Debromination during palladium-catalyzed cross-coupling reactions is primarily attributed to two main pathways:

  • Reductive Dehalogenation via Palladium-Hydride Species: This is the most common pathway. Palladium-hydride (Pd-H) species can be generated in the catalytic cycle from various sources, including the base (especially alkoxides), solvent (e.g., alcohols, water), or other impurities.[3] This Pd-H species can then undergo reductive elimination with the 2-bromoimidazole to replace the bromine with hydrogen.

  • Direct Reduction: Other components in the reaction mixture can directly reduce the 2-bromoimidazole, although this is less common under typical cross-coupling conditions.

Several experimental factors can promote these undesired pathways:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[1]

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to generate hydride species that promote hydrodehalogenation.[1][3]

  • Prolonged Reaction Times: Allowing a reaction to continue long after the limiting reagent has been consumed can increase the likelihood of side reactions, including debromination.[1]

Q4: Should I protect the imidazole nitrogen (N-H)?

Protecting the imidazole N-H can be a highly effective strategy. Unprotected N-H groups are acidic and can coordinate to the palladium catalyst, potentially inhibiting its activity or altering its reactivity.[4]

  • Benefits of N-Protection: Using a protecting group like tert-butyloxycarbonyl (Boc) can prevent these catalyst inhibition issues, often leading to cleaner reactions and higher yields.[5]

  • Considerations: The choice of protecting group is critical. The group must be stable to the reaction conditions but readily removable afterward. The Boc group, for instance, can sometimes be cleaved under harsh basic conditions or at elevated temperatures.[5][6] Other options include (trimethylsilyl)ethoxymethyl (SEM) or p-methoxybenzyl (PMB) groups.[5][7][8]

Troubleshooting Guide: Debromination Issues

This section addresses specific problems you might encounter during your experiments. The solutions are presented in a logical, step-by-step order, starting with the easiest and most impactful changes.

Problem 1: My LC-MS analysis shows a significant peak corresponding to the debrominated imidazole byproduct. Where do I start?

This is the most common issue. The troubleshooting workflow below provides a systematic approach to diagnosing and solving the problem.

Troubleshooting Workflow

G cluster_0 Start: Debromination Observed cluster_1 Step 1: Reagent & Condition Check cluster_2 Step 2: Catalyst System Optimization cluster_3 Step 3: Substrate Modification cluster_4 End Goal start Significant debromination detected base Analyze the Base: Is it a strong base (e.g., NaOtBu, KOH)? start->base temp Analyze the Temperature: Is it > 100 °C? base->temp No base_sol Action: Switch to a milder base (K₃PO₄, Cs₂CO₃, K₂CO₃) base->base_sol Yes temp_sol Action: Lower temperature (Run at 60-80 °C) temp->temp_sol Yes ligand Review Ligand & Catalyst: Is the reaction sluggish, requiring long heating? temp->ligand No base_sol->temp temp_sol->ligand ligand_sol Action: Screen alternative ligands (e.g., SPhos, XPhos, tBuBrettPhos). Consider a more active Pd precatalyst. ligand->ligand_sol Yes protect Is the imidazole N-H unprotected? ligand->protect No ligand_sol->protect protect_sol Action: Protect the N-H group (e.g., Boc, SEM). protect->protect_sol Yes end Debromination Minimized protect->end No / Issue Resolved protect_sol->end G reagents 1. Combine Solids - N-Boc-2-bromoimidazole (1 eq) - Arylboronic Acid (1.2 eq) - Base (K₃PO₄, 2 eq) - Pd Catalyst/Ligand (1-5 mol%) atmosphere 2. Inert Atmosphere - Seal flask - Evacuate & backfill with Ar/N₂ (3x) reagents->atmosphere solvent 3. Add Solvents - Anhydrous Dioxane - Degassed H₂O (e.g., 4:1 ratio) atmosphere->solvent reaction 4. Heat & Stir - Heat to 80-100 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up & Purify - Cool, dilute with EtOAc - Wash with H₂O, brine - Dry, concentrate - Column chromatography reaction->workup

Caption: General workflow for a Suzuki coupling experiment.

Procedure:

  • Reaction Setup: To a dry reaction vial or flask, add N-Boc-2-bromoimidazole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) (typically 1-5 mol %).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times. [1]4. Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (start at 80 °C) and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromoimidazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [9]

Protocol 2: Buchwald-Hartwig Amination of Unprotected 2-Bromoimidazole

This protocol is adapted for challenging unprotected heterocyclic substrates and uses a specialized catalyst system. [10] Procedure:

  • Reaction Setup: In a glovebox, add the 2-bromo-1H-imidazole (1.0 equiv), the amine coupling partner (1.2 equiv), a strong non-nucleophilic base like LiHMDS (1.5 equiv), and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol %) to a dry reaction vial.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block (e.g., 100 °C) and stir.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within a few hours.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

References

  • BenchChem (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
  • BenchChem (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • BenchChem (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • BenchChem (2025).
  • Kinzel, T., et al. (2010).
  • Wikipedia (2024).
  • Harris, E. B. J., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Manley, J. B., et al. (2008). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.
  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Reddit User Discussion (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Chemistry LibreTexts (2023).
  • Wikipedia (2024). Protecting group.
  • Organic Synthesis (n.d.). Protecting Groups.
  • Do, H.-Q., & Daugulis, O. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH Public Access.
  • Chemsrc (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles.
  • The Organic Chemist (2023).
  • Gillis, E. P., et al. (2009).
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Bellina, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.

Sources

"optimizing reaction time and temperature for imidazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the critical parameters of reaction time and temperature in imidazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments. We will explore the causal relationships between reaction conditions and outcomes, ensuring your syntheses are both successful and reproducible.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during imidazole synthesis, focusing on the Debus-Radziszewski reaction and its modern variations as a primary example.[1][2]

Issue 1: Significantly Low Reaction Yield

Q: My reaction yield is substantially lower than reported in the literature. How can I determine if time or temperature is the culprit?

A: A low yield is the most common challenge and often points to a suboptimal balance between reaction time and temperature. The cause can typically be traced to two opposing issues: an incomplete reaction or the degradation of reactants and/or products.

  • Causality—Incomplete Reaction: The synthesis may not have reached completion because the activation energy barrier is not being sufficiently overcome. This occurs if the temperature is too low or the reaction time is too short for the given temperature.[3] Computational studies on imidazole formation confirm that the mechanism involves several intermediates, and each step has its own energy requirement.[4]

  • Causality—Degradation and Side Reactions: Conversely, excessive heat or prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final imidazole product. High temperatures can also promote alternative, undesired reaction pathways, consuming your reactants to form byproducts.[3][5]

Troubleshooting Protocol:

  • Establish a Baseline: Set up a small-scale reaction exactly as per your original protocol.

  • Monitor Progress: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and analyze it using Thin Layer Chromatography (TLC). This will show you the rate of consumption of your starting materials and the formation of the product.[6]

  • Analyze the Outcome:

    • If starting material remains after the prescribed time: Your reaction is likely incomplete. Consider incrementally increasing the temperature (e.g., by 10°C) or extending the reaction time.

    • If the product spot on the TLC appears and then diminishes over time, accompanied by new, undesired spots: Degradation or side reactions are likely occurring. The key is to reduce the temperature or shorten the reaction time.

Issue 2: Significant Side Product Formation

Q: My final product is contaminated with a major byproduct. How can temperature manipulation help improve purity?

A: The formation of significant byproducts is a classic sign that the reaction temperature is not optimized for selectivity. Different reactions, even those occurring in the same pot, have different activation energies. An excessively high temperature can provide enough energy to initiate unwanted reaction pathways.

  • Causality—Competing Reactions: In the Radziszewski synthesis, a common side reaction is the formation of oxazole byproducts.[3] This competing pathway can become dominant at higher temperatures. By maintaining a moderate temperature, you can selectively favor the kinetic and thermodynamic pathway leading to the imidazole ring.

Troubleshooting Protocol:

  • Temperature Gradient Analysis: Set up a series of parallel small-scale reactions. Maintain all variables (reactant concentration, solvent) as constant, but vary the temperature across a logical range (e.g., 60°C, 70°C, 80°C, 90°C).[5]

  • Run to Completion: Allow each reaction to run for the same, extended period (e.g., 4-6 hours) to ensure completion is not a factor.

  • Comparative Analysis: Analyze the crude product from each reaction via NMR or LC-MS. This will allow you to quantify the ratio of the desired imidazole to the byproduct at each temperature.

  • Identify Optimum Temperature: Select the temperature that provides the highest ratio of product to byproduct, even if the absolute yield isn't the maximum. This "purity-optimized" temperature is often the most desirable for downstream applications. In many cases, a moderate temperature between 70-90°C strikes the right balance.[3]

Issue 3: Reaction Stalls and Fails to Reach Completion

Q: I've monitored my reaction by TLC, and it appears to stop with significant starting material remaining, even after many hours. What's the next step?

A: A stalled reaction indicates that the system has reached a point where the thermal energy is insufficient to drive the remaining reactants over the activation energy barrier.

  • Causality—Insufficient Thermal Energy: The reaction may have an initial exothermic phase that proceeds readily, but subsequent, more energy-intensive steps in the mechanism require higher temperatures to proceed at a reasonable rate. The initial reaction temperature may simply be too low.

Troubleshooting Protocol:

  • Gentle Temperature Increase: For a reaction that has stalled at a certain temperature (e.g., 60°C), try increasing the heat incrementally to the next logical step (e.g., 75°C) and continue monitoring by TLC. Often, this additional energy is all that is needed to push the reaction to completion.

  • Consider the Solvent: Ensure your solvent choice is appropriate. Poor solubility of starting materials at a given temperature can mimic a stalled reaction. Sometimes, a solvent with a higher boiling point is needed to achieve the required reaction temperature.[7][8]

  • Role of Catalyst: If uncatalyzed, the reaction may inherently be slow. The addition of a catalyst is designed to lower the activation energy, allowing the reaction to proceed more efficiently at a lower temperature and in less time.[9][10] Metal catalysts like CuI or Lewis acids are often used for this purpose.[11][12]

General Protocol for Optimizing Reaction Time & Temperature

This workflow provides a systematic approach to finding the optimal conditions for your specific substrates.

Experimental Protocol:
  • Small-Scale Parallel Reactions: Set up an array of small-scale reactions in parallel reaction vials or a multi-well plate.

  • Temperature Gradient: Place the reactions in heating blocks set to a range of temperatures (e.g., 50°C, 65°C, 80°C, 95°C).

  • Time-Course Sampling: From each reaction vessel, withdraw a small sample at set time points (e.g., 1h, 2h, 4h, 6h).

  • Quench and Analyze: Immediately quench the reaction in the sample (e.g., by diluting in a cold solvent) and analyze by TLC or LC-MS.

  • Map the Results: Create a grid plotting yield and purity against both time and temperature to identify the optimal window where yield is high and byproduct formation is minimal.

Visualization of Optimization Workflow

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision cluster_scaleup Phase 4: Validation prep Define Substrates & Literature Starting Point setup Setup Small-Scale Parallel Reactions prep->setup temp Apply Temperature Gradient (e.g., 50-100°C) setup->temp time Time-Course Sampling (e.g., 1h, 2h, 4h, 6h) temp->time analysis Analyze Samples (TLC, LC-MS, NMR) time->analysis mapping Map Yield & Purity vs. Time & Temperature analysis->mapping optimal Identify Optimal Conditions (T, t) mapping->optimal scaleup Perform Confirmatory Scale-Up Reaction optimal->scaleup final Final Protocol scaleup->final

Caption: Decision tree for troubleshooting common imidazole synthesis issues.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Wikipedia. Debus–Radziszewski imidazole synthesis.
  • ResearchGate. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • MDPI. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • ResearchGate. Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study.
  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves.
  • wisdomlib. Optimization of reaction conditions: Significance and symbolism.
  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities.
  • RSC Publishing. A simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
  • ResearchGate. Effect of catalyst amount on the reaction of imidazole and ethanol.
  • ResearchGate. Effect of catalyst on reaction time and yield.
  • National Institutes of Health. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid.
  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • ResearchGate. Reaction conditions evaluation for imidazole synthesis.

Sources

Technical Support Center: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (M2BMIC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common stability issues encountered during the handling, storage, and use of this versatile chemical intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a highly functionalized imidazole derivative. Its utility in pharmaceutical synthesis and materials science stems from the reactive sites on the molecule: the bromo-substituted carbon, the methyl ester, and the imidazole ring itself. However, these same features contribute to its potential instability under certain conditions. This guide will walk you through the most common stability challenges and how to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound is showing signs of degradation upon storage. What are the optimal storage conditions?

Answer:

Proper storage is critical for maintaining the stability of this compound. Several suppliers recommend storing the compound in an inert atmosphere at 2-8°C[1].

Troubleshooting:

  • Problem: You observe a change in the physical appearance of the solid (e.g., color change, clumping) or see new peaks in your analytical data (NMR, LC-MS) after storage.

  • Likely Cause: The compound may be sensitive to atmospheric moisture, oxygen, and ambient temperatures.

  • Solution:

    • Inert Atmosphere: Always store the solid compound under an inert gas such as argon or nitrogen. This minimizes contact with oxygen and moisture, which can contribute to degradation.

    • Refrigeration: Store the container at 2-8°C. This slows down potential degradation pathways.

    • Desiccation: Store the container within a desiccator to further protect against moisture.

    • Aliquotting: If you need to use small amounts of the compound frequently, it is best to aliquot the solid into smaller, tightly sealed vials. This prevents repeated exposure of the bulk material to the atmosphere.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of potential decomposition reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Amber vial/darknessProtects against potential photodegradation.
FAQ 2: I've dissolved the compound in a solvent for my reaction, but it seems to be degrading. Which solvents are recommended?

Answer:

The choice of solvent is crucial, as it can directly impact the stability of this compound. Protic solvents, especially water and to a lesser extent alcohols, can be problematic.

Troubleshooting:

  • Problem: You observe the appearance of new spots on TLC or new peaks in LC-MS after dissolving the compound and letting it stand.

  • Likely Causes & Solutions:

    • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of water and under basic or acidic conditions. The imidazole ring itself can act as an intramolecular catalyst for this process[2].

      • Recommendation: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure your solvents are freshly dried and handle them under an inert atmosphere. If a protic solvent is unavoidable, the solution should be used immediately after preparation and kept at a low temperature.

    • Solvolysis: In alcoholic solvents like methanol or ethanol, there is a risk of transesterification of the methyl ester, especially if acidic or basic catalysts are present.

      • Recommendation: If using an alcohol as a solvent, be mindful of potential transesterification. Use the solution promptly.

    • Reductive Dehalogenation: Some solvents can act as hydrogen donors in the presence of a catalyst (light, trace metals) leading to the replacement of the bromine atom with a hydrogen.

      • Recommendation: When using solvents that can act as hydrogen donors (like THF), ensure the exclusion of light and potential metal contaminants.

FAQ 3: I'm seeing a new major impurity in my analysis with a mass corresponding to the loss of bromine. What is happening?

Answer:

The loss of the bromine atom is a known degradation pathway for bromo-aromatic and bromo-heterocyclic compounds. This can occur through several mechanisms.

Troubleshooting:

  • Problem: Your mass spectrometry data shows a peak corresponding to the debrominated product, Methyl 1-methyl-1H-imidazole-5-carboxylate[3].

  • Likely Causes & Solutions:

    • Photodegradation: Exposure to light, particularly UV light, can induce reductive debromination[4][5].

      • Preventative Measure: Protect your reactions and solutions from light by using amber glassware or wrapping your reaction vessels in aluminum foil. Work in a fume hood with the light turned off when possible.

    • Reductive Dehalogenation: Trace metal impurities, or the use of certain reducing agents in your reaction, can catalyze the removal of the bromine atom.

      • Preventative Measure: Use high-purity reagents and solvents. If your reaction involves reagents that could act as reducing agents, consider if a less reactive alternative is available.

    • Nucleophilic Displacement: The 2-bromo position on the imidazole ring is susceptible to attack by nucleophiles[6]. If your reaction mixture contains strong nucleophiles, they may displace the bromide.

      • Preventative Measure: If not the intended reaction, assess your reaction components for strong nucleophiles. It may be necessary to protect certain functional groups or choose alternative reagents.

Below is a diagram illustrating the potential degradation pathways.

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

M2BMIC [label="Methyl 2-bromo-1-methyl-\n1H-imidazole-5-carboxylate"]; Debrominated [label="Methyl 1-methyl-1H-\nimidazole-5-carboxylate"]; Hydrolyzed_Ester [label="2-Bromo-1-methyl-1H-\nimidazole-5-carboxylic acid"]; Debrominated_Hydrolyzed [label="1-Methyl-1H-imidazole-\n5-carboxylic acid"];

M2BMIC -> Debrominated [label="Reductive Dehalogenation\n(Light, Reducing Agents)"]; M2BMIC -> Hydrolyzed_Ester [label="Ester Hydrolysis\n(H₂O, Acid/Base)"]; Debrominated -> Debrominated_Hydrolyzed [label="Ester Hydrolysis"]; Hydrolyzed_Ester -> Debrominated_Hydrolyzed [label="Reductive Dehalogenation"]; }

Caption: Potential degradation pathways for M2BMIC.
FAQ 4: My reaction is being run under basic conditions and I'm getting poor yields and multiple products. What could be the issue?

Answer:

The use of strong bases can lead to multiple degradation pathways for this compound.

Troubleshooting:

  • Problem: Low yield of the desired product and a complex mixture of byproducts when using strong bases (e.g., NaOH, KOH, t-BuOK).

  • Likely Causes & Solutions:

    • Base-Catalyzed Hydrolysis: Strong bases will rapidly hydrolyze the methyl ester to the corresponding carboxylic acid[7].

      • Mitigation: If ester hydrolysis is not desired, use a non-nucleophilic organic base (e.g., DIPEA, DBU) and strictly anhydrous conditions. If an inorganic base is required, consider using a weaker base like K₂CO₃ or Cs₂CO₃ and running the reaction at a lower temperature.

    • Reactions on the Imidazole Ring: While the imidazole ring is generally stable, strong bases can potentially promote side reactions.

      • Mitigation: Use the mildest basic conditions that will facilitate your desired transformation. A careful screen of bases and reaction temperatures is recommended.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol is designed to minimize degradation when preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., DCM, THF, Acetonitrile)

  • Syringe and needle

  • Inert gas (Argon or Nitrogen)

  • Dry, amber glass vial with a septum-lined cap

Procedure:

  • Dry the amber glass vial in an oven and allow it to cool in a desiccator.

  • Place the desired amount of the compound into the vial.

  • Seal the vial with the septum-lined cap.

  • Purge the vial with an inert gas for several minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Using a dry syringe, add the desired volume of anhydrous solvent to the vial.

  • Gently swirl the vial to dissolve the compound.

  • Store the stock solution at 2-8°C under the inert atmosphere.

graph StockSolutionWorkflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853"]; dry_vial [label="Dry amber vial and cool\nin desiccator"]; add_compound [label="Add M2BMIC to vial"]; seal_vial [label="Seal with septum cap"]; purge_gas [label="Purge with inert gas"]; add_solvent [label="Add anhydrous solvent\nvia syringe"]; dissolve [label="Dissolve compound"]; store [label="Store at 2-8°C", shape=ellipse, fillcolor="#EA4335"];

start -> dry_vial; dry_vial -> add_compound; add_compound -> seal_vial; seal_vial -> purge_gas; purge_gas -> add_solvent; add_solvent -> dissolve; dissolve -> store; }

Caption: Workflow for preparing a stable stock solution.

References

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group.
  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermedi
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Surface-Functionalized Halo-Tag Gold Nanoprobes for Live-Cell Long-Term Super-Resolution Imaging of Endoplasmic Reticulum Dynamics. PubMed.
  • Methyl 1H-imidazole-5-carboxyl
  • Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxyl
  • 2-Functionalized Derivatives of 2-Bromo-1,3-dimethylimidazole.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Comput
  • Surface-Functionalized Halo-Tag Gold Nanoprobes for Live-Cell Long-Term Super-Resolution Imaging of Endoplasmic Reticulum Dynamics.
  • Methyl 1H-imidazole-5-carboxyl
  • Photodegradation of bromophenol blue with fluorin
  • Methyl 1-methyl-1H-imidazole-5-carboxyl
  • Photodegradation of bromophenol blue with fluorinated TiO2 composite.
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radi
  • Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. PubMed.
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
  • Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. [Link]
  • Strategies To Achieve Long-Term Stability in Lead Halide Perovskite Nanocrystals and Its Optoelectronic Applic
  • 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid | C5H5BrN2O2. PubChem. [Link]
  • Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. RSC Publishing.
  • Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. MDPI.
  • (PDF) Organic base catalysed synthesis of benzimidazole.
  • Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2.

Sources

Technical Support Center: Workup and Purification of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of reactions involving imidazole compounds. The unique physicochemical properties of the imidazole ring—namely its basicity and high polarity—often introduce challenges during product isolation. This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

General Workup Strategies

Q1: I've completed my reaction, and my crude mixture contains my desired imidazole derivative, unreacted starting materials, and byproducts. What is a general workup strategy to start with?

A general workflow for purifying imidazole derivatives often involves a combination of aqueous workup, extraction, and chromatography or recrystallization.[1] The initial step is typically an aqueous workup to remove water-soluble impurities. Given the basic nature of the imidazole ring, an acid-base extraction is a powerful technique to separate imidazole-containing compounds from neutral organic impurities.

Here is a logical workflow for a general purification process:

G cluster_start cluster_workup Aqueous Workup cluster_isolation Product Isolation cluster_purification Final Purification start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., DCM, EtOAc) start->dissolve acid_wash Wash with Dilute Acid (e.g., 1M HCl) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Protonated Imidazole Product) separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., NaOH, NaHCO3) aqueous_layer->basify extract Extract with Organic Solvent basify->extract dry Dry & Concentrate extract->dry crude_product Crude Imidazole Product dry->crude_product purification_choice Column Chromatography or Recrystallization crude_product->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure Imidazole Derivative column->pure_product recrystallization->pure_product

Caption: General purification workflow for imidazole derivatives.

Troubleshooting Extractions

Q2: I performed an acidic wash, but my imidazole-containing product seems to have low recovery from the aqueous layer after basification and extraction. What could be the issue?

This is a common issue that can arise from a few factors:

  • Incomplete Protonation or Basification: Ensure you are using a sufficient excess of acid during the wash to fully protonate your imidazole derivative. Similarly, when basifying, check the pH with litmus paper to confirm it is adequately basic to deprotonate the imidazolium salt back to the neutral, more organic-soluble form.[2]

  • Product Solubility: Some N-alkylated or highly functionalized imidazoles can still have significant water solubility even in their neutral form.[3] If you suspect this, try extracting the basified aqueous layer with a more polar organic solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol. Perform multiple extractions (3-5 times) to maximize recovery.

  • Emulsion Formation: The presence of polar compounds can sometimes lead to the formation of emulsions during extraction, trapping your product at the interface. For guidance on resolving emulsions, please refer to established troubleshooting protocols.[4]

Protocol 1: Standard Acid-Base Extraction for an N-Alkylated Imidazole

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[2]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl. This protonates the basic nitrogen of the imidazole ring, rendering it water-soluble.[2][3]

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer containing your protonated product into a clean flask. The organic layer now contains non-basic impurities.

  • Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.[2]

  • Product Recovery: Extract the neutralized aqueous solution multiple times with an organic solvent (e.g., 3 x 30 mL of dichloromethane).[2]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[2]

Troubleshooting Column Chromatography

Q3: My imidazole compound is showing severe peak tailing during silica gel column chromatography. How can I improve the peak shape?

Peak tailing is a frequent problem when purifying basic compounds like imidazoles on standard silica gel.[5] This is due to strong secondary interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface.[5] This causes some molecules to be retained longer, leading to asymmetric peaks.

Here are effective solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase.[2] This neutralizes the acidic sites on the silica gel, minimizing the strong interactions and improving peak shape.[2]

  • Switch to a Different Stationary Phase: For highly basic compounds, consider using neutral or basic alumina instead of silica gel.[2][5] Alumina lacks the strong acidic sites that cause tailing with basic compounds.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This can lead to sharper bands and better separation.[2]

Q4: I am having difficulty separating regioisomers of a substituted imidazole by column chromatography. What can I do?

Separating regioisomers can be challenging if they have very similar polarities.[5] Success hinges on finding a solvent system that provides sufficient separation on a TLC plate first. If TLC analysis shows poor separation, consider derivatization to alter the polarity of one isomer, or explore alternative purification techniques like recrystallization if your product is a solid.[5]

Parameter Recommendation for Imidazole Chromatography Rationale
Stationary Phase Silica Gel (standard), Basic or Neutral AluminaAlumina can be advantageous for highly basic imidazoles to prevent tailing.[2][5]
Mobile Phase Hexane/Ethyl Acetate, DCM/MethanolStart with less polar systems and gradually increase polarity.
Modifier 0.1-1% Triethylamine or PyridineNeutralizes acidic sites on silica gel, reducing peak tailing.[2]
Loading Technique Dry LoadingOften results in sharper bands and improved separation.[2]
Troubleshooting Recrystallization

Q5: I am unable to find a suitable solvent for the recrystallization of my imidazole derivative. What should I do?

Finding the right solvent is key for successful recrystallization. An ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[3]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).

  • Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.[2]

  • Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of your pure compound.[6]

Protocol 2: Recrystallization of a Solid Imidazole Derivative

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system where your compound is soluble when hot and insoluble when cold.[2][3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.[3]

Dealing with Unreacted Imidazole

Q6: My reaction uses an excess of imidazole as a catalyst or reagent. How can I efficiently remove the unreacted imidazole during workup?

Unreacted imidazole is a common impurity that can be challenging to remove due to its high polarity.

  • Aqueous Wash: Since imidazole is water-soluble, performing an aqueous wash of your organic layer during the workup is a good first step.[3] An acidic wash (e.g., dilute HCl) will protonate the imidazole, making it even more soluble in the aqueous phase.[3] However, be cautious if your desired product is acid-sensitive.[5]

  • Solvent Washing/Trituration: If your product is a solid and poorly soluble in a solvent in which imidazole is soluble (like THF or diethyl ether), you can wash the crude solid with that solvent to remove the imidazole.[7]

  • Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[3]

G cluster_start cluster_options Removal Options cluster_outcome start Crude Product with Excess Imidazole option_node Choose Method Based on Product Properties start->option_node acid_wash Acidic Wash (for acid-stable products) option_node->acid_wash Soluble Product solvent_wash Solvent Wash/Trituration (for solid products) option_node->solvent_wash Solid Product silica_plug Silica Gel Plug (for less polar products) option_node->silica_plug Non-polar Product end Product Free of Unreacted Imidazole acid_wash->end solvent_wash->end silica_plug->end

Caption: Decision workflow for removing unreacted imidazole.

References

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Sodium Imidazole Reaction Products. BenchChem.
  • BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry.
  • Unknown. (n.d.). Recrystallization.

Sources

Technical Support Center: Refining Crystallization Methods for Imidazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of imidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common and complex issues encountered during the crystallization of imidazole products. Our goal is to empower you with the knowledge to refine your crystallization methods, leading to higher purity, desired crystal forms, and improved yields.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common initial steps for crystallizing a new imidazole derivative?

    • How do I select an appropriate solvent for recrystallization?

    • My compound "oils out" instead of crystallizing. What should I do?

    • How can I induce crystallization if my solution is supersaturated but no crystals form?

    • What is polymorphism and why is it a concern for imidazole products?

  • Troubleshooting Guide: Common Crystallization Problems

    • Problem 1: Poor Crystal Yield

      • Causality and Optimization Strategies

      • Protocol: Optimizing Cooling Profiles for Enhanced Yield

    • Problem 2: Difficulty in Obtaining Single Crystals for X-ray Diffraction

      • Causality and Method Selection

      • Protocol: Vapor Diffusion for High-Quality Single Crystals

    • Problem 3: Presence of Persistent Impurities

      • Causality and Purification Techniques

      • Protocol: Melt Crystallization for Ultra-Purification

    • Problem 4: Undesired Crystal Morphology (e.g., needles, plates)

      • Causality and Solvent System Engineering

      • Protocol: Anti-Solvent Crystallization for Morphology Control

    • Problem 5: Co-crystallization and Salt Formation Issues

      • Causality and Characterization

      • Protocol: Mechanochemical Grinding for Co-crystal Screening

  • Advanced Topics

    • Controlling Polymorphism in Imidazole Derivatives

    • The Role of Additives and Ionic Liquids

  • References

Frequently Asked Questions (FAQs)

What are the most common initial steps for crystallizing a new imidazole derivative?

The initial approach to crystallizing a new imidazole derivative typically involves small-scale screening to find suitable conditions. This begins with selecting a variety of solvents with different polarities to test the compound's solubility at room and elevated temperatures.[1] A good starting point is to dissolve a small amount of the crude product in a few potential solvents and observe its solubility behavior upon heating and cooling.[1] Once a promising solvent or solvent system is identified, a larger scale recrystallization can be attempted.

How do I select an appropriate solvent for recrystallization?

An ideal recrystallization solvent should dissolve the imidazole compound sparingly or not at all at room temperature but completely at its boiling point.[1] If a single solvent does not meet these criteria, a two-solvent (binary) system can be employed.[1] In this system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (anti-solvent) in which it is insoluble is added dropwise until the solution becomes cloudy, indicating the onset of precipitation.[1] The solution is then heated to redissolve the solid and allowed to cool slowly.

My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly. To remedy this, try one of the following:

  • Add more solvent to dilute the solution.

  • Reheat the solution and allow it to cool at a much slower rate.

  • Use a different solvent or a solvent mixture with a lower boiling point.

  • Introduce a seed crystal to encourage nucleation.

How can I induce crystallization if my solution is supersaturated but no crystals form?

If a supersaturated solution fails to produce crystals, nucleation can be induced by several methods:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.[1]

  • Seeding: Adding a tiny crystal of the pure compound (a seed crystal) to the solution can initiate crystal growth.[1]

  • Cooling: Lowering the temperature of the solution further can sometimes promote nucleation.

  • Vapor Diffusion: For small quantities, allowing a more volatile anti-solvent to slowly diffuse into the solution can induce crystallization.[2][3]

What is polymorphism and why is it a concern for imidazole products?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4][5] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical in the pharmaceutical industry.[5][6] For imidazole-based active pharmaceutical ingredients (APIs), controlling polymorphism is crucial to ensure consistent efficacy and stability of the final drug product.[5]

Troubleshooting Guide: Common Crystallization Problems

Problem 1: Poor Crystal Yield
Causality and Optimization Strategies

Low crystal yield can be attributed to several factors, including the compound's high solubility in the chosen solvent even at low temperatures, incomplete precipitation, or the formation of a stable supersaturated solution. To improve the yield, it is essential to optimize the crystallization parameters. This includes selecting a solvent where the solubility difference between hot and cold is significant, optimizing the cooling rate, and ensuring sufficient time for crystallization to complete.

Protocol: Optimizing Cooling Profiles for Enhanced Yield
  • Solvent Selection: Choose a solvent where your imidazole product has high solubility at an elevated temperature and low solubility at a lower temperature. Solubility curves are instrumental in identifying such solvents.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Controlled Cooling: Instead of rapid cooling (e.g., in an ice bath), allow the solution to cool slowly to room temperature. This can be achieved by insulating the flask or using a programmable cooling bath.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator or a colder bath to maximize precipitation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.[1]

Data Presentation: Solvent Properties for Imidazole Crystallization

SolventPolarity IndexBoiling Point (°C)Common Use Case
Water10.2100Good for highly polar imidazoles.[8]
Ethanol5.278General-purpose solvent for many derivatives.[1]
Acetone5.156Useful for less polar imidazoles.
Toluene2.4111Recrystallization of non-polar derivatives.[9]
Dichloromethane3.140Often used in binary systems with an anti-solvent.[1]
Problem 2: Difficulty in Obtaining Single Crystals for X-ray Diffraction
Causality and Method Selection

Obtaining single crystals of sufficient size and quality for X-ray diffraction can be challenging, especially for complex imidazole derivatives. Rapid crystallization often leads to the formation of polycrystalline material or very small crystals. Slower crystallization methods are required to allow for the orderly growth of a single crystal lattice.

Protocol: Vapor Diffusion for High-Quality Single Crystals

This technique is highly effective for growing high-quality single crystals from small amounts of material.[2][3][10]

  • Preparation: Dissolve a few milligrams of the purified imidazole product in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial) that contains a small amount of a more volatile "poor" solvent (anti-solvent).[2][3]

  • Diffusion: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization over several days or weeks.

Mandatory Visualization: Vapor Diffusion Setup

VaporDiffusion cluster_outer Sealed Outer Vial cluster_inner Inner Vial Anti_Solvent_Vapor Anti-Solvent Vapor Solution Imidazole in 'Good' Solvent Anti_Solvent_Vapor->Solution Slow Diffusion Anti_Solvent_Liquid Anti-Solvent (Liquid) Anti_Solvent_Liquid->Anti_Solvent_Vapor Evaporation Crystal Single Crystal Growth Solution->Crystal Induces Crystallization

Caption: Workflow for vapor diffusion crystallization.

Problem 3: Presence of Persistent Impurities
Causality and Purification Techniques

Even after initial crystallization, some impurities may remain trapped within the crystal lattice or adsorbed onto the crystal surface. For high-purity applications, such as in pharmaceuticals, further purification steps are necessary. Melt crystallization is a powerful technique for achieving ultra-high purity.[11]

Protocol: Melt Crystallization for Ultra-Purification

This method is particularly suitable for thermally stable imidazole compounds.[9][11]

  • Melting: The impure imidazole product is melted.

  • Controlled Cooling: The melt is slowly cooled to just below the melting point of the pure compound. This can be done on a cooled surface.[9]

  • Crystallization: Pure crystals of the imidazole compound will begin to form, while the impurities remain concentrated in the liquid phase.

  • Separation: The remaining liquid (containing the impurities) is drained away from the solid crystalline mass.[9]

  • Sweating (Optional): The temperature of the crystal mass can be slightly raised to "sweat out" any remaining entrapped impurities.

  • Remelting and Collection: The purified crystals are then melted and collected.[9] This process can be repeated for even higher purity.

Problem 4: Undesired Crystal Morphology (e.g., needles, plates)
Causality and Solvent System Engineering

Crystal morphology, or habit, is influenced by the solvent system, cooling rate, and the presence of impurities. Needle-like or plate-like crystals can be difficult to filter and dry and may have poor flow characteristics. Modifying the crystallization conditions can alter the crystal habit. Anti-solvent crystallization is a versatile technique for this purpose.[7]

Protocol: Anti-Solvent Crystallization for Morphology Control
  • Dissolution: Dissolve the imidazole product in a "good" solvent to create a concentrated solution.

  • Anti-Solvent Addition: Add a "poor" solvent (the anti-solvent) in a controlled manner. The rate of addition can significantly impact the resulting crystal size and shape.[7]

  • Nucleation and Growth: The addition of the anti-solvent induces supersaturation, leading to nucleation and crystal growth.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization and to allow for any potential polymorphic transformations to occur.

  • Isolation: Collect the crystals by filtration.

Mandatory Visualization: Factors Influencing Crystal Morphology

CrystalMorphology Morphology Crystal Morphology Solvent Solvent System Solvent->Morphology CoolingRate Cooling Rate CoolingRate->Morphology Impurities Impurities/Additives Impurities->Morphology Supersaturation Supersaturation Level Supersaturation->Morphology

Caption: Key factors influencing crystal habit.

Problem 5: Co-crystallization and Salt Formation Issues
Causality and Characterization

Imidazole and its derivatives are capable of forming multi-component crystals, such as co-crystals and salts, through hydrogen bonding and other non-covalent interactions.[12][13] This can be a deliberate strategy to improve physicochemical properties like solubility.[12][14] However, unintended co-crystal or salt formation can be a source of impurity. Distinguishing between a co-crystal and a salt is crucial and can be achieved through techniques like solid-state NMR and X-ray diffraction.[12]

Protocol: Mechanochemical Grinding for Co-crystal Screening

Mechanochemistry, or grinding, is a rapid and solvent-free method for screening co-crystal formation.[15][16]

  • Component Selection: Choose the imidazole compound and a co-former in a specific stoichiometric ratio.

  • Grinding: Place the solid components in a ball mill or a mortar and pestle.

  • Liquid-Assisted Grinding (LAG): A small amount of a liquid can be added to facilitate the reaction.[16]

  • Reaction: Grind the mixture for a set period.

  • Analysis: Analyze the resulting solid by techniques such as Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase has formed.[15]

Advanced Topics

Controlling Polymorphism in Imidazole Derivatives

The formation of a particular polymorph is kinetically and thermodynamically controlled. Factors such as solvent, temperature, and supersaturation play a crucial role.[4] A detailed understanding of the phase diagram of the imidazole compound is essential for targeted polymorph crystallization. Techniques such as seeding with the desired polymorph can be employed to control the outcome.

The Role of Additives and Ionic Liquids

Additives can be used to influence crystallization by acting as nucleation promoters or inhibitors, or by selectively adsorbing to certain crystal faces to modify morphology. Ionic liquids, particularly those based on the imidazolium cation, have been shown to be effective additives in protein crystallization and can also be used as solvents for the cooling crystallization of pharmaceuticals.[17][18]

References

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC - NIH. (URL: [Link])
  • STUDIES ON GROWTH, STRUCTURAL AND OPTICAL PROPERTIES OF LINEAR ORGANIC SINGLE CRYSTAL IMIDAZOLE - TSI Journals. (URL: [Link])
  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals - Molecules. (URL: [Link])
  • Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid - IUCr Journals. (URL: [Link])
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - Molecules. (URL: [Link])
  • Imidazole Ionic Liquid (IL)
  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (URL: [Link])
  • DSC curves of ezetimibe (EZE), imidazole (IMID), and cocrystal (COC).
  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals - NIH. (URL: [Link])
  • Ultra Purification of Ionic Liquids by Melt Crystalliz
  • Structure and Polymorphism of Imidazole Derivatives | Request PDF - ResearchG
  • Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety - PubMed Central. (URL: [Link])
  • Growing Crystals - MIT. (URL: [Link])
  • The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals | Request PDF - ResearchG
  • Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties - PMC - NIH. (URL: [Link])
  • Using AntiSolvent for Crystalliz
  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing). (URL: [Link])
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL: [Link])

Sources

Technical Support Center: Troubleshooting the Heck Reaction with Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Heck reaction, with a specialized focus on substituted imidazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, scientifically grounded solutions to common (and uncommon) challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with a bromo-imidazole is not proceeding, or the yield is very low. What are the most likely causes?

Low to no conversion in a Heck reaction involving a substituted imidazole can often be traced back to a few key factors. The inherent electronic properties of the imidazole ring and its potential to act as a ligand for the palladium catalyst are primary considerations.

  • Catalyst Inhibition: The lone pair of electrons on the unprotected nitrogen of the imidazole ring can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, effectively poisoning your catalyst.[1]

  • Insufficient Catalyst Activity: Bromo-imidazoles are generally less reactive than their iodo-counterparts. The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step and can be sluggish.[2]

  • Inappropriate Base Selection: The base plays a crucial role in the Heck reaction. It is required to neutralize the hydrogen halide (H-X) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[2][3] An unsuitable base can lead to side reactions or fail to efficiently regenerate the catalyst.

  • Suboptimal Ligand Choice: The ligand's role is to stabilize the Pd(0) species and modulate its reactivity.[2] For less reactive aryl bromides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition.[4][5]

Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black, which is finely divided palladium metal, is a common sign of catalyst decomposition.[5] This indicates that the active Pd(0) species is not being effectively stabilized within the catalytic cycle and is agglomerating into an inactive form.

Causality and Prevention:

  • Ligand Dissociation/Decomposition: At the elevated temperatures often required for Heck reactions, phosphine ligands can dissociate from the palladium center or undergo decomposition. This leaves the Pd(0) species unprotected and prone to aggregation.

  • Insufficient Ligand-to-Palladium Ratio: Using too little ligand relative to the palladium precursor can lead to incomplete formation of the desired catalytically active complex, leaving behind unstable palladium species.

  • Reaction Conditions Too Harsh: Excessively high temperatures can accelerate catalyst decomposition.

Solutions:

  • Increase Ligand Loading: A slightly higher ligand-to-palladium ratio can sometimes help maintain catalyst stability. However, be aware that very high ligand concentrations can also inhibit the reaction.[6]

  • Choose a More Robust Ligand: Consider using sterically hindered and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, XPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[4][5]

  • Optimize Temperature: Carefully screen reaction temperatures. It's possible that a lower temperature over a longer reaction time may provide a better yield by preserving the catalyst's activity.

  • Use a Pre-formed Catalyst: Instead of generating the catalyst in situ, using a well-defined, pre-formed palladium complex can sometimes lead to more consistent results.

Troubleshooting Guide: A Deeper Dive

Problem 1: Poor Regioselectivity with Unsymmetrical Alkenes

Question: I am reacting my substituted imidazole with an unsymmetrical alkene, and I'm getting a mixture of regioisomers. How can I control the regioselectivity of the addition?

Underlying Principles: The regioselectivity of the Heck reaction is determined during the migratory insertion step, where the alkene inserts into the Pd-C bond.[7] The preferred site of addition is influenced by both steric and electronic factors of the alkene and the catalyst system.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor regioselectivity.

Detailed Solutions:

  • Ligand Modification: The choice of ligand can significantly impact regioselectivity.[8] For example, using bulky phosphine ligands can increase the steric demand around the palladium center, forcing the addition to the less hindered position of the alkene. Bidentate phosphine ligands can also enforce a specific coordination geometry that favors one regioisomer over the other.[9]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates in the catalytic cycle and, consequently, the regioselectivity.[10][11] It is often beneficial to screen a range of solvents, from polar aprotic (e.g., DMF, DMAc, NMP) to nonpolar (e.g., toluene, dioxane).[4][12]

  • Additive Effects: In some cases, the addition of salts, such as tetraalkylammonium halides (Jeffery conditions), can alter the reaction pathway and improve regioselectivity.[4]

Problem 2: Competing Side Reactions: Protodebromination and Homocoupling

Question: My main product is contaminated with the debrominated imidazole starting material and/or homocoupled alkene. What causes these side reactions and how can I minimize them?

Protodebromination: This side reaction involves the replacement of the bromine atom with a hydrogen atom.[1] It can occur through various pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources.

Homocoupling: The dimerization of the alkene can occur, particularly at higher temperatures or with certain catalyst systems.[13]

Strategies for Mitigation:

Side ReactionPotential CausesRecommended Solutions
Protodebromination Presence of protic impurities (e.g., water).Ensure all reagents and solvents are anhydrous. Use a freshly opened, high-purity base.
Inefficient trapping of the generated H-X by the base.Use a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4). Ensure adequate stoichiometry of the base.
Homocoupling High reaction temperatures.Optimize the reaction temperature; lower temperatures may suppress this side reaction.
Certain catalyst systems may favor this pathway.Screen different palladium precursors and ligands.

Experimental Protocols

General Protocol for a Heck Reaction with a Substituted Bromo-imidazole

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the substituted bromo-imidazole (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), and the ligand (e.g., PPh3, P(o-tol)3, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF, NMP, or toluene) and the base (e.g., K2CO3, Cs2CO3, or Et3N, 2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

The Catalytic Cycle and Key Intermediates

Understanding the mechanism of the Heck reaction is fundamental to effective troubleshooting. The generally accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway.[2][7]

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Coord Alkene Coordination PdII_RX->Coord PdII_Alkene R-Pd(II)L_n(Alkene)-X Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl Alkyl-Pd(II)L_n-X MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)L_n-X BetaElim->PdII_Hydride RedElim Reductive Elimination (+ Base) PdII_Hydride->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: The catalytic cycle of the Heck reaction.

Key Mechanistic Steps and Troubleshooting Implications:

  • Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the carbon-halogen bond.[2] For less reactive halides like bromides and chlorides, this step is often rate-limiting. Using electron-rich, bulky ligands can accelerate this step.[4][14]

  • Migratory Insertion: The alkene inserts into the Pd-C bond.[7] The regioselectivity is determined here.

  • β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming the desired alkene product and a palladium-hydride species.[2]

  • Reductive Elimination: The base removes the proton from the palladium-hydride complex, regenerating the Pd(0) catalyst.[2] A weak or sterically hindered base may slow down this step, stalling the catalytic cycle.

By systematically addressing these potential points of failure, you can significantly improve the success rate and efficiency of your Heck reactions with substituted imidazoles.

References

  • Wikipedia. Heck reaction. [Link]
  • Wells, K. D., et al. (2011). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 30(10), 2654-2669. [Link]
  • ResearchGate. Heck reaction in imidazole-based ILs. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • National Institutes of Health. (2018).
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • MDPI. (2018).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Royal Society of Chemistry. (2023).
  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. [Link]
  • National Institutes of Health. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]
  • National Institutes of Health. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]
  • ResearchGate. Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. [Link]
  • Reddit. Troubleshooting a difficult Heck reaction. [Link]
  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
  • ResearchGate. Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using.... [Link]
  • ResearchGate. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]
  • Wiley Online Library. Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]
  • ResearchGate.
  • National Institutes of Health. (2016). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. [Link]
  • ResearchGate. (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
  • ResearchGate. Synthesis and Applications of Poly (N-vinylimidazole)
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ResearchGate. (PDF) Synthesis and Applications of Poly(N-vinylimidazole) Grafted Silica-containing Palladium Nanoparticles as a New Re-cyclable Catalyst for Heck, Sonogashira and Suzuki Coupling Reactions. [Link]
  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]
  • ChemRxiv. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
  • ResearchGate. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]
  • Reddit. Practical Heck Reaction problems!. [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate versus Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules underscores the importance of versatile building blocks that enable the efficient construction and diversification of this privileged heterocycle. Among these, Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate has emerged as a key intermediate, offering a strategic handle for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth, objective comparison of this building block with its chloro, iodo, and triflate analogs, supported by experimental data and protocols to inform rational decision-making in drug discovery programs.

Introduction to this compound: A Versatile Scaffold

This compound is a halogenated imidazole derivative that serves as a versatile precursor for the synthesis of highly substituted imidazole-containing compounds. The presence of the bromine atom at the 2-position, an electron-deficient site, makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The methyl ester at the 5-position provides an additional site for chemical modification, such as amide bond formation, further expanding its utility in generating diverse chemical libraries.

The strategic placement of the methyl group on the imidazole nitrogen (N1) prevents potential side reactions and regioisomeric complications that can arise with NH-imidazoles, which can act as ligands for the palladium catalyst and inhibit the reaction.[1]

The Alternatives: A Spectrum of Reactivity

The choice of a building block in a synthetic campaign is often a balance between reactivity, stability, cost, and availability. For the functionalization of the 2-position of the methyl 1-methyl-1H-imidazole-5-carboxylate core, several alternatives to the bromo derivative exist, each with its own distinct advantages and disadvantages.

  • Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate: Generally the most cost-effective and readily available of the halogenated analogs. However, the strength of the C-Cl bond often necessitates more forcing reaction conditions (higher temperatures, stronger bases, and more sophisticated catalyst systems) to achieve efficient coupling.[2]

  • Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate: The most reactive of the halo-imidazole series due to the weaker C-I bond. This enhanced reactivity allows for milder reaction conditions, which can be crucial for sensitive substrates.[3] However, iodo-compounds are typically more expensive and can be less stable than their bromo and chloro counterparts.

  • Methyl 1-methyl-2-(trifluoromethylsulfonyloxy)-1H-imidazole-5-carboxylate (Triflate): Imidazolyl triflates are highly reactive electrophiles, often exhibiting reactivity comparable to or even exceeding that of iodo-derivatives in palladium-catalyzed couplings.[4] They can be synthesized from the corresponding imidazol-2-one precursors. Their high reactivity comes at the cost of increased expense and potential instability.

Head-to-Head Comparison: Reactivity in Key Cross-Coupling Reactions

To provide a clear comparison of these building blocks, we will examine their performance in three of the most widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Workflow for Comparative Cross-Coupling Reactions

Caption: Generalized workflow for comparing the reactivity of imidazole building blocks in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
Building Block (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Br Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O901285-95
Cl Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄Toluene1102460-75
I Pd(PPh₃)₄ (2 mol%)Na₂CO₃DME/H₂O806>95
OTf Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃Dioxane804>95

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry reaction vial, add the imidazole building block (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent (e.g., dioxane/water, 4:1, 5 mL).

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst and ligand under a positive pressure of the inert gas.

  • Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[1][7] The expected reactivity trend follows that of the Suzuki-Miyaura coupling.

Building Block (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Br Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)t-BuONaToluene1001880-90
Cl Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)t-BuOKDioxane1202450-65
I Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%)Cs₂CO₃Dioxane908>90
OTf Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)K₃PO₄Toluene906>90

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add the imidazole building block (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the palladium precatalyst and ligand.

  • Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[8][9] The reactivity of the different building blocks in this reaction is also expected to follow the I > OTf ≈ Br > Cl trend.

Building Block (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Br Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃NDMF801275-85
Cl Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%) / CuI (10 mol%)i-Pr₂NEtDioxane1002440-55
I Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%)Et₃NTHF604>90
OTf Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)i-Pr₂NEtDMF606>90

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of the imidazole building block (1.0 mmol) and the terminal alkyne (1.5 mmol) in the specified solvent (5 mL), add the base (2.0 mmol).

  • Add the palladium catalyst and copper(I) iodide.

  • Stir the reaction mixture under an inert atmosphere at the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices

The selection of the catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions.

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is highly interdependent. For less reactive chlorides, more electron-rich and bulky ligands like XPhos and RuPhos are often required to facilitate the oxidative addition step, which is typically rate-limiting.[3] For the more reactive iodides and bromides, less sophisticated and cheaper ligands like triphenylphosphine (PPh₃) can be effective.

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. Stronger bases like sodium tert-butoxide (t-BuONa) are often necessary for less reactive substrates, while weaker bases like potassium carbonate (K₂CO₃) are sufficient for more reactive partners.

  • Solvent: Aprotic polar solvents like dioxane, toluene, and DMF are commonly used to solubilize the reactants and catalysts. The addition of water in Suzuki reactions can often accelerate the reaction rate.

Accessibility and Synthesis of Alternative Building Blocks

The ease of synthesis and commercial availability of these building blocks are important practical considerations.

Caption: Synthetic routes to this compound and its analogs.

The chloro, bromo, and iodo analogs can typically be prepared by direct halogenation of the parent methyl 1-methyl-1H-imidazole-5-carboxylate using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), respectively.[10][11] The synthesis of the triflate analog is a multi-step process that involves the initial formation of the corresponding imidazol-2-one, followed by reaction with triflic anhydride. This multi-step synthesis contributes to its higher cost.

Conclusion and Recommendations

The choice between this compound and its analogs is a strategic decision that depends on the specific requirements of the synthetic target and the overall project goals.

  • For routine derivatization and library synthesis where cost is a primary concern, the bromo derivative offers the best balance of reactivity, stability, and cost-effectiveness.

  • For early-stage discovery where maximizing the probability of successful coupling with a diverse range of partners is critical, the iodo derivative is the preferred choice due to its high reactivity under mild conditions.

  • When faced with particularly challenging coupling reactions or when all other halogens have failed, the triflate analog provides the highest reactivity, albeit at a premium cost.

  • The chloro derivative is a viable option when cost is the absolute driver and more forcing reaction conditions can be tolerated.

By understanding the relative strengths and weaknesses of each of these valuable building blocks, medicinal chemists can make more informed decisions, leading to more efficient and successful drug discovery campaigns.

References

  • Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2020(5), 134-147.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Autech. (n.d.). The Synthesis and Sourcing of 2-Methyl-4(5)-iodo-1H-imidazole.
  • ResearchGate. (n.d.). Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4 from....
  • Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694–10695.
  • ResearchGate. (n.d.). Synthesis of methyl 1,2,5‐triphenyl‐1H‐imidazole‐4‐carboxylate (268).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Ayachi, A., et al. (2021).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (2011). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry, 76(8), 2776–2783.
  • PubMed. (2011). N-heterocyclic carbene-palladium(II)-1-methylimidazole complex-catalyzed Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids.
  • ResearchGate. (n.d.). (PDF) Factorizing Yields in Buchwald-Hartwig Amination.
  • Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(1), 1358–1368.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Wikipedia. (2023). Sonogashira coupling.
  • Fors, B. P., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic letters, 12(19), 4424–4427.
  • Chemistry Reagent. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2.
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Beilstein Journals. (2011). Sonogashira–Hagihara reactions of halogenated glycals.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ChemSynthesis. (n.d.). methyl 2-phenyl-1H-imidazole-5-carboxylate.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura coupling of arylboronic acids to gold(iii).
  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.

Sources

A Comparative Guide to the Synthetic Validation of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a valuable substituted imidazole derivative, sought after for its potential applications in the synthesis of more complex pharmaceutical agents. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, a rationale for procedural choices, and a comparative analysis to aid in selecting the most suitable pathway for your research needs.

Introduction to the Target Molecule

This compound is a heterocyclic compound featuring a substituted imidazole core. The presence of a bromine atom at the 2-position and a methyl ester at the 5-position makes it a versatile intermediate for further functionalization, particularly in the construction of bioactive molecules. The N-methylation at the 1-position is a critical feature that influences the molecule's electronic properties and potential biological interactions. Given its utility, the validation of a robust and efficient synthetic route is of significant interest.

This guide will compare two logical synthetic strategies:

  • Route A: Commencing with the N-methylation of an imidazole precursor, followed by bromination.

  • Route B: Beginning with the bromination of the imidazole ring, followed by N-methylation.

Each route presents unique challenges and advantages concerning regioselectivity, reaction conditions, and overall efficiency.

Route A: N-Methylation Followed by C2-Bromination

This synthetic approach prioritizes the early introduction of the N-methyl group, followed by the more challenging C2-bromination.

Experimental Protocol: Route A

Step 1: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate

  • To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 1-methyl-1H-imidazole-5-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes).

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 15 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mechanism & Rationale

The initial esterification of 1-methyl-1H-imidazole-5-carboxylic acid is a standard procedure, with thionyl chloride activating the carboxylic acid for nucleophilic attack by methanol. The subsequent bromination with NBS is an electrophilic aromatic substitution. The imidazole ring is electron-rich and susceptible to electrophilic attack. The C2 position is often less reactive than the C4 and C5 positions; however, with C5 being occupied by the ester and C4 being sterically hindered by the adjacent N-methyl group, bromination can be directed to the C2 position. The use of a polar aprotic solvent like DMF facilitates the ionization of NBS and the subsequent electrophilic attack.

Visualization of Route A Workflow

Route A Workflow start 1-Methyl-1H-imidazole-5-carboxylic acid intermediate Methyl 1-methyl-1H-imidazole-5-carboxylate start->intermediate Esterification step1_reagents Methanol, Thionyl Chloride product This compound intermediate->product C2-Bromination step2_reagents N-Bromosuccinimide (NBS), DMF

Caption: Synthetic workflow for Route A.

Route B: C2-Bromination Followed by N-Methylation

This alternative strategy involves the early bromination of the imidazole ring, followed by a potentially challenging regioselective N-methylation.

Experimental Protocol: Route B

Step 1: Synthesis of Methyl 2-bromo-1H-imidazole-5-carboxylate

  • To a solution of Methyl 1H-imidazole-5-carboxylate (1.0 eq) in chloroform (15 volumes), add N-bromosuccinimide (1.1 eq) at room temperature.

  • Irradiate the mixture with a tungsten lamp and add a few drops of hydrogen peroxide to initiate the reaction.

  • Continue stirring at room temperature for 6-8 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give Methyl 2-bromo-1H-imidazole-5-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of Methyl 2-bromo-1H-imidazole-5-carboxylate (1.0 eq) in acetone (10 volumes), add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) dropwise and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction for the formation of the two possible N-methylated regioisomers by TLC and LC-MS.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to separate the desired N1-methylated product from the N3-methylated isomer.

Mechanism & Rationale

The initial bromination of Methyl 1H-imidazole-5-carboxylate is expected to be less regioselective than in Route A. However, literature suggests that under certain conditions, including radical initiation (light and peroxide), bromination at the C2 position can be favored[1]. The subsequent N-methylation of the brominated imidazole presents a significant challenge. The imidazole anion formed upon deprotonation by potassium carbonate can be alkylated at either nitrogen. The regioselectivity is influenced by steric and electronic factors. The bulky bromine atom at the C2 position may sterically hinder methylation at the adjacent N1 position, potentially favoring the formation of the undesired N3-isomer. Therefore, careful optimization of reaction conditions and purification are crucial for this step. Alternative N-methylation strategies, such as using enzymatic catalysts, could offer higher regioselectivity[2].

Visualization of Route B Workflow

Route B Workflow start_B Methyl 1H-imidazole-5-carboxylate intermediate_B Methyl 2-bromo-1H-imidazole-5-carboxylate start_B->intermediate_B C2-Bromination step1_reagents_B NBS, Chloroform, Light, H2O2 product_B This compound intermediate_B->product_B N-Methylation step2_reagents_B Methyl Iodide, Potassium Carbonate, Acetone

Caption: Synthetic workflow for Route B.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Methylation then BrominationRoute B: Bromination then Methylation
Number of Steps 22
Key Challenge Regioselective C2-brominationRegioselective N1-methylation
Starting Materials 1-Methyl-1H-imidazole-5-carboxylic acidMethyl 1H-imidazole-5-carboxylate
Potential Byproducts 4-bromo isomerN3-methylated isomer
Purification Column chromatography for brominated productColumn chromatography to separate regioisomers
Scalability Potentially more straightforwardMay require significant optimization for regioselectivity
Overall Yield Dependent on C2-bromination selectivityDependent on N1-methylation selectivity

Validation of the Final Product

Independent of the chosen synthetic route, the structure and purity of the final product, this compound, must be unequivocally confirmed. The following analytical techniques are essential for this validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals for the N-methyl group (a singlet around 3.8-4.0 ppm), the methyl ester group (a singlet around 3.7-3.9 ppm), and the imidazole ring proton (a singlet, likely downfield). The integration of these signals should correspond to the number of protons in each group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the imidazole ring, and the two methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compound. A single, sharp peak under various conditions indicates a high degree of purity.

Conclusion

Both Route A and Route B offer viable pathways to this compound.

  • Route A is likely the more reliable and scalable approach, as the regioselectivity of the C2-bromination can often be controlled more effectively than the N-methylation of a substituted imidazole.

  • Route B presents a significant regioselectivity challenge in the N-methylation step, which could lead to lower yields of the desired product and require more rigorous purification. However, it may be a suitable alternative if the starting material, Methyl 1H-imidazole-5-carboxylate, is more readily available or cost-effective.

The choice of synthetic route will ultimately depend on the specific resources, expertise, and scalability requirements of the research team. Thorough analytical validation of the final product is imperative to ensure its suitability for subsequent applications in drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • PubChem. Methyl 1H-imidazole-5-carboxylate.
  • Boulton, A. J., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
  • O'Connell, J. F., Parquette, J., Yelle, W. E., Wang, W., & Rapoport, H. (1988).
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of organic chemistry, 78(23), 12248–12253.
  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • PubChem. Methyl 1-methyl-1H-imidazole-5-carboxylate.
  • Hammer, R. P., & Wand, A. J. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.

Sources

A Senior Application Scientist's Guide to Imidazole Cross-Coupling: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized imidazole derivatives is a cornerstone of modern molecular design. These heterocyclic scaffolds are ubiquitous in pharmaceuticals and functional materials. The ability to efficiently and selectively form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the imidazole core is therefore of paramount importance. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for imidazole cross-coupling reactions, with a focus on palladium, copper, and nickel-based catalysts. Drawing from extensive experimental data and established literature, we will explore the nuances of each system, offering practical guidance to inform your catalyst selection and reaction optimization.

The Strategic Importance of Imidazole Cross-Coupling

The imidazole moiety is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and coordinate to metal ions in biological systems. Consequently, the development of robust synthetic methodologies for its elaboration is a continuous pursuit. Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful tools for this purpose, offering a versatile platform for the construction of diverse molecular architectures.[1][2] This guide will dissect the performance of the most prominent catalytic systems, providing a clear rationale for their application in different synthetic contexts.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-based catalysts are arguably the most extensively studied and widely employed for the cross-coupling of imidazoles.[3] Their versatility extends to a range of transformations, including the Suzuki-Miyaura (C-C), Heck (C-C), and Buchwald-Hartwig (C-N) reactions.[4][5][6]

Mechanistic Considerations: The Palladium Catalytic Cycle

The efficacy of palladium catalysts stems from a well-understood and generally predictable catalytic cycle. The choice of ligand is critical, as it influences the stability and reactivity of the palladium center throughout the cycle. Bulky, electron-rich phosphine ligands are often favored as they promote the requisite oxidative addition and reductive elimination steps.[1][7]

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (Suzuki) R-Pd(II)-X(L_n)->Transmetalation Amine_Coordination Amine Coordination (Buchwald-Hartwig) R-Pd(II)-X(L_n)->Amine_Coordination R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Amine_Coordination->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' R-X Imidazole-X R-X->Oxidative_Addition R'-M R'-B(OH)₂ R'-M->Transmetalation R'-NH₂ Amine R'-NH₂->Amine_Coordination Base Base Base->Transmetalation Base->Amine_Coordination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor and ligand is crucial for successful imidazole cross-coupling. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more sophisticated ligands to achieve higher yields and broader substrate scope, especially with challenging substrates like chloroimidazoles.[8]

Catalyst SystemReaction TypeSubstrateYield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / PPh₃Suzuki-Miyaura4-Iodo-1H-imidazoleGood to Excellent0.1 (equiv. Pd)[4][9]
Pd(OAc)₂ / P(o-tol)₃HeckN-protected 4-Iodo-1H-imidazoleModerate to Good5[4]
Pd/AdBrettPhosBuchwald-HartwigBromoimidazolesModerate to ExcellentNot specified[7]
Pd-precatalyst / tBuBrettPhosBuchwald-HartwigUnprotected BromoimidazolesGoodNot specified[7]

Expert Insights: The use of pre-catalysts, where the active Pd(0) species is generated in situ, often leads to more reproducible results and can allow for lower catalyst loadings.[1][10] For unprotected imidazoles, the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalysis.[5] The use of bulky ligands like AdBrettPhos and tBuBrettPhos can mitigate this issue by sterically shielding the metal center.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole

This protocol is a representative example of a palladium-catalyzed Suzuki-Miyaura reaction for the arylation of an imidazole.[4]

Materials:

  • 4-Iodo-1H-imidazole

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Dioxane/Ethanol solvent mixture

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).[4]

  • Add a mixture of dioxane and ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazole.[4]

Copper-Catalyzed Cross-Coupling: A Cost-Effective Alternative for N-Arylation

Copper-catalyzed cross-coupling reactions, particularly the Chan-Evans-Lam (CEL) reaction for C-N bond formation, have gained significant traction as a more economical and environmentally benign alternative to palladium-based systems.[11][12] These reactions are particularly well-suited for the N-arylation of imidazoles with arylboronic acids.

Mechanistic Considerations: The Copper Catalytic Cycle

The mechanism of copper-catalyzed N-arylation is still a subject of active research, but it is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. Unlike palladium catalysis, these reactions are often promoted by an oxidant, such as atmospheric oxygen.[11]

Copper_Catalytic_Cycle Cu(II) Cu(II) Ligand_Exchange1 Ligand Exchange Cu(II)->Ligand_Exchange1 Cu(II)-Imidazole Cu(II)-Imidazole Ligand_Exchange1->Cu(II)-Imidazole Ligand_Exchange2 Ligand Exchange Cu(II)-Imidazole->Ligand_Exchange2 Cu(II)-Im-B(OR)2 Cu(II)-Im-B(OR)2 Ligand_Exchange2->Cu(II)-Im-B(OR)2 Reductive_Elimination Reductive Elimination Cu(II)-Im-B(OR)2->Reductive_Elimination N-Arylimidazole N-Arylimidazole Reductive_Elimination->N-Arylimidazole Cu(0) Cu(0) Reductive_Elimination->Cu(0) Cu(0)->Cu(II) Oxidation Oxidant Oxidant (e.g., O₂) Oxidant->Cu(0) Imidazole Imidazole-H Imidazole->Ligand_Exchange1 Ar-B(OH)2 Arylboronic acid Ar-B(OH)2->Ligand_Exchange2

Caption: Plausible catalytic cycle for copper-catalyzed N-arylation of imidazoles.

Comparative Performance of Copper Catalysts

The choice of copper salt, ligand, and base can significantly impact the efficiency of the N-arylation reaction. While some systems operate under ligand-free conditions, the addition of a ligand, such as a phenanthroline derivative, can dramatically improve yields and substrate scope.[13][14]

Catalyst SystemReaction TypeSubstrateYield (%)Catalyst Loading (mol%)Reference
Cu(OTf)₂ / LigandChan-Evans-Lam2-NitroimidazoleGood (77-85%)Not specified[11]
(CuOTf)₂·PhH / 4,7-dimethoxy-1,10-phenanthrolineN-ArylationImidazoleUp to 99%0.05[13]
Cu-pincer bis(NHC) complexesUllmann-typeImidazoleModerate to GoodNot specified[15]
Cu(tpa)-MOFChan-Evans-LamImidazoleExcellentNot specified[14]

Expert Insights: Copper-catalyzed reactions are often sensitive to the counter-ion of the copper salt, with triflates (OTf) and acetates (OAc) being commonly employed.[11][12] The development of metal-organic framework (MOF) based copper catalysts offers the advantage of heterogeneity, allowing for easier catalyst recovery and reuse.[14] A notable advantage of the Chan-Evans-Lam coupling is its tolerance to air and moisture, simplifying the experimental setup compared to many palladium-catalyzed reactions.[11]

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol is a representative example of a highly efficient copper-catalyzed N-arylation of imidazole using a phenanthroline ligand.[13]

Materials:

  • Imidazole

  • Aryl iodide

  • Bis-[copper(I) triflate]benzene complex [(CuOTf)₂·PhH]

  • 4,7-dimethoxy-1,10-phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Polyethylene glycol (PEG)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), combine imidazole (1.0 equiv.), the aryl iodide (1.2 equiv.), [(CuOTf)₂·PhH] (0.05 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.1 mol%), and cesium carbonate (2.0 equiv.).

  • Add polyethylene glycol (PEG) as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 48 hours.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Cross-Coupling: An Emerging Powerhouse for Challenging Transformations

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium, offering unique reactivity profiles.[16] Nickel catalysts can activate more challenging substrates, such as aryl chlorides, and are often more tolerant of certain functional groups.[17][18] Recent research has demonstrated the superiority of nickel over palladium in certain Suzuki-Miyaura cross-coupling reactions.[17][19]

Mechanistic Considerations: The Nickel Catalytic Cycle

Nickel can access a wider range of oxidation states (Ni(0) to Ni(IV)) compared to palladium, which allows for more diverse reaction pathways, including those involving single-electron transfer (SET) mechanisms.[20] This unique electronic structure is responsible for its ability to activate otherwise unreactive bonds.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reaction_Vessel Select appropriate reaction vessel (e.g., Schlenk tube, microwave vial) Inert_Atmosphere Establish inert atmosphere (N₂ or Ar) Reaction_Vessel->Inert_Atmosphere Reagent_Addition Add catalyst, ligand, base, reactants, and solvent Inert_Atmosphere->Reagent_Addition Heating_Stirring Heat to specified temperature with vigorous stirring Reagent_Addition->Heating_Stirring Monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) Heating_Stirring->Monitoring Quenching Quench the reaction (if necessary) Monitoring->Quenching Extraction Perform aqueous work-up and extraction Quenching->Extraction Drying_Concentration Dry organic layer and concentrate in vacuo Extraction->Drying_Concentration Purification Purify by column chromatography, crystallization, or distillation Drying_Concentration->Purification

Caption: A generalized experimental workflow for transition metal-catalyzed cross-coupling reactions.

Comparative Performance of Nickel Catalysts

Nickel catalysts have shown exceptional performance in Suzuki-Miyaura reactions, particularly with heteroaryl substrates.[16] They are also effective for the cross-coupling of imidazolium salts via C-N bond cleavage.[21]

Catalyst SystemReaction TypeSubstrateYield (%)Catalyst Loading (mol%)Reference
Air-stable Ni precursorSuzuki-MiyauraHeteroaryl halidesExcellentNot specified[16]
Ni(0) / NHC ligandC-N bond cleavageImidazolium saltsModerate to GoodNot specified[21]

Expert Insights: The ability of nickel to facilitate reactions involving sp³-hybridized carbons and to promote stereospecific cross-couplings sets it apart from palladium in certain applications.[16] The development of well-defined nickel pre-catalysts has significantly improved the reproducibility and ease of use of these systems.

Experimental Protocol: Nickel-Catalyzed Cross-Coupling of an Imidazolium Salt

This protocol exemplifies a nickel-catalyzed cross-coupling involving the cleavage of a C-N bond in an imidazolium salt.[21]

Materials:

  • Aryl bromide or nitrile

  • Imidazolium salt

  • Nickel catalyst precursor (e.g., Ni(cod)₂)

  • Ligand (if required, as the imidazolium salt can also act as an NHC precursor)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the nickel catalyst precursor, ligand (if used), and base to a Schlenk tube.

  • Add the aryl bromide or nitrile (1.0 equiv.) and the imidazolium salt (1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice of catalyst for imidazole cross-coupling is a critical decision that depends on the desired transformation, the nature of the substrates, and practical considerations such as cost and operational simplicity.

  • Palladium remains the go-to choice for a wide range of C-C and C-N bond formations due to its well-understood reactivity and the vast library of available ligands.

  • Copper offers a cost-effective and often more environmentally friendly alternative, particularly for N-arylation reactions, with the added benefit of air and moisture tolerance in many cases.

  • Nickel is a rapidly ascending star in the field, providing unique reactivity for challenging substrates and opening up new avenues for synthetic chemists.

As the demand for novel imidazole-containing molecules continues to grow, so too will the development of more efficient, selective, and sustainable catalytic systems. The future of this field lies in the design of catalysts with even broader substrate scopes, lower catalyst loadings, and the ability to operate under milder and more environmentally benign conditions.

References

  • Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole - Benchchem.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with...
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Public
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Framework‐Copper‐Catalyzed C−N Cross‐Coupling of Arylboronic Acids with Imidazole: Convenient and Ligand‐Free Synthesis of N‐Arylimidazoles | Request PDF - ResearchG
  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes - Frontiers.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchG
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Imidazole synthesis - Organic Chemistry Portal.
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage | Organic Letters - ACS Public
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Public
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole - Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchG
  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts - ResearchG
  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.
  • A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions - Benchchem.
  • Recent Advances in Nickel C
  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions - Squarespace.
  • Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes - Semantic Scholar.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.

Sources

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and medicinal chemistry, the purity of an intermediate compound is not merely a quality metric; it is the bedrock upon which the success of subsequent reactions and the safety of the final active pharmaceutical ingredient (API) are built. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block[1], is no exception. Its utility in constructing more complex molecular architectures demands a rigorous and multi-faceted approach to purity assessment. An impure starting material can lead to unforeseen side reactions, reduced yields, and the introduction of impurities that are difficult to remove in later stages, compromising the entire synthetic pathway.

This guide provides an in-depth, comparative analysis of the principal analytical techniques used to determine the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for creating a self-validating system of quality control.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. True confidence is achieved by employing orthogonal methods—techniques that measure different chemical or physical properties. For a substituted, halogenated heterocycle like our target compound, the most effective combination includes chromatographic separation and spectroscopic characterization.

Workflow for Comprehensive Purity Assessment

The following workflow illustrates a robust, multi-pronged strategy for purity validation, ensuring that the material meets the stringent requirements for downstream applications.

G cluster_0 Purity Assessment Workflow Sample Synthesized Methyl 2-bromo-1-methyl- 1H-imidazole-5-carboxylate Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC Primary Assay & Impurity Profile (HPLC-UV) Prep->HPLC Orthogonal Analysis NMR Structural Confirmation & Impurity ID (¹H & ¹³C NMR) Prep->NMR Orthogonal Analysis MS Molecular Weight Verification & Halogen Presence (LC-MS / GC-MS) Prep->MS Orthogonal Analysis MP Bulk Purity Indicator (Melting Point) Prep->MP Orthogonal Analysis Data Data Integration & Analysis HPLC->Data NMR->Data MS->Data MP->Data Report Certificate of Analysis (CoA) Generation Data->Report

Caption: A logical workflow for the comprehensive purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for purity analysis, offering high-resolution separation of the main compound from process-related impurities and degradation products.[2] Its quantitative accuracy makes it the primary method for generating a percentage purity value.

Expertise & Causality: For a polar, aromatic compound like this compound, a reverse-phase (RP-HPLC) method is the logical choice. A C18 column provides a non-polar stationary phase that effectively retains the analyte, while a polar mobile phase elutes it. The inclusion of an acid modifier, such as formic or trifluoroacetic acid, is crucial. It protonates residual silanols on the column, preventing peak tailing, and suppresses the ionization of the imidazole nitrogen, ensuring a single, sharp peak for accurate quantification. UV detection is ideal, as the imidazole ring possesses a strong chromophore.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 0.5 mg/mL stock. Dilute as necessary. Filter through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Trustworthiness: This protocol is self-validating. A DAD detector can be used to check for peak purity by comparing spectra across the peak. Running a blank (mobile phase) injection confirms the absence of system-related peaks. The specificity of the method is demonstrated by its ability to resolve the main analyte peak from any impurity peaks.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR provides an unparalleled view of the molecule's structure and is exceptionally sensitive to subtle structural differences in impurities. While HPLC confirms what percentage is the main compound, NMR confirms that the main compound is the correct structure.

Expertise & Causality:

  • ¹H-NMR: This is the first line of defense. We expect to see distinct signals for the two methyl groups (N-methyl and ester methyl) and the lone proton on the imidazole ring. The chemical shifts and splitting patterns are unique to this structure. Impurities will present as additional, unexpected peaks. The relative integration of impurity peaks to the main compound's peaks can provide a semi-quantitative purity estimate.

  • ¹³C-NMR: Provides confirmation of the carbon skeleton, including the carbonyl carbon of the ester and the two distinct carbons of the imidazole ring.

Interpreting the Spectra:

  • Expected ¹H Signals:

    • Singlet (~3.8-4.0 ppm): O-CH ₃ (Ester methyl)

    • Singlet (~3.6-3.8 ppm): N-CH ₃ (N-methyl)

    • Singlet (~7.5-8.0 ppm): Imidazole C4-H

  • Purity Indication: A clean spectrum will show only these peaks with appropriate integrations. The presence of residual solvents (e.g., acetone, dichloromethane) or structurally similar impurities will be immediately apparent.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS is a powerful tool for confirming the molecular weight of the synthesized compound. Its most critical role in this specific analysis is the confirmation of the bromine atom's presence through its characteristic isotopic pattern.

Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks in its mass spectrum, separated by 2 m/z units, with almost equal intensity (M+ and M+2).[6] This isotopic signature is a definitive confirmation that the bromine atom has been successfully incorporated and is a hallmark of purity. The absence of this pattern, or the presence of other significant peaks, would indicate impurities or a failed reaction.

Data Interpretation:

  • Compound: this compound

  • Molecular Formula: C₆H₇BrN₂O₂

  • Molecular Weight: 219.04 g/mol [1]

  • Expected MS Result: Two major peaks in the molecular ion region at m/z ≈ 219 (containing ⁷⁹Br) and m/z ≈ 221 (containing ⁸¹Br) with a relative intensity ratio of approximately 1:1.

G cluster_1 Mass Spec Isotope Pattern Logic Molecule C₆H₇BrN₂O₂ Isotopes Bromine Isotopes ⁷⁹Br (~50.5%) ⁸¹Br (~49.5%) M_ion Molecular Ion [M]⁺ containing ⁷⁹Br Molecule->M_ion Ionization M2_ion Molecular Ion [M+2]⁺ containing ⁸¹Br Molecule->M2_ion Ionization Spectrum Observed Spectrum Two peaks of ~1:1 intensity at m/z 219 and 221 M_ion->Spectrum Detection M2_ion->Spectrum Detection

Sources

A Comparative Guide to the Biological Activity of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of Imidazole Isomers and Their Biological Implications

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous essential biomolecules like the amino acid histidine and purines.[1] The versatility of the imidazole ring, including its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions, allows it to interact with a wide array of biological targets.[2] This guide provides an in-depth comparison of the biological activities of key positional isomers of substituted imidazoles, focusing on how the placement of a single substituent dramatically alters their therapeutic and toxicological profiles.

Positional isomerism in substituted imidazoles—where a substituent is placed at different positions on the ring (e.g., N-1, C-2, or C-4/C-5)—can lead to significant differences in their physicochemical properties, such as basicity, lipophilicity, and steric profile. These differences, in turn, dictate how these molecules interact with biological targets like enzymes and receptors, leading to distinct biological activities. This guide will delve into a comparative analysis of the antimicrobial, anticancer, and enzyme inhibitory activities of key imidazole isomers, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and leveraging these structural subtleties.

Antimicrobial Activity: A Tale of Two Positions

The position of substituents on the imidazole ring plays a critical role in determining the antimicrobial spectrum and potency. This is particularly evident when comparing N-substituted isomers with C-substituted isomers.

Comparative Analysis of Antimicrobial Potency

While comprehensive studies directly comparing the antimicrobial activity of simple positional isomers like 1-methylimidazole, 2-methylimidazole, and 4(5)-methylimidazole are limited, we can infer structure-activity relationships (SAR) from studies on various substituted derivatives.

Generally, the introduction of lipophilic substituents on the imidazole ring tends to enhance antimicrobial activity.[3] The position of these substituents is crucial. For instance, in a study of 1-alkyl-3-methylimidazolium salts, the antimicrobial activity against both bacteria and fungi was found to increase with the length of the alkyl chain up to a certain point, indicating the importance of lipophilicity in membrane disruption.[4]

In the case of nitroimidazole isomers, the position of the nitro group is a key determinant of activity. 5-nitroimidazoles are a well-established class of antiprotozoal and antibacterial agents, while 4-nitroimidazoles have also been investigated for their radiosensitizing effects.[5]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazole Derivatives

Compound/Isomer TypeStaphylococcus aureusEscherichia coliCandida albicansReference
1-Methylimidazole DerivativesVaries with substitutionVaries with substitutionVaries with substitution[6]
2-Methylimidazole DerivativesModerate activityVariable activityModerate activity[7]
4(5)-MethylimidazoleLimited data availableLimited data availableLimited data availableN/A
Nitroimidazole Isomers (Derivatives)Potent (5-nitro)Potent (5-nitro)Potent (5-nitro)[8]

Note: The data in this table is compiled from various sources and may not be directly comparable due to differences in experimental conditions. It serves to illustrate general trends.

Causality Behind Experimental Choices

The choice of antimicrobial assays, such as the Minimum Inhibitory Concentration (MIC) determination, is based on its ability to provide a quantitative measure of a compound's potency. The broth microdilution method is a standard and reproducible technique for determining MIC values. The selection of test organisms, including Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans), provides a broad overview of the antimicrobial spectrum.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imidazole isomers against bacterial and fungal strains.

Materials:

  • Test compounds (imidazole isomers)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each imidazole isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare Serial Dilutions of Imidazole Isomers B->C D Incubate (e.g., 37°C, 24h) C->D E Visually or Spectrophotometrically Assess Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: The Impact of Isomerism on Cytotoxicity

The position of substituents on the imidazole ring can profoundly influence the anticancer activity of the resulting compounds. This is often due to altered interactions with specific molecular targets within cancer cells, such as kinases or tubulin.

Comparative Analysis of Cytotoxicity

Direct comparative studies on the anticancer effects of simple methyl-substituted imidazole isomers are not abundant in the literature. However, research on more complex derivatives provides insights into the structure-activity relationships. For instance, studies on nitroimidazole derivatives have shown that the position of the nitro group affects their cytotoxic and radiosensitizing activities.[5]

A study comparing the toxicity of 2-methylimidazole and 4-methylimidazole on zebrafish embryos found that 4-methylimidazole exhibited a significantly higher mortality rate, suggesting it is more toxic under those conditions.[9] Another study noted that 4-methylimidazole showed an inhibitory effect on the proliferation of the MCF-7 breast cancer cell line.[10] Conversely, 2-methylimidazole has been identified as a precursor for nitroimidazole antibiotics and has been the subject of carcinogenicity studies.[11][12]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Imidazole Derivatives

Compound/Isomer TypeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
1-Methylimidazole DerivativesVaries with substitutionVaries with substitutionVaries with substitution[5][13]
2-Methylimidazole DerivativesVaries with substitutionVaries with substitutionVaries with substitution[13][14]
4(5)-MethylimidazoleInhibitory effect observedData not availableData not available[10]
Nitroimidazole Isomers (Derivatives)PotentPotentPotent[5][15]

Note: IC₅₀ values are highly dependent on the specific derivative and the cell line tested. This table provides a general overview based on available literature.

Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric assay to assess cell viability and cytotoxicity. It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is chosen for its reliability, reproducibility, and suitability for high-throughput screening of potential anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to determine the cytotoxic effects of imidazole isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (imidazole isomers)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazole isomers in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well plate C Treat Cells with Isomers (48-72h) A->C B Prepare Serial Dilutions of Imidazole Isomers B->C D Add MTT Reagent (2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and Determine IC50 F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Enzyme Inhibition: A Matter of Precise Positioning

The imidazole ring is a common motif in enzyme inhibitors, often interacting with the active site of the target enzyme. The position of substituents can fine-tune these interactions, leading to differences in inhibitory potency and selectivity.

Comparative Analysis of Enzyme Inhibition

Imidazole and its derivatives are known to inhibit various enzymes, including cytochrome P450 (CYP) enzymes and β-glucosidase.[11][16] The nitrogen atoms of the imidazole ring can coordinate with the heme iron in CYP enzymes, leading to inhibition.[16]

A comparative study on the inhibition of testosterone hydroxylation by 1-substituted imidazole and 1,2,4-triazole antifungal compounds revealed that the inhibitory pattern varied with the 1-substituent on the azole ring.[16] Another study showed that 2-methylimidazole was a less potent inhibitor of CYP2E1 compared to the parent imidazole.[17]

In the case of β-glucosidase inhibition, the unprotonated form of imidazole derivatives binds to the catalytically active species of the enzyme.[11] This highlights the importance of the pKa of the imidazole isomer, which is influenced by the position and nature of substituents.

Table 3: Comparative Enzyme Inhibitory Activity of Imidazole Derivatives

Isomer/Derivative TypeTarget EnzymeInhibitory Potency (Kᵢ or IC₅₀)Reference
ImidazoleCYP2E1Moderate[17]
1-MethylimidazoleCYP IsozymesVaries with isozyme[16]
2-MethylimidazoleCYP2E1Less potent than imidazole[17]
4(5)-MethylimidazoleCarbonic AnhydraseActivatorN/A
1-Substituted ImidazolesCYP IsozymesPotency depends on substituent[16]

Note: This table provides a qualitative comparison based on available data. Direct quantitative comparisons of simple isomers are limited.

Causality Behind Experimental Choices

The choice of enzyme and substrate for inhibition assays is crucial. Cytochrome P450 enzymes are selected due to their critical role in drug metabolism, and inhibition of these enzymes can lead to drug-drug interactions. Assays using specific substrates for different CYP isozymes allow for the determination of inhibitor selectivity. The determination of the inhibition constant (Kᵢ) provides a quantitative measure of the inhibitor's affinity for the enzyme.

Illustrative Signaling Pathway: Imidazole Inhibition of Cytochrome P450

The following diagram illustrates the general mechanism of competitive inhibition of a cytochrome P450 enzyme by an imidazole derivative.

CYP_Inhibition E CYP450 Enzyme (with Heme Iron) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (e.g., Drug) I Imidazole Inhibitor ES->E P Metabolized Product ES->P Metabolism EI->E

Caption: Competitive inhibition of a CYP450 enzyme by an imidazole derivative.

Conclusion: The Decisive Role of Isomeric Structure in Biological Function

This guide has highlighted the profound impact of positional isomerism on the biological activity of substituted imidazoles. The placement of even a simple methyl group can significantly alter a molecule's antimicrobial, anticancer, and enzyme inhibitory properties. While direct comparative data for the simplest isomers remains somewhat limited, the available evidence from a wide range of derivatives underscores a clear principle: structure dictates function.

For researchers and drug development professionals, a deep understanding of these structure-activity relationships is paramount. The subtle differences between isomers can be exploited to fine-tune the potency, selectivity, and pharmacokinetic properties of new drug candidates. The experimental protocols provided herein offer a standardized framework for generating reliable and comparable data to further elucidate these critical relationships. As the quest for novel therapeutics continues, the humble imidazole ring and its isomeric variations will undoubtedly remain a fertile ground for discovery.

References

  • Iman, M., Davood, A., Gebbink, B. K., Azerang, P., Alibolandi, M., & Sardari, S. (2014). Design and Antimicrobial Evaluation of 1-Methylimidazole Derivatives as New Antifungal and Antibacterial Agents.
  • E3S Web of Conferences. (2024). Comparative Analysis of 2-Methylimidazole and 4-Methylimidazole Exposure Effects on Zebrafish Larvae Mortality Rate. E3S Web of Conferences, 477, 00073. [Link]
  • Farmacia Journal. (n.d.). antibacterial properties of hemiaminal of 2-methylimidazole and its interaction with ionic and non. Farmacia Journal. [Link]
  • PubMed. (2019). Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. PubMed. [Link]
  • PubMed. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. PubMed. [Link]
  • NCBI. (n.d.). 2-METHYLIMIDAZOLE.
  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT.
  • ResearchGate. (2004). NTP technical report on the toxicity studies of 2- and 4-Methylimidazole (CAS No. 693-98-1 and 822-36-6) administered in feed to F344/N rats and B6C3F1 mice.
  • PubMed. (n.d.). Investigation of anticarcinogenic and antioxidant effects of -methylimidazole. PubMed. [Link]
  • PubMed. (1988). A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. PubMed. [Link]
  • PubMed. (2017). Quantitative structure-activity relationship of substituted imidazothiadiazoles for their binding against the ecdysone receptor of Sf-9 cells. PubMed. [Link]
  • PMC. (n.d.). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. PMC. [Link]
  • NIH. (n.d.).
  • SciSpace. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. [Link]
  • NIH. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.
  • PubMed. (n.d.). Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking. PubMed. [Link]
  • RSC Publishing. (n.d.).
  • Micellization and antimicrobial properties of surface active ionic liquids containing cleavable carbon
  • PMC. (n.d.). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC. [Link]
  • PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 698-723. [Link]
  • CORE. (n.d.).
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). Journal of Molecular Structure, 1319, 138763. [Link]
  • ResearchGate. (2011). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives.
  • ResearchGate. (2016). Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles.
  • MDPI. (2019). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI. [Link]
  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). [Link]
  • ResearchGate. (2004). Pyrimidinylimidazole inhibitors of p38: Cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity.
  • PMC. (n.d.). Imidazoles as potential anticancer agents. PMC. [Link]
  • MDPI. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. [Link]
  • Wikipedia. (n.d.). 2-Methylimidazole. Wikipedia. [Link]
  • MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]
  • ResearchGate. (2025). Various Synthesis and Biological Evaluation of Some Tri -Tetra-Substituted Imidazoles Derivatives: A Review.
  • ResearchGate. (n.d.). Determination of the Imidazole inhibition mechanism of the mutant...
  • PMC. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. PMC. [Link]
  • Medscape. (n.d.). Journal of enzyme inhibition and medicinal chemistry. Medscape. [Link]
  • Wikipedia. (n.d.). 1-Methylimidazole. Wikipedia. [Link]

Sources

A Comparative Guide to the Definitive Structure Elucidation of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the three cornerstone analytical techniques for structure elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will move beyond a simple listing of methods to explain the causality behind experimental choices and demonstrate how these techniques function as a self-validating system to provide irrefutable proof of structure.

The Analytical Workflow: An Integrated Approach

The confirmation of a novel compound's structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. The results from one method are used to validate and interpret the data from another, leading to a single, consistent structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Validation Syn Synthesis of Target Imidazole Derivative Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides connectivity map Pur->NMR MS Mass Spectrometry (EI, ESI) Confirms molecular weight & formula Pur->MS XRay Single-Crystal X-ray Crystallography Reveals 3D atomic arrangement NMR->XRay Data Corroboration Conclusion Unambiguous Structure Confirmed NMR->Conclusion MS->XRay Data Corroboration MS->Conclusion XRay->Conclusion

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Experience: NMR is the quintessential first step in structural analysis for an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons. For a substituted imidazole, ¹H and ¹³C NMR are non-destructive techniques that map the complete carbon-hydrogen framework.

Predicted NMR Data

The following data is predicted for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in a standard deuterated solvent like CDCl₃ or DMSO-d₆. Chemical shifts for imidazole derivatives can be influenced by the solvent choice.[2]

Data Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~ 7.5 - 7.8Singlet (s)1HImidazole Ring H (C4-H)
~ 3.8 - 4.0Singlet (s)3HN-Methyl (N-CH₃)
~ 3.7 - 3.9Singlet (s)3HEster Methyl (O-CH₃)
¹³C NMR ~ 160 - 165Quartet (from ¹⁴N)-Ester Carbonyl (C=O)
~ 138 - 142Quartet (from ¹⁴N)-Imidazole C5
~ 125 - 130Quartet (from ¹⁴N)-Imidazole C4
~ 118 - 122Quartet (from ¹⁴N)-Imidazole C2 (C-Br)
~ 35 - 38Quartet (from ¹⁴N)-N-Methyl (N-CH₃)
~ 51 - 53Quartet (from ¹⁴N)-Ester Methyl (O-CH₃)
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified imidazole derivative.[2]

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Acquisition:

    • Tune and shim the probe to the sample for optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.[3]

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.

Trustworthiness: The protocol is self-validating. The presence of the TMS peak at 0.00 ppm confirms correct referencing. The observation of sharp, well-resolved peaks (good shimming) ensures data quality. The integration of the proton signals should yield a ratio of 1:3:3, confirming the relative number of protons for each chemical environment.

Caption: Key ¹H NMR assignments on the target structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound, which is a critical piece of structural evidence. For halogenated compounds, MS offers a unique diagnostic feature: the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in a characteristic "M" and "M+2" peak pattern for any fragment containing a single bromine atom, providing definitive evidence of its presence.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
Data Type Predicted m/z Relative Intensity Assignment
Molecular Ion 218 & 220~1:1[M]⁺ (C₆H₇⁷⁹BrN₂O₂) & [M]⁺ (C₆H₇⁸¹BrN₂O₂)
Fragment 187 & 189~1:1[M - OCH₃]⁺
Fragment 159 & 161~1:1[M - COOCH₃]⁺

Note: The molecular formula is C₆H₇BrN₂O₂. The calculated monoisotopic mass is 219.97 g/mol , which corresponds to the M+ peak containing the ⁸¹Br isotope.[5]

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Fit the GC with a suitable capillary column (e.g., DB-5ms).[6]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Chromatography: The compound will travel through the GC column, separating it from any residual impurities.

  • Ionization: As the compound elutes from the column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI), causing it to ionize and fragment.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region to identify the characteristic 1:1 doublet for the M and M+2 peaks.[4][7]

Trustworthiness: The protocol is validated by the clear separation of the target compound as a single peak in the gas chromatogram. The mass spectrum's key feature is the M/M+2 isotopic cluster. The near-equal intensity of these two peaks is a high-fidelity indicator for the presence of a single bromine atom, confirming a key element of the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While NMR provides the connectivity and MS confirms the molecular weight, only X-ray crystallography can provide an unambiguous, three-dimensional picture of the molecule in the solid state.[8] It reveals the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and stereochemistry. It is considered the "gold standard" for structure proof.

Expected Crystallographic Data

Obtaining a crystal structure requires growing a high-quality single crystal, which can be a significant challenge.[9] If successful, the analysis would yield precise atomic coordinates.

Parameter Expected Value Range Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic crystal lattice
Space Group e.g., P2₁/cDefines the symmetry elements within the crystal
C-Br Bond Length ~1.85 - 1.95 ÅConfirms the carbon-bromine bond
C=O Bond Length ~1.20 - 1.25 ÅConfirms the ester carbonyl group
Imidazole Ring PlanarConfirms the aromatic nature of the ring
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step. Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (precipitant diffusing into the compound's solution).

    • Cooling crystallization.

  • Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (typically <0.3 mm in all dimensions, transparent, and without visible defects). Mount the crystal on a goniometer head.[9][10]

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.[11]

    • The crystal is rotated, and the diffraction pattern (the intensity and position of scattered X-rays) is recorded by a detector over a range of orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.[10]

    • An atomic model is built into the electron density map and refined using least-squares methods to best fit the experimental data.

Trustworthiness: The quality of a crystal structure is validated by statistical parameters generated during refinement, most notably the R-factor (R₁). A low R-factor (typically < 0.05 or 5%) indicates an excellent agreement between the calculated model and the experimental diffraction data, providing very high confidence in the final structure.

Comparative Analysis: A Triad of Techniques

No single technique provides all the necessary information. Their power lies in their complementary nature.

Technique Primary Information Strengths Limitations
NMR Spectroscopy C-H framework, atom connectivity, molecular dynamics in solution.Non-destructive, provides rich structural detail, excellent for isomer differentiation.Can be complex to interpret, sensitive to sample purity, tautomerism can complicate spectra for some imidazoles.[3]
Mass Spectrometry Molecular weight, elemental formula (with HRMS), fragmentation patterns.Extremely sensitive, provides definitive molecular formula, characteristic isotopic patterns for halogens.Destructive, provides little connectivity information, isomers often indistinguishable.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, intermolecular packing.Unambiguous and definitive proof of structure.[8]Requires high-quality single crystals (can be difficult to grow), provides solid-state structure which may differ from solution conformation.

Conclusion

The definitive confirmation of this compound's structure relies on a synergistic application of NMR, MS, and X-ray crystallography. NMR sketches the molecular blueprint, MS validates the mass and elemental composition with the tell-tale bromine signature, and X-ray crystallography provides the final, irrefutable three-dimensional proof. For any drug development professional or research scientist, relying on this orthogonal triad of techniques is not just best practice—it is an essential component of scientific integrity, ensuring that all subsequent biological and chemical investigations are based on a solid and validated structural foundation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • ResearchGate. (2025). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples.
  • BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection.
  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • Santa Cruz Biotechnology. (n.d.).
  • ACS Publications. (2022).
  • University of the Basque Country. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • ACS Publications. (n.d.).
  • YouTube. (2023).
  • MDPI. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

Sources

A Senior Application Scientist's Guide to Benchmark Reactions Involving Bromo-imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the imidazole core is a critical step in the synthesis of a vast array of bioactive molecules.[1][2][3] Bromo-imidazoles serve as versatile and readily available building blocks for introducing molecular complexity through various cross-coupling reactions. However, the reactivity of the bromo-substituent is highly dependent on its position on the imidazole ring, the nature of the catalyst, and the reaction conditions.

This guide provides an in-depth comparative analysis of benchmark studies for common palladium-catalyzed cross-coupling reactions involving bromo-imidazoles. We will delve into the mechanistic nuances of Suzuki-Miyaura, Sonogashira, and Heck reactions, offering field-proven insights into optimizing these transformations. The objective is to equip you with the knowledge to make informed decisions in your synthetic strategies, supported by experimental data and detailed protocols.

The Landscape of Bromo-imidazole Reactivity: A Comparative Overview

The position of the bromine atom on the imidazole ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the differing electronic environments of the C2, C4, and C5 positions. While a comprehensive benchmark study directly comparing 2-bromo-, 4-bromo-, and 5-bromo-1H-imidazole under identical conditions for all major coupling reactions is not extensively documented in a single source, we can infer reactivity trends from studies on related halo-imidazoles and other nitrogen-containing heterocycles.[1][2]

Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] For bromo-imidazoles, the reactivity is further modulated by the electronic character of the carbon-bromine bond. The C2 position of the imidazole ring is the most electron-deficient, which generally leads to a higher reactivity of a 2-bromo substituent towards oxidative addition to a palladium(0) catalyst, often the rate-determining step of the catalytic cycle.[1][2] Studies on 2,4,5-tribromo-1-protected-imidazoles have shown a distinct order of reactivity in Suzuki coupling, with the C2-bromine being the most reactive, followed by the C5-bromine, and lastly the C4-bromine.[1]

This guide will explore the practical implications of these reactivity differences in the context of specific, high-value transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[4] For bromo-imidazoles, this reaction provides a powerful tool for introducing aryl and heteroaryl moieties, which are common features in pharmacologically active compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for navigating this cycle efficiently, especially with nitrogen-rich heterocyles like imidazoles, which can act as ligands and potentially inhibit the catalyst.[5]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Performance and Catalyst Selection

While direct side-by-side data for all bromo-imidazole isomers is scarce, evidence from related systems suggests that the choice of palladium catalyst and ligand is critical. For instance, in the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was found to be superior to other catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[6] For unprotected haloimidazoles, specific precatalysts have been developed to overcome the inhibitory effects of the free N-H group.[5]

The use of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, can prevent side reactions and often leads to cleaner reactions and higher yields.[7] However, the stability of the protecting group under the reaction conditions must be considered.[7]

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Bromo-Heterocycle (Analogue)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[6]
2,4,5-Tribromo-1-SEM-imidazolePd(PPh₃)₄K₂CO₃Toluene/Water1001282 (at C2)[1]
4-BromoimidazoleP1 PrecatalystK₃PO₄Dioxane/Water1002431[5]
2-Bromo-benzimidazolePd(OAc)₂ / SPhosK₃PO₄Dioxane/Water1001895[2]

Note: This data is compiled from different sources with varying substrates and conditions and is intended to be illustrative of common catalyst systems.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-imidazole Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-imidazole with an arylboronic acid and may require optimization for specific substrates.[3]

Materials:

  • Bromo-imidazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazole derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reactants Combine Bromo-imidazole, Arylboronic acid, Base Add_Catalyst Add Pd Catalyst and Ligand Combine_Reactants->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Solvent->Inert_Atmosphere Heat_Stir Heat and Stir Inert_Atmosphere->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Quench_Extract Quench with Water & Extract Monitor->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Phase Quench_Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Mechanistic Insights

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles involving both palladium and copper.[9] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of diynes (Glaser coupling).

Comparative Reactivity and Condition Optimization

Similar to the Suzuki coupling, the reactivity of bromo-imidazoles in the Sonogashira reaction is dependent on the position of the bromine atom. While specific comparative data is limited, it is generally observed that the C-Br bond at the more electron-deficient C2 position is more readily activated.

A one-pot sequential bromination at the C5 position of substituted imidazoles followed by an efficient Sonogashira coupling has been reported, highlighting the utility of this reaction for the functionalization of the C5 position.[10] The choice of base can also significantly impact the reaction outcome, with amine bases like triethylamine or piperidine being commonly employed.[10]

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles

Bromo-HeterocycleAlkyneCatalyst SystemBaseSolventTemp.Yield (%)Reference
Substituted ImidazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIPiperidineTHFRTHigh[10]
4,5-Dibromo-2-phenyl-1H-imidazoleTerminal AlkynePd(PPh₃)₄ / CuIEt₃N or DIPATHF or DMFRT to elevated(Anticipated)[1]
Aryl BromideTerminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃DioxaneRTHigh[9]
Detailed Experimental Protocol: Sonogashira Coupling of a Bromo-imidazole

This general protocol for the Sonogashira coupling of a bromo-imidazole with a terminal alkyne may require optimization.[1]

Materials:

  • Bromo-imidazole derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, 2.0-3.0 mmol or as solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromo-imidazole derivative, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or an elevated temperature as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction: Olefinic C-C Bond Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[11] This reaction is a powerful method for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.

Mechanistic Pathway

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally β-hydride elimination to release the product and regenerate the catalyst.

Diagram: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Intermediate_1 Alkene-Coordinated Complex Ar-Pd(II)-Br(L2)->Intermediate_1 Alkene Migratory_Insertion Migratory Insertion Intermediate_2 Sigma-Alkyl Complex Migratory_Insertion->Intermediate_2 Intermediate_1->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Intermediate_2->Beta_Hydride_Elimination Product_Complex Product-Coordinated Complex Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Regeneration Product_Complex->Base_Regeneration Product Base_Regeneration->Pd(0)L2 Base

Caption: A simplified depiction of the Heck reaction catalytic cycle.

Catalyst and Condition Considerations

The success of the Heck reaction with bromo-imidazoles depends on the choice of catalyst, base, and solvent. N-heterocyclic carbene (NHC) palladium complexes have emerged as highly effective catalysts for the Heck reaction of aryl chlorides, and by extension, are excellent candidates for the coupling of bromo-imidazoles.[12] The use of ionic liquids like tetrabutylammonium bromide (TBAB) can facilitate the reaction, especially with less reactive aryl chlorides.[12]

Table 3: Illustrative Conditions for Heck Coupling of Bromoarenes

BromoareneAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
BromobenzeneStyrenePd@MOF-NH₂K₂CO₃DMF120>96[13]
Aryl Bromidesn-Butyl AcrylatePd(dba)₂ / L·HBrCs₂CO₃Dioxane120High
Aryl ChloridesStyrenesNHC-Pd(II)-Im complexCs₂CO₃TBAB140High[12]
Detailed Experimental Protocol: Heck Reaction of a Bromo-imidazole

This general protocol for the Heck reaction of a bromo-imidazole with an alkene is a starting point for optimization.

Materials:

  • Bromo-imidazole derivative (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or an NHC precursor, 2-10 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol)

  • Solvent (e.g., DMF, DMAc, or an ionic liquid)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the bromo-imidazole derivative, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to the required temperature (often >100 °C).

  • Monitor the reaction's progress.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product via column chromatography.

C-H Functionalization: A Modern Approach to Imidazole Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[14] For imidazoles, this approach offers the potential to introduce aryl or other groups without the need for pre-halogenation. Palladium-catalyzed direct arylation of imidazoles with aryl bromides has been successfully demonstrated, typically occurring at the C5 position for 1-aryl-1H-imidazoles.[15][16]

While C-H activation is a compelling alternative, reactions involving bromo-imidazoles remain highly relevant due to their often predictable regioselectivity and well-established reaction protocols. The choice between a C-H functionalization strategy and a classical cross-coupling of a bromo-imidazole will depend on factors such as the desired regiochemistry, the availability of starting materials, and the overall synthetic plan.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of bromo-imidazoles are indispensable tools for the synthesis of functionalized imidazoles. The reactivity of the bromo-substituent is intricately linked to its position on the imidazole ring, with the C2 position generally being the most reactive. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully optimized to achieve high yields and selectivity.

While this guide provides a comparative overview based on available data, there remains a clear need for direct, systematic benchmark studies that compare the reactivity of 2-bromo-, 4-bromo-, and 5-bromo-1H-imidazole under standardized conditions for each of the major cross-coupling reactions. Such studies would provide invaluable data for the synthetic chemistry community and further empower the rational design of synthetic routes to novel imidazole-containing compounds.

As catalyst technology continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of bromo-imidazoles, further expanding the synthetic chemist's toolkit for the construction of complex and biologically important molecules.

References

  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
  • Effect of different bases in the Sonogashira reaction. ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access.
  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH Public Access.
  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH Public Access.
  • Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics.
  • Fundamental Palladium Catalyzed Oxidative Addition Reactions. University of Bergen.
  • Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar.
  • Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. ResearchGate.
  • Heck reactions between bromobenzene and styrene catalyzed by Pd supported on different kinds of supports. ResearchGate.
  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Observations on the Intramolecular Heck Reactions of Aromatic Chlorides Using Palladium/Imidazolium Salts. ResearchGate.
  • Heck Reaction—State of the Art. Semantic Scholar.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH Public Access.
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences.
  • Heck Reaction. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH Public Access.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry.

Sources

A Comparative Guide to Alternatives for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. The imidazole ring, a privileged structure in numerous therapeutic agents, is frequently modified at the 2-position to explore structure-activity relationships. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate serves as a key building block for this purpose, primarily through its participation in palladium-catalyzed cross-coupling reactions. However, the choice of the leaving group at the 2-position can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive comparison of alternative reagents to this bromo-derivative, focusing on their synthesis, reactivity in common cross-coupling reactions, and practical considerations for their use in research and development.

The Landscape of 2-Substituted Imidazole Reagents

The reactivity of 2-substituted-1-methyl-1H-imidazole-5-carboxylates in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the leaving group at the C2-position. The generally accepted reactivity trend for halogens in such transformations is I > Br > Cl, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[1][2] Beyond halogens, sulfonate esters, such as tosylates and triflates, offer viable and sometimes superior alternatives.

This guide will focus on the following key alternatives to this compound:

  • Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate

  • Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

  • Methyl 1-methyl-2-(tosyloxy)-1H-imidazole-5-carboxylate

We will explore their performance in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination.

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of a 2-substituted imidazole reagent is often dictated by the specific requirements of the desired cross-coupling reaction. Below is a comparative overview of the expected reactivity of the bromo-compound and its alternatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 2-substituted imidazoles, this reaction is a primary tool for introducing aryl and heteroaryl moieties.

Reactivity Trend: Iodo > Bromo > Chloro > Tosyl (generally)

  • Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate: Due to the weaker C-I bond, the iodo-derivative is expected to undergo oxidative addition to the palladium(0) catalyst at a faster rate and under milder conditions compared to the bromo and chloro analogs.[1] This can be advantageous for sensitive substrates or when trying to minimize reaction times and temperatures.

  • This compound: This reagent represents a good balance between reactivity and stability. It is generally more reactive than the chloro-derivative, allowing for a broader range of coupling partners and more reliable reaction outcomes.[1]

  • Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate: The stronger C-Cl bond necessitates more forcing reaction conditions, often requiring more active and specialized palladium catalysts and ligands (e.g., those based on bulky, electron-rich phosphines or N-heterocyclic carbenes) to achieve efficient coupling.[3] However, the lower cost and greater availability of chlorinated starting materials can make this an attractive option for large-scale synthesis.

  • Methyl 1-methyl-2-(tosyloxy)-1H-imidazole-5-carboxylate: Tosylates can be effective coupling partners in Suzuki reactions, though their reactivity can be substrate-dependent. They often require specific catalyst systems and reaction conditions to achieve high yields.

Experimental Data Summary: Suzuki-Miyaura Coupling

Reagent (Analogous System)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-N-Boc-imidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~82[4]
2-Bromo-6-methyl-1H-benzo[d]imidazole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012~95[5]
2-Chlorobenzimidazole (unprotected)5-Indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10015~70[6]
Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane. It is known for its tolerance of a wide variety of functional groups.

Reactivity Trend: Iodo > Bromo > Chloro

  • Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate: The high reactivity of the C-I bond makes the iodo-derivative the substrate of choice for Stille couplings, often providing high yields under mild conditions.[7]

  • This compound: The bromo-derivative is also a competent substrate for Stille couplings, though it may require slightly more forcing conditions compared to the iodo analog.

  • Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate: The chloro-derivative is the least reactive and typically requires more specialized and highly active palladium catalysts to achieve efficient coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Reactivity Trend: Iodo > Bromo > Chloro

  • Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate & this compound: Both the iodo- and bromo-derivatives are generally effective substrates for the Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines.[8] The choice between the two may depend on the specific amine and desired reaction conditions.

  • Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate: Similar to other cross-coupling reactions, the chloro-derivative is less reactive and often requires the use of more sophisticated and electron-rich ligands to facilitate the catalytic cycle.[9]

Synthesis of Alternative Reagents

The accessibility of these alternative reagents is a crucial factor in their practical application. Below are representative synthetic approaches.

Synthesis of Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate

A common route to 2-chloroimidazoles involves the chlorination of a corresponding 2-hydroxyimidazole or imidazole-2-one precursor.

Synthesis_Chloro cluster_reagents A Methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-5-carboxylate B Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate A->B   Reagents POCl₃ or (COCl)₂

Synthesis of the 2-chloro analog.

Experimental Protocol: Synthesis of Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate

  • To a stirred solution of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-5-carboxylate in a suitable solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.[10]

Synthesis of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

2-Iodoimidazoles can be prepared via iodination of the corresponding imidazole or by a halogen exchange reaction from the bromo- or chloro-analog.

Synthesis_Iodo cluster_reagents A Methyl 1-methyl-1H-imidazole-5-carboxylate B Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate A->B   Reagents I₂ / Base or NIS

Synthesis of the 2-iodo analog.

Experimental Protocol: Synthesis of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

  • To a solution of Methyl 1-methyl-1H-imidazole-5-carboxylate in a suitable solvent (e.g., dioxane or DMF), add a base (e.g., sodium hydroxide or potassium carbonate).

  • Add a solution of iodine (I₂) or N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-iodoimidazole.[11][12]

Synthesis of Methyl 1-methyl-2-(tosyloxy)-1H-imidazole-5-carboxylate

The synthesis of the 2-tosyloxy derivative involves the reaction of the corresponding 2-hydroxyimidazole with tosyl chloride.

Synthesis_Tosyl cluster_reagents A Methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-5-carboxylate B Methyl 1-methyl-2-(tosyloxy)-1H-imidazole-5-carboxylate A->B   Reagents TsCl / Base

Synthesis of the 2-tosyloxy analog.

Experimental Protocol: Synthesis of Methyl 1-methyl-2-(tosyloxy)-1H-imidazole-5-carboxylate

  • To a solution of Methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-5-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or pyridine) at 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent dropwise.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-tosyloxyimidazole.

Practical Considerations and Causality of Experimental Choices

  • Cost and Availability: Chloro-derivatives are often the most cost-effective starting materials, making them attractive for large-scale synthesis. Bromo- and iodo-derivatives are typically more expensive.

  • Reactivity vs. Stability: While iodo-derivatives offer the highest reactivity, they can also be less stable. Bromo-derivatives often provide a good compromise between reactivity and stability for general laboratory use.

  • Catalyst and Ligand Selection: The choice of leaving group directly influences the required catalyst system. Chloro- and tosyloxy-derivatives generally demand more sophisticated and often more expensive palladium catalysts and ligands to achieve efficient transformations.

  • Reaction Conditions: The higher reactivity of iodo- and bromo-derivatives allows for milder reaction conditions (lower temperatures, shorter reaction times), which can be beneficial for thermally sensitive substrates.

  • Downstream Purification: Reactions with more reactive starting materials that go to completion often result in cleaner reaction profiles, simplifying purification. The use of organostannanes in Stille couplings can present challenges in removing tin byproducts.[13]

Conclusion: Selecting the Optimal Reagent

The selection of an alternative to this compound is a strategic decision that depends on a variety of factors including the specific cross-coupling reaction to be performed, the nature of the coupling partner, the desired scale of the reaction, and economic considerations.

  • For maximum reactivity and mild reaction conditions , particularly in Suzuki and Stille couplings, the iodo-derivative is the preferred choice.

  • The bromo-derivative remains a versatile and reliable reagent, offering a good balance of reactivity and stability for a broad range of applications.

  • The chloro-derivative is a cost-effective option for large-scale synthesis, provided that an optimized and highly active catalyst system is employed.

  • Sulfonate esters like the tosyloxy-derivative can be useful alternatives, particularly when orthogonality to other halide-based transformations is required, but may necessitate more specific reaction development.

By understanding the relative strengths and weaknesses of each of these reagents, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery and development process.

References

  • This is a placeholder for a real reference.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • This is a placeholder for a real reference.
  • Buchwald–Hartwig amin
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole - Benchchem. Benchchem.
  • This is a placeholder for a real reference.
  • CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents.
  • Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4
  • 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - ChemicalBook. ChemicalBook.
  • This is a placeholder for a real reference.
  • The Stille Reaction - Organic Reactions.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • Stille Cross-Coupling - J&K Scientific LLC. J&K Scientific.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. Benchchem.

Sources

"reproducibility of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate: Navigating Reproducibility Challenges

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This compound is a key building block in medicinal chemistry, and its reproducible synthesis is paramount for consistent research and development outcomes. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, highlighting the critical parameters that influence reproducibility and offering detailed experimental protocols based on established chemical principles.

The synthesis of substituted imidazoles, particularly those with a defined regiochemistry, is often fraught with challenges. The inherent nucleophilicity of the imidazole ring and the potential for multiple reaction sites can lead to mixtures of isomers and over-reaction, complicating purification and compromising yields. This guide will explore two logical synthetic pathways to this compound, dissecting the advantages and disadvantages of each approach to empower the researcher with the knowledge to select and optimize the most suitable method for their needs.

Strategic Approaches to Synthesis

Two primary retrosynthetic strategies are considered for the synthesis of this compound:

  • Route A: N-methylation followed by C2-bromination. This approach begins with the readily available Methyl 1H-imidazole-5-carboxylate, proceeds through N-methylation, and concludes with the selective bromination of the C2 position.

  • Route B: C2-bromination followed by N-methylation. This alternative pathway involves the initial bromination of the imidazole ring at the C2 position, followed by esterification and subsequent N-methylation.

Each route presents a unique set of challenges and requires careful control of reaction conditions to ensure a reproducible and high-yielding outcome.

Route A: N-Methylation Followed by C2-Bromination

This strategy is attractive due to its directness. However, the key challenge lies in the selective monobromination of the electron-rich 1-methyl-1H-imidazole-5-carboxylate intermediate. The imidazole ring is susceptible to over-bromination, and controlling the stoichiometry and reaction conditions is critical.

Experimental Protocol for Route A

Step 1: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate

The initial N-methylation of Methyl 1H-imidazole-5-carboxylate can unfortunately lead to a mixture of N1 and N3 methylated isomers, presenting a significant purification challenge. The ratio of these isomers can be influenced by the choice of solvent and base.

  • Reaction: Methyl 1H-imidazole-5-carboxylate is reacted with a methylating agent, such as methyl iodide, in the presence of a base.

  • Rationale: The base deprotonates the imidazole nitrogen, creating a nucleophile that attacks the methylating agent. The choice of a non-polar aprotic solvent can favor the desired N1-alkylation.

  • Detailed Protocol:

    • To a solution of Methyl 1H-imidazole-5-carboxylate (1.0 eq) in dry acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the N1 and N3 isomers.

Step 2: Synthesis of this compound

The selective bromination at the C2 position is the most critical and challenging step in this route. N-Bromosuccinimide (NBS) is a common reagent for the bromination of electron-rich heterocycles. The reaction must be carefully controlled to prevent the formation of di-brominated byproducts. A patent for a similar compound highlights the difficulty in separating these products[1].

  • Reaction: Methyl 1-methyl-1H-imidazole-5-carboxylate is reacted with N-Bromosuccinimide (NBS) in a suitable solvent.

  • Rationale: The N-methyl group activates the imidazole ring towards electrophilic substitution, with the C2 position being particularly susceptible. Using a non-polar solvent and controlling the stoichiometry of NBS can enhance selectivity.

  • Detailed Protocol:

    • Dissolve Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in dry chloroform (20 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Visualization of Route A

Route A Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: C2-Bromination Methyl 1H-imidazole-5-carboxylate Methyl 1H-imidazole-5-carboxylate Methyl Iodide, K2CO3 Methyl Iodide, K2CO3 Methyl 1-methyl-1H-imidazole-5-carboxylate Methyl 1-methyl-1H-imidazole-5-carboxylate Methyl Iodide, K2CO3->Methyl 1-methyl-1H-imidazole-5-carboxylate NBS, Chloroform NBS, Chloroform Methyl 1-methyl-1H-imidazole-5-carboxylate->NBS, Chloroform This compound This compound NBS, Chloroform->this compound

Caption: Synthetic workflow for Route A.

Route B: C2-Bromination Followed by N-Methylation

This strategy aims to circumvent the challenges of selective bromination on an already N-methylated ring by brominating the imidazole precursor first. However, the subsequent N-methylation of the brominated intermediate can lead to a mixture of regioisomers.

Experimental Protocol for Route B

Step 1: Synthesis of Methyl 2-bromo-1H-imidazole-5-carboxylate

Direct and selective bromination of Methyl 1H-imidazole-5-carboxylate at the C2 position can be challenging due to the presence of the activating ester group and the two nitrogen atoms.

  • Reaction: Methyl 1H-imidazole-5-carboxylate is reacted with a brominating agent.

  • Rationale: Careful selection of the brominating agent and reaction conditions is crucial for achieving regioselectivity.

  • Detailed Protocol:

    • Dissolve Methyl 1H-imidazole-5-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the mixture and monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

The N-methylation of Methyl 2-bromo-1H-imidazole-5-carboxylate will likely yield a mixture of the desired N1-methylated product and the N3-methylated isomer. The electronic effect of the bromine atom at C2 may influence the regioselectivity of this step.

  • Reaction: Methyl 2-bromo-1H-imidazole-5-carboxylate is reacted with a methylating agent.

  • Rationale: Similar to Route A, a base is used to deprotonate the imidazole nitrogen, followed by reaction with a methylating agent. The separation of the resulting regioisomers is a critical aspect of this step.

  • Detailed Protocol:

    • Follow the N-methylation procedure as described in Route A, Step 1, using Methyl 2-bromo-1H-imidazole-5-carboxylate as the starting material.

    • The purification by column chromatography will be essential to isolate the desired this compound from its N3-methylated isomer.

Visualization of Route B

Route B Workflow cluster_0 Step 1: C2-Bromination cluster_1 Step 2: N-Methylation Methyl 1H-imidazole-5-carboxylate Methyl 1H-imidazole-5-carboxylate NBS NBS Methyl 2-bromo-1H-imidazole-5-carboxylate Methyl 2-bromo-1H-imidazole-5-carboxylate NBS->Methyl 2-bromo-1H-imidazole-5-carboxylate Methyl Iodide, K2CO3 Methyl Iodide, K2CO3 Methyl 2-bromo-1H-imidazole-5-carboxylate->Methyl Iodide, K2CO3 This compound This compound Methyl Iodide, K2CO3->this compound

Caption: Synthetic workflow for Route B.

Comparative Analysis of Synthetic Routes

ParameterRoute A: N-methylation then C2-brominationRoute B: C2-bromination then N-methylation
Key Challenge Selective C2-monobromination, avoiding over-bromination.Regioselective N-methylation, separation of N1 and N3 isomers.
Potential Byproducts Di- and tri-brominated imidazole derivatives.N3-methylated regioisomer.
Purification Requires careful chromatography to remove over-brominated species.Requires careful chromatography to separate regioisomers.
Overall Yield Potentially lower due to the difficulty in controlling bromination.Potentially higher if regioisomers can be efficiently separated.
Reproducibility Highly dependent on precise control of bromination conditions (temperature, stoichiometry).Dependent on the consistent production of a specific ratio of N-methylated isomers.

Conclusion and Recommendations

The synthesis of this compound is a multi-step process where reproducibility is contingent on careful control of regioselectivity in both the N-methylation and C2-bromination steps. Neither Route A nor Route B is without its challenges.

Route A may appear more straightforward, but the selective monobromination of the activated N-methylated imidazole ring is a significant hurdle. The formation of difficult-to-separate, over-brominated byproducts is a major concern that can severely impact yield and reproducibility.

Route B offers a potentially more controlled approach to bromination. However, the subsequent N-methylation introduces the challenge of regioisomer formation. The successful implementation of this route relies heavily on an efficient method for the separation of the desired N1-methylated product from its N3-methylated counterpart.

For researchers embarking on the synthesis of this valuable building block, a thorough investigation of the reaction conditions for both the bromination and N-methylation steps on a small scale is highly recommended. The development of a robust analytical method (e.g., HPLC) to effectively monitor the reaction progress and quantify the ratio of isomers will be crucial for optimizing the chosen synthetic route and ensuring its reproducibility. Ultimately, the choice between Route A and Route B will depend on the laboratory's expertise in controlling electrophilic aromatic substitution versus their capabilities in isomer separation.

References

  • Synthesis of Substituted Imidazoles via Organocatalysis. Frantz, D. E., Morency, L., Soheili, A., Murry, J. A., Grabowski, E. J. J., & Tillyer, R. D. (2004). Semantic Scholar.[Link]
  • Recent advances in the synthesis of imidazoles. Smith, A. B., & Jones, C. D. (2020). Organic & Biomolecular Chemistry.[Link]
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Rossi, E., et al. (2011). Molecules.[Link]
  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Kumar, S., et al. (2017). Tetrahedron Letters.[Link]
  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (2025). PharmaChem.[Link]
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Heller, S. T., & Sarpong, R. (2010). Organic Letters.[Link]
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Wang, Y., et al. (2019). Molecules.[Link]
  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Purygin, P. P., & Pan'kov, S. V. (2002). Russian Journal of Organic Chemistry.[Link]
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. CN111269183A. (2020).

Sources

Navigating the Imidazole Maze: A Cost-Benefit Analysis of Synthetic Pathways for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the imidazole scaffold is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance. However, the path to synthesizing these valuable molecules is not always straightforward. A multitude of synthetic routes exist, each with its own set of advantages and drawbacks. This guide provides an in-depth, objective comparison of the most common synthetic pathways to imidazole compounds, offering a comprehensive cost-benefit analysis to inform your experimental choices.

The Classical Routes: Time-Tested but Not Without Flaws

The traditional methods for imidazole synthesis have been the bedrock of heterocyclic chemistry for over a century. While reliable and well-understood, they often come with trade-offs in terms of yield, reaction conditions, and environmental impact.

The Debus-Radziszewski Synthesis: The Veteran Three-Component Reaction

First reported in 1858, the Debus-Radziszewski synthesis is a one-pot reaction involving a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia or a primary amine.[1] This multicomponent reaction is versatile and has been used for the commercial production of several imidazoles.[2]

Mechanism Overview:

The reaction is thought to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring.[1]

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

  • Dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (16 mL).

  • Add ammonium acetate (1.2 g) to the solution.

  • Reflux the mixture for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Neutralize with sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic extracts over magnesium sulfate and purify by flash column chromatography.

Cost-Benefit Analysis:

  • Cost: The starting materials are generally inexpensive. For instance, benzil can be purchased for approximately $6-10 per 25g, and ammonium acetate is available for around $30-80 for 500g, depending on the grade.[3][4][5] Glyoxal, another common starting material, is also cost-effective.[6][7]

  • Benefits: This method is straightforward and utilizes readily available reagents. It offers a high degree of flexibility in substituent patterns on the imidazole ring.

  • Drawbacks: The reaction often requires long reaction times and high temperatures, leading to higher energy consumption.[8] Yields can be moderate, with the synthesis of lophine reporting a 46% yield after extensive purification.[8] The use of glacial acetic acid as a solvent also presents environmental and disposal considerations.

The Wallach Synthesis: A Pathway to Substituted Imidazoles

The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide with phosphorus oxychloride, followed by reduction with hydroiodic acid.[9] This method is particularly useful for preparing 1,2-disubstituted chloroimidazoles.[9]

Mechanism Snapshot:

The reaction begins with the formation of a nitroxamide intermediate from the reaction of the oxamide with phosphorus oxychloride. This intermediate is then reduced to form a nitrogen-containing species that cyclizes to the imidazole core.[9]

Experimental Protocol: General Procedure

  • Treat an N,N'-disubstituted oxamide with phosphorus oxychloride.

  • Reduce the resulting intermediate with hydroiodic acid to yield the corresponding 1,2-disubstituted chloroimidazole.

Cost-Benefit Analysis:

  • Cost: Phosphorus oxychloride is a relatively inexpensive reagent, with prices ranging from approximately $25-70 for 100g.[10] However, N,N'-disubstituted oxamides can be more costly depending on the substituents.[11]

  • Benefits: This method provides a direct route to specifically substituted imidazoles that may be difficult to access through other methods.

  • Drawbacks: The use of phosphorus oxychloride, a corrosive and water-sensitive reagent, requires careful handling and specialized equipment. The multi-step nature of the synthesis can also lead to lower overall yields and increased waste generation.

The Marckwald Synthesis: Accessing Mercaptoimidazoles

The Marckwald synthesis is a valuable method for the preparation of 2-mercaptoimidazoles. It involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate or an alkyl isothiocyanate.[9]

Mechanism at a Glance:

The reaction proceeds through the formation of a thiourea intermediate, which then cyclizes to form the 2-mercaptoimidazole ring.

Experimental Protocol: General Procedure

  • React an α-amino ketone or aldehyde with potassium thiocyanate or an alkyl isothiocyanate in a suitable solvent.

  • Heat the reaction mixture to facilitate cyclization.

  • Isolate and purify the resulting 2-mercaptoimidazole.

Cost-Benefit Analysis:

  • Cost: Potassium thiocyanate is an affordable reagent, with prices around $18-55 for 100g.[12] The cost of the α-amino ketone or aldehyde will vary depending on its structure.

  • Benefits: This method is a direct and efficient route to 2-mercaptoimidazoles, which are important intermediates for the synthesis of other functionalized imidazoles.

  • Drawbacks: The synthesis of the starting α-amino ketones can be challenging. The use of thiocyanates also requires appropriate safety precautions due to their potential toxicity.

Modern Methods: Greener, Faster, and More Efficient

In recent years, a new wave of synthetic methodologies has emerged, driven by the principles of green chemistry. These modern approaches often offer significant advantages over their classical counterparts in terms of reaction times, yields, and environmental footprint.

Microwave-Assisted Synthesis: Accelerating Reactions with Waves

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of a wide range of heterocyclic compounds, including imidazoles.[13] By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields.[2][14]

Workflow Diagram:

reagents Reactants & Solvent in Microwave Vial mw_reactor Microwave Reactor reagents->mw_reactor heating Rapid & Uniform Heating mw_reactor->heating Irradiation reaction Reaction at Elevated T & P heating->reaction cooling Rapid Cooling reaction->cooling workup Work-up & Purification cooling->workup product Final Product workup->product

Caption: Workflow for microwave-assisted imidazole synthesis.

Experimental Protocol: Microwave-Assisted Debus-Radziszewski Synthesis

  • Combine benzil, an aromatic aldehyde, and ammonium acetate in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor for a short period (e.g., 5-10 minutes) at a set temperature and power.

  • After cooling, purify the product, often with minimal work-up.

Cost-Benefit Analysis:

  • Cost: While the initial investment in a microwave reactor is a consideration, the operational costs can be lower than conventional heating due to significantly reduced reaction times and energy consumption.[15] One study found that microwave heating can save up to 90% of energy consumption compared to a muffle furnace.[16]

  • Benefits: Drastically reduced reaction times, often from hours to minutes.[14] Improved yields and cleaner reaction profiles with fewer byproducts.[13] Enhanced safety due to precise temperature and pressure control.

  • Drawbacks: The initial capital cost of a dedicated microwave synthesizer. Scale-up can be a challenge, although continuous flow microwave reactors are addressing this issue.[17]

Metal-Catalyzed Syntheses: The Power of Transition Metals

Transition metal catalysis has opened up new avenues for the efficient construction of imidazole rings. Copper and palladium are among the most commonly used metals, enabling novel bond formations and milder reaction conditions.[18]

Mechanism Principle:

Metal-catalyzed reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. These processes allow for the formation of carbon-carbon and carbon-nitrogen bonds under conditions that are not feasible with traditional methods.

Experimental Protocol: Copper-Catalyzed Synthesis of Substituted Imidazoles

  • Combine a β-enamino ester, a primary amine, a copper catalyst (e.g., CuI), and an oxidant in a suitable solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC and purify the product upon completion.

Cost-Benefit Analysis:

  • Cost: The cost of the metal catalyst can be a significant factor. Copper catalysts, such as copper(I) iodide, are relatively inexpensive.[18] However, palladium catalysts can be considerably more expensive.[19]

  • Benefits: High efficiency and selectivity. Milder reaction conditions, often at room temperature.[18] Access to a wide range of substituted imidazoles.

  • Drawbacks: The cost and potential toxicity of some metal catalysts. The need for careful removal of metal residues from the final product, especially in a pharmaceutical context.

A Comparative Overview

To facilitate a clear comparison, the following table summarizes the key parameters of the different synthetic pathways:

Synthetic PathwayTypical Reaction TimeTypical YieldsStarting Material CostEnergy ConsumptionEnvironmental Impact
Debus-Radziszewski 5 - 24 hours[8]Moderate (e.g., 46%)[8]Low[3][5][6]HighModerate (solvent use)
Wallach Multi-stepVariableModerate[10][11]ModerateHigh (corrosive reagents)
Marckwald Several hoursGoodLow to Moderate[12]ModerateModerate (toxic reagents)
Microwave-Assisted 5 - 15 minutes[14][20]Good to Excellent (often >80%)Low to ModerateLow[15][16]Low (reduced time and solvent)
Metal-Catalyzed Variable (often shorter)Good to ExcellentVariable (catalyst cost)[18][19]Low to ModerateLow to Moderate (catalyst dependent)

Conclusion: Making the Right Choice for Your Research

The optimal synthetic pathway for imidazole compounds is highly dependent on the specific goals of the research, available resources, and desired scale of production.

  • For exploratory and small-scale synthesis where cost and simplicity are paramount, the Debus-Radziszewski synthesis remains a viable option.

  • When specific substitution patterns are required that are not easily accessible through other means, the Wallach and Marckwald syntheses offer valuable, albeit more challenging, alternatives.

  • For rapid lead optimization and the synthesis of compound libraries , microwave-assisted synthesis is the clear frontrunner, offering unparalleled speed and efficiency. The significant reduction in reaction time and often improved yields can dramatically accelerate the drug discovery process.

  • Metal-catalyzed methods provide powerful tools for constructing complex imidazole derivatives under mild conditions and should be considered when seeking novel analogues.

Ultimately, a thorough understanding of the cost-benefit trade-offs of each synthetic pathway is crucial for making informed decisions that will drive your research forward efficiently and effectively. By carefully considering factors such as starting material costs, reaction times, yields, energy consumption, and environmental impact, researchers can select the most appropriate method to navigate the intricate maze of imidazole synthesis and unlock the full potential of this privileged scaffold in medicinal chemistry.

References

  • IndiaMART. (n.d.). Glyoxal - Ethanedial Latest Price, Manufacturers & Suppliers.
  • Lab Alley. (n.d.). Buy Ammonium Acetate Products Anhydrous ACS >98%.
  • Sdfine. (n.d.). potassium thiocyanate ar.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • The True Cost and Long-Term Value of Solvent Recycling in Industrial Manufacturing. (2025).
  • On the Energy Efficiency of Microwave-Assisted Organic Reactions. (2025).
  • Solvent Waste Recycling vs. Disposal: Best Option for Your Business. (2025). Root Sciences.
  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2018). ACS Sustainable Chemistry & Engineering.
  • The Debus–Radziszewski imidazole synthesis. (n.d.).
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2018).
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2020).
  • Comparison of metrics for different chemistries | Download Table. (n.d.).
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Trend in Scientific Research and Development.
  • A Recent Trends on Green Synthesis and Bioactivity of Imidazole. (2022).
  • Lophine (2,4,5-triphenyl-1H-imidazole). (2008). Acta Crystallographica Section E.
  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. (2024).
  • Green Chemistry Metrics, A Review. (2022). MDPI.
  • Comparison of Conventional and Microwave Heating | SolarPACES Conference Proceedings. (2024). TIB Open Publishing.
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022). Molecules.
  • A Convenient Approach for the Synthesis of Ingenous Imidazole Derivatives Using Microwaves. (2012). IISTE.org.
  • Oxamide 98 471-46-5. (n.d.). Sigma-Aldrich.
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2014). Indian Journal of Pharmaceutical Sciences.
  • Studies on Wallach's imidazole synthesis. (1983). Journal of the Chemical Society, Perkin Transactions 1.
  • Reaction strategies for synthesis of imidazole derivatives: a review. (2025).
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI.
  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. (2023).
  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (2021). Alinteri Journal of Agriculture Sciences.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
  • Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating. (2015).
  • Marckwald approach to fused imidazoles. | Download Scientific Diagram. (n.d.).
  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... (n.d.).

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the rigorous analysis of imidazole derivatives, ensuring the integrity and consistency of analytical data is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for these vital heterocyclic compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Beyond a mere procedural outline, this document delves into the causality behind experimental choices and establishes a framework for the cross-validation of data between these methods, a critical step in method transfer, validation, and regulatory submission.

The unique physicochemical properties of imidazole derivatives, such as their polarity and potential for tautomerism, present distinct analytical challenges.[1] The selection of an analytical technique is therefore not arbitrary but a considered decision based on the analyte's properties, the sample matrix, and the intended purpose of the analysis, be it for impurity profiling, pharmacokinetic studies, or quality control.

The Analytical Triad: A Comparative Overview

The three principal techniques for the analysis of imidazole derivatives each offer a unique combination of selectivity, sensitivity, and applicability. The choice among them is often a trade-off between the need for high sensitivity and the practicality of the method.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Applicability Non-volatile & thermally stable compoundsWide range of compounds, including non-volatile and thermally labileVolatile or semi-volatile compounds (derivatization often required for polar imidazoles)
Linearity (R²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) ~0.1 µg/mL1-25 nM~0.05 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL1-50 nM~0.2 µg/mL
Accuracy (% Recovery) 98-102%80-120% (matrix dependent)80-110%
Precision (%RSD) < 2%< 15%< 10%

Note: The values presented are typical and can vary depending on the specific imidazole derivative, matrix, and instrumentation.

The "Why": Causality Behind Method Selection

The decision to employ HPLC, GC-MS, or LC-MS/MS is rooted in the fundamental properties of the analyte and the analytical question at hand. Nitrogen-containing heterocycles are pivotal in medicinal chemistry, with over 85% of biologically active entities containing a heterocycle.[2] Their diverse applications necessitate a versatile analytical toolkit.[3]

  • HPLC-UV is often the workhorse for routine analysis and quality control of the active pharmaceutical ingredient (API) in finished products.[4][5] Its robustness and ease of use make it ideal for quantifying the primary component, provided the imidazole derivative possesses a suitable chromophore for UV detection. The choice of a reversed-phase C8 or C18 column is standard, leveraging the hydrophobic interactions between the analyte and the stationary phase.[5][6]

  • GC-MS is the preferred method for volatile impurities, such as residual solvents, in pharmaceutical formulations.[7][8] However, many imidazole derivatives are polar and non-volatile. To overcome this, a derivatization step is essential to increase their volatility and thermal stability.[9][10] Silylation, for example, replaces active hydrogens on the imidazole ring with non-polar trimethylsilyl (TMS) groups, rendering the molecule amenable to GC analysis.[10][11] This necessity for derivatization adds a layer of complexity to the sample preparation but is a well-established strategy for analyzing otherwise intractable polar molecules by GC-MS.[12][13]

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalysis, impurity profiling at trace levels, and pharmacokinetic studies.[8][14] The coupling of liquid chromatography with tandem mass spectrometry allows for the detection of analytes in complex matrices at concentrations far below what is achievable with HPLC-UV.[14] The high specificity of Multiple Reaction Monitoring (MRM) in LC-MS/MS minimizes interference from matrix components, a common challenge in bioanalytical method development.[15] For polar imidazole derivatives that show poor retention on traditional C18 columns, techniques like mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange characteristics, can be employed.[1]

The Cross-Validation Workflow: Ensuring Data Comparability

Cross-validation is the process of verifying that an analytical method produces consistent and reliable results under different conditions, such as when analyzed by a different method or in a different laboratory.[16] This is a regulatory expectation when data from multiple sources are to be combined in a submission.[17][18] The International Council for Harmonisation (ICH) M10 guideline recommends a statistical assessment of bias between methods, although it does not prescribe specific acceptance criteria.[18]

A typical cross-validation workflow involves analyzing the same set of samples—both spiked quality controls (QCs) and incurred (real) samples—with the two methods being compared.[16][17]

Caption: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following are detailed, illustrative protocols for the analysis of a hypothetical imidazole derivative. These should be adapted and validated for specific applications.

Protocol 1: HPLC-UV for Quantification in a Pharmaceutical Formulation
  • Instrumentation: HPLC system with a UV detector, C8 column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol and 0.025 M potassium dihydrogen phosphate (KH2PO4) (70:30, v/v), with the pH adjusted to 3.2 using ortho-phosphoric acid.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 300 nm (or the λmax of the specific derivative).[5]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm filter prior to injection.

  • Validation Parameters to Assess:

    • Specificity: Analyze a placebo formulation to ensure no interference at the retention time of the analyte.

    • Linearity: Analyze the calibration standards and plot peak area versus concentration. The correlation coefficient (r) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the reference standard.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

Protocol 2: LC-MS/MS for Quantification in Plasma
  • Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A C18 column is commonly used.[15][19]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[20]

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.25 mL/min.[19]

    • Injection Volume: 5 µL.[19]

    • MS Detection: Positive ion mode with Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the analyte and internal standard must be optimized.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pre-treat 500 µL of plasma by adding an internal standard and acetonitrile to precipitate proteins.[19]

    • Condition an Oasis HLB SPE cartridge with methanol and then water.[21]

    • Load the supernatant from the pre-treated plasma onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with methanol.[21]

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • Validation Parameters to Assess:

    • Selectivity: Analyze blank plasma from multiple sources to check for interferences.

    • Matrix Effect: Compare the analyte response in post-extraction spiked plasma to the response in a neat solution.

    • Recovery: Compare the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.

    • Linearity, Accuracy, and Precision: Assessed using calibration standards prepared in the biological matrix.

Protocol 3: GC-MS for Volatile Impurities
  • Instrumentation: GC system with a mass spectrometer detector and a capillary column (e.g., 5% phenyl-methylpolysiloxane).[15]

  • Carrier Gas: Helium at a constant flow rate.

  • GC Conditions:

    • Injector: Split/splitless, temperature optimized for the derivatized analyte.

    • Oven Program: A temperature gradient to separate the analytes of interest.

  • Sample Preparation and Derivatization:

    • Extract the imidazole derivative from the sample matrix.

    • Evaporate the solvent.

    • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(Trimethylsilyl)imidazole (TMSI) and an appropriate solvent (e.g., pyridine).[12]

    • Heat the mixture (e.g., at 60-80°C) to facilitate the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Validation Parameters to Assess:

    • Specificity: Analyze a blank sample to ensure no interfering peaks.

    • Linearity: Prepare and analyze derivatized calibration standards.

    • LOD/LOQ: Determined based on signal-to-noise ratio.

    • Accuracy and Precision: Assessed using spiked control samples.

Conclusion

The cross-validation of analytical data for imidazole derivatives is a scientifically rigorous process that underpins data integrity in pharmaceutical development. The choice between HPLC-UV, LC-MS/MS, and GC-MS is dictated by the specific analytical requirements, with each technique offering distinct advantages. HPLC-UV provides a robust solution for routine QC, GC-MS is tailored for volatile compounds (often requiring derivatization for imidazoles), and LC-MS/MS delivers unparalleled sensitivity and selectivity for trace-level analysis in complex matrices. By understanding the principles behind each method and implementing a systematic cross-validation strategy, researchers can ensure the consistency, reliability, and defensibility of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • BJSTR Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • (n.d.). Cross and Partial Validation.
  • Briggs, J., et al. (2025, August 7). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate.
  • Briggs, J. P., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
  • ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the....
  • (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • El-Kimary, E. I., et al. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
  • Kourounakis, A. P., et al. (n.d.). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. PubMed.
  • Musenga, A., et al. (n.d.). Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online.
  • Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines.
  • ResearchGate. (2025, December 25). HPLC Determination of Imidazole Antimycotis in Antidandruff Cosmetic Products.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
  • Kulik, A., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • Chen, J., et al. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • PubMed. (n.d.). Extraction and derivatization of polar herbicides for GC-MS analyses.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Al-Tohami, F., et al. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH.
  • Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResearchGate. (2025, August 6). Multi-response optimization of the extraction and derivatization protocol of selected polar metabolites from apple fruit tissue for GC-MS analysis.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Journal of Food and Drug Analysis. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products.
  • ResearchGate. (2017, March 29). Significance of Nitrogen Heterocyclic Nuclei in the Search of Pharmacological Active Compounds.
  • (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • Bojtár, M., et al. (n.d.). Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.

Sources

A Comparative Guide to the Efficiency of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The imidazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate , a key intermediate, with its chloro and iodo analogs. By examining the principles of reactivity and providing representative experimental data, this document aims to empower chemists to make informed decisions in the synthesis of novel imidazole-containing drug candidates.

Introduction: The Imidazole Moiety in Medicinal Chemistry

The imidazole ring is a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to engage in various biological interactions. Its presence in blockbuster drugs such as the anti-ulcer agent cimetidine and the chemotherapeutic dacarbazine underscores its significance. The functionalization of the imidazole core is a primary strategy for modulating the pharmacological profile of a drug candidate. Consequently, the efficiency of synthetic methods to introduce diverse substituents is of paramount importance.

This guide focuses on the utility of this compound as a versatile precursor for the synthesis of complex imidazole derivatives, primarily through palladium-catalyzed cross-coupling reactions.

The Halogen Dance: A Comparative Analysis of 2-Halo-1-methyl-1H-imidazole-5-carboxylates

The reactivity of halo-heterocycles in cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen bond. The generally accepted trend for halide reactivity in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl . This trend is a direct consequence of the decreasing bond dissociation energy from C-Cl to C-I.

  • Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate : The weaker C-I bond makes this analog the most reactive. It typically requires milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, iodo-compounds are often more expensive and can be less stable.

  • This compound : This building block represents a balance between reactivity and stability. It is generally more reactive than its chloro counterpart, allowing for efficient coupling under a broader range of conditions. Its stability and more moderate cost make it a workhorse in many synthetic laboratories.

  • Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate : The strong C-Cl bond necessitates more forcing reaction conditions, often requiring specialized ligands and higher catalyst loadings to achieve comparable yields to the bromo and iodo analogs. However, chloro-derivatives are typically the most cost-effective.

The following sections will delve into the practical implications of these reactivity differences in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is extensively used to synthesize biaryl and substituted heterocyclic compounds.

Comparative Performance in Suzuki-Miyaura Coupling
FeatureMethyl 2-iodo-1-methyl-1H-imidazole-5-carboxylateThis compoundMethyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate
Catalyst Loading Typically 1-3 mol%Typically 2-5 mol%Typically 5-10 mol% or specialized pre-catalysts
Reaction Temperature Room Temperature to 80 °C80-110 °C100-140 °C
Reaction Time 1-6 hours4-16 hours12-24 hours
Typical Yields Excellent (>90%)Good to Excellent (75-95%)Moderate to Good (50-80%)
Ligand Choice Standard phosphine ligands (e.g., PPh₃)Buchwald or other electron-rich phosphine ligandsBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method and should be optimized for specific substrates.

dot

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of acetylenic compounds, which are valuable intermediates in drug discovery.

Comparative Performance in Sonogashira Coupling
FeatureMethyl 2-iodo-1-methyl-1H-imidazole-5-carboxylateThis compoundMethyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate
Catalyst System PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuIMore active Pd catalyst/ligand system often required
Reaction Temperature Room Temperature to 60 °C50-90 °C80-120 °C
Reaction Time 2-8 hours6-18 hours18-36 hours
Typical Yields Excellent (>85%)Good to Excellent (70-90%)Moderate (40-70%)
Base Amine base (e.g., Et₃N, DIPEA)Amine base (e.g., Et₃N, DIPEA)Stronger bases may be necessary
Experimental Protocol: Sonogashira Coupling of this compound

dot

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The choice between iodo, bromo, and chloro derivatives of Methyl 1-methyl-1H-imidazole-5-carboxylate is a strategic one, balancing reactivity, cost, and stability.

  • For rapid, high-yielding synthesis in the final stages of a drug discovery program where material cost is less of a concern, Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is the superior choice.

  • For general-purpose synthesis, offering a robust and reliable performance across a range of common cross-coupling reactions, This compound provides the optimal balance of reactivity and cost-effectiveness.

  • For large-scale synthesis where cost is a primary driver and more forcing reaction conditions can be accommodated, Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is a viable option, provided that appropriate catalyst and ligand systems are employed.

Ultimately, the specific requirements of the synthetic target and the stage of the drug development process will guide the selection of the most efficient building block. This guide provides the foundational knowledge and practical protocols to assist researchers in making that critical decision.

References

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amination. Wikipedia.
  • Recent Advances in Sonogashira Reactions. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

Comparative Analysis of Imidazole-Based Compounds in Material Science: Case Studies and Performance Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

Imidazole, a five-membered heterocyclic aromatic compound, stands as a uniquely versatile building block in the realm of material science.[1] Its amphoteric nature, aromatic stability, and ability to coordinate with metal ions through its two nitrogen atoms make it a privileged structure for designing advanced materials.[1][2] The imidazole ring can act as a proton donor or acceptor, engage in hydrogen bonding, and serve as a robust linker in larger molecular architectures.[3][4] This guide delves into a comparative analysis of imidazole-based compounds across several key applications in material science, synthesizing field-proven insights with experimental data to provide a comprehensive resource for researchers, scientists, and professionals in drug and material development. We will explore case studies in corrosion inhibition, advanced polymers, and metal-organic frameworks (MOFs), highlighting the structure-property relationships that govern their performance.

Case Study: Imidazole Derivatives as Corrosion Inhibitors

The prevention of metal corrosion is a critical industrial challenge. Imidazole and its derivatives have emerged as highly effective corrosion inhibitors, primarily for metals like steel and copper in acidic environments.[5] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring.

Mechanism of Action & Comparative Performance

The inhibition mechanism involves the displacement of water molecules from the metal surface and the formation of a coordinate bond between the metal and the imidazole compound. The structure of the imidazole derivative significantly influences its inhibitory efficiency. Substituents on the imidazole ring can enhance performance by increasing the electron density on the nitrogen atoms or by increasing the molecule's surface coverage area.

For instance, studies comparing simple imidazole with its derivatives like 2-methylimidazole and benzimidazole show that structural modifications lead to varied performance.[6] Guanine, an imidazole derivative, has shown high efficiency in protecting copper.[7] The presence of additional functional groups or fused aromatic rings generally enhances the protective properties.

Table 1: Comparative Performance of Imidazole-Based Corrosion Inhibitors for Steel in 1 M HCl

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)TechniqueReference
1H-Imidazole0.000530391.7Potentiodynamic Polarization[6]
2-Methylimidazole0.000530382.23Potentiodynamic Polarization[6]
Benzimidazole0.000529895.4Potentiodynamic Polarization[6]

Note: Higher inhibition efficiency indicates better performance.

Table 2: Performance of Guanine as a Corrosion Inhibitor for Copper

Corrosive MediumInhibitor Concentration (M)Inhibition Efficiency (%)TechniqueReference
0.1 M HCl0.00186Weight Loss[7]
Experimental Protocol: Evaluating Corrosion Inhibition

The effectiveness of corrosion inhibitors is typically quantified using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

A. Potentiodynamic Polarization

  • Cell Setup: A three-electrode cell is used, containing the working electrode (the metal sample, e.g., carbon steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte: The corrosive medium (e.g., 1 M HCl) is prepared, with and without the desired concentration of the imidazole-based inhibitor.

  • Measurement: The working electrode is immersed in the electrolyte until a stable open circuit potential (OCP) is achieved. A potential scan is then applied, and the resulting current is measured.

  • Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

B. Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup: The same three-electrode setup is used.

  • Measurement: The working electrode is stabilized at its OCP. A small amplitude AC voltage signal is applied over a range of frequencies.

  • Analysis: The impedance data is plotted on a Nyquist plot. The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the plot. An increase in R_ct in the presence of the inhibitor signifies effective corrosion inhibition.[6] The inhibition efficiency can be calculated from the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Visualization: Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_exp Electrochemical Testing cluster_analysis Data Analysis Metal_Sample Prepare Metal Electrode OCP Stabilize at Open Circuit Potential (OCP) Metal_Sample->OCP Corrosive_Medium Prepare Corrosive Medium Corrosive_Medium->OCP Inhibitor_Solution Prepare Inhibitor Solution Inhibitor_Solution->OCP Polarization Potentiodynamic Polarization Scan OCP->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Tafel Tafel Extrapolation (i_corr) Polarization->Tafel Nyquist Nyquist Plot Analysis (R_ct) EIS->Nyquist Calculate_IE Calculate Inhibition Efficiency (IE%) Tafel->Calculate_IE Nyquist->Calculate_IE

Caption: Experimental workflow for corrosion inhibitor evaluation.

Case Study: Imidazole-Based Polymers for Advanced Applications

The incorporation of imidazole rings into polymer backbones leads to materials with unique thermal, mechanical, and conductive properties.[4] These polymers, including polyamides (PAs), polyimides (PIs), and ionenes, are synthesized for applications requiring high thermal stability and specific functionalities.[8][9]

Structure-Property Relationship & Comparative Performance

The presence of the rigid and polar imidazole structure enhances the thermal stability of polymers.[10] Aromatic PAs and PIs containing imidazole moieties exhibit higher thermal stability and char yield compared to their aliphatic counterparts.[8] This is because the aromatic groups increase the rigidity of the polymer chain. Furthermore, the nitrogen atoms in the imidazole ring can be quaternized to form ionenes, which are polymers containing ionic groups in their backbone, making them suitable for applications like ion-conductive membranes and thermoplastic elastomers.[9]

Table 3: Thermal Properties of Imidazole-Based Polyamides (PAs) and Polyimides (PIs)

PolymerTypeChar Yield at 800 °C (%)Limiting Oxygen Index (LOI) (%)Reference
PA1Aliphatic3831.8[8]
PA2Aromatic6241.5[8]
PI1Aliphatic4233.5[8]
PI2Aromatic6542.7[8]

Note: A higher char yield and LOI value (generally >26%) indicate better thermal stability and flame retardancy.[8]

Experimental Protocol: Synthesis of an Imidazole-Based Polyamide

This protocol describes the direct polycondensation method for synthesizing a novel polyamide from an imidazole-containing diamine.[8]

  • Monomer Synthesis: Synthesize the target diamine monomer containing multiple imidazole rings through a multi-step reaction, typically involving condensation and substitution reactions. Characterize the monomer using FT-IR, ¹H NMR, and ¹³C NMR.[8]

  • Polymerization:

    • In a reaction flask under a nitrogen atmosphere, dissolve the synthesized diamine (e.g., 1 mmol) and a dicarboxylic acid (e.g., 1 mmol) in a solvent like N-methyl-2-pyrrolidone (NMP) containing LiCl.

    • Add triphenyl phosphite (TPP) and pyridine as condensing agents.

    • Heat the mixture to 100-110 °C and stir for 3-5 hours.

  • Purification:

    • Pour the resulting viscous solution into a non-solvent like methanol to precipitate the polymer.

    • Filter the precipitate, wash it thoroughly with hot water and methanol, and dry it under vacuum at 80 °C.

  • Characterization:

    • Confirm the polymer structure using FT-IR and NMR spectroscopy.[10]

    • Determine the molecular weight using Gel Permeation Chromatography (GPC).[10]

    • Analyze thermal properties using Thermogravimetric Analysis (TGA).[10]

Visualization: Synthesis of Imidazole-Based Polyamide

G Diamine Imidazole-containing Diamine Monomer Reaction Polycondensation (100-110 °C, 3-5h) Diamine->Reaction Diacid Dicarboxylic Acid Diacid->Reaction Solvent NMP, LiCl Solvent->Reaction Condensing TPP, Pyridine Condensing->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Imidazole-Based Polyamide Precipitation->Polymer

Caption: General scheme for polyamide synthesis via polycondensation.

Case Study: Imidazole-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are excellent candidates for these organic linkers due to their rigid structure and multiple coordination sites.[11] A prominent subclass is the Zeolitic Imidazolate Frameworks (ZIFs), which exhibit high thermal and chemical stability.[12]

Applications and Comparative Performance

Imidazole-based MOFs are explored for diverse applications, including gas storage, catalysis, and flame retardancy.[12][13][14]

A. Proton Conduction: MOFs containing imidazole and carboxylate groups can facilitate proton transport, a key function for fuel cell membranes. The proton conductivity is highly dependent on temperature and relative humidity (RH), as water molecules adsorbed within the MOF's pores play a crucial role in the transport mechanism.[13]

Table 4: Comparative Proton Conductivity of Imidazole-Based MOFs

MOFMetal IonProton Conductivity (S·cm⁻¹) at 100 °C, 98% RHReference
1 Cd(II)~1.0 x 10⁻⁴[13]
2 Ba(II)~1.2 x 10⁻⁴[13]

B. Flame Retardancy: ZIFs, such as ZIF-8 (Zinc) and ZIF-67 (Cobalt), have been used as additives to enhance the flame retardancy of polymers like polypropylene (PP).[12] The transition metal in the ZIF acts as a catalyst during combustion, promoting charring and forming a protective layer that limits the release of flammable gases.[12]

Table 5: Flame Retardancy Performance of ZIFs in Polypropylene (PP)

Flame-Retardant SystemPeak Heat Release Rate (pHRR) ReductionLimiting Oxygen Index (LOI) (%)UL-94 RatingReference
IFR / ZIF-6733.1%31.1V-0[12]
IFR / ZIF-67@MMT93%32.1V-0[12]

Note: IFR = Intumescent Flame Retardant; MMT = Montmorillonite. A higher LOI and a V-0 rating indicate superior flame retardancy.

Experimental Protocol: Measuring Proton Conductivity of MOFs
  • Sample Preparation: Press the synthesized MOF powder into a pellet of known dimensions (thickness and diameter).

  • Electrode Application: Apply conductive electrodes (e.g., silver paste) to both flat surfaces of the pellet.

  • Measurement Setup: Place the pellet in a temperature- and humidity-controlled chamber. Connect the electrodes to an electrochemical impedance spectrometer.

  • Data Acquisition: Measure the AC impedance of the sample over a range of frequencies at various temperatures and relative humidity levels.

  • Analysis:

    • Plot the impedance data on a Nyquist plot.

    • Determine the bulk resistance (R) of the material from the intercept of the impedance arc with the real axis.

    • Calculate the proton conductivity (σ) using the formula: σ = L / (R * A) where L is the thickness of the pellet and A is the electrode area.

Visualization: Structure of a Zeolitic Imidazolate Framework (ZIF)

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling of specialized reagents like Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS No. 1379311-82-6) demands a meticulous approach, not only in its application but especially in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this halogenated heterocyclic compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a brominated organic compound. The presence of the carbon-bromine bond places it in the category of halogenated organic wastes, which are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity. While specific toxicological data for this exact compound is limited, data from closely related bromo-imidazole analogs allows for a robust risk assessment.

The primary hazards are summarized below:

Hazard CategoryGHS Hazard Statements (Inferred)Required Precautions & PPE
Acute Toxicity (Oral) H302: Harmful if swallowed[1][2]Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling[3].
Skin Irritation H315: Causes skin irritation[1][2]Wear nitrile gloves and a fully-buttoned lab coat. Remove contaminated clothing promptly[4][5].
Eye Irritation H319: Causes serious eye irritation[1][2]Wear chemical safety goggles or a face shield[5][6].
Respiratory Irritation H335: May cause respiratory irritation[1][2]Handle only in a certified chemical fume hood to avoid dust inhalation[5].

Causality Behind Precaution: The bromine atom and imidazole ring contribute to the compound's reactivity and biological activity. Skin or eye contact can lead to irritation or burns[5][7]. Inhalation of dust can irritate the respiratory tract[8]. Upon combustion, it can release toxic and corrosive fumes, including nitrogen oxides and hydrogen bromide[5][8].

Waste Segregation & Collection: A Protocol for Purity

The cornerstone of proper chemical disposal is rigorous waste segregation. Accidental mixing of incompatible waste streams is a primary cause of laboratory incidents. As a halogenated organic compound, this compound waste must be kept separate from all other waste streams[9][10][11].

Step-by-Step Collection Protocol:

  • Select a Designated Container:

    • Choose a robust, leak-proof container with a secure, tight-fitting screw cap[9][12]. Glass or high-density polyethylene (HDPE) are typically appropriate.

    • Ensure the container is compatible with the chemical. Never use a container that previously held an incompatible substance (e.g., a strong oxidizing agent)[12].

  • Label the Container Immediately:

    • Before adding the first drop of waste, affix a "Hazardous Waste" label[9][12].

    • The label must include the full chemical name: "Waste this compound"[9]. Do not use abbreviations or chemical formulas[9][12].

    • List all constituents if it is a solution.

  • Isolate the Halogenated Waste Stream:

    • This is the most critical step. This waste must be collected in a container designated only for halogenated organic waste[10][11].

    • DO NOT MIX WITH:

      • Non-halogenated organic solvents (e.g., acetone, hexane, ethanol)[9][11].

      • Acids or bases[10][12].

      • Aqueous waste[10][13].

      • Strong oxidizing or reducing agents[11].

      • Metals, especially reactive ones[13].

    • Rationale: Mixing halogenated compounds with other wastes complicates disposal, significantly increases costs, and can create dangerous reactions, such as the generation of toxic gases or excessive heat[11][12].

  • Accumulate Waste Safely:

    • Keep the waste container tightly closed at all times, except when actively adding waste[9][11]. Parafilm is not a substitute for a proper cap[12].

    • Store the container in a designated, well-ventilated satellite accumulation area within the lab, under the control of lab personnel[12].

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.

    • Keep the container away from sinks, drains, and sources of heat or ignition[12][14].

Spill and Decontamination Procedures

Accidents can happen. A prepared response is essential to mitigate risk.

For a Small Spill (Solid):

  • Alert & Isolate: Alert colleagues in the immediate area. Ensure the area is well-ventilated (fume hood sash should be low).

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain: Gently cover the spill with an absorbent material suitable for chemicals.

  • Clean: Carefully sweep up the solid material, avoiding the creation of dust[3][5][8]. Place the swept-up material and any contaminated absorbents into your designated halogenated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: All cleanup materials (gloves, wipes, absorbents) are also considered hazardous waste and must be disposed of in the same container[3].

For a Large Spill:

  • Evacuate the laboratory immediately and close the doors[3][14].

  • Notify your institution's Environmental Health & Safety (EHS) department or emergency response team[3].

  • If there has been personal exposure, proceed immediately to an emergency eyewash station or safety shower and flush the affected area for at least 15 minutes[4][14]. Remove contaminated clothing while flushing[14]. Seek immediate medical attention.

Final Disposal Pathway: The Professional Mandate

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer[3][11]. The only acceptable and compliant method for the final disposal of this compound is through your institution's EHS program or a licensed hazardous waste contractor[6]. These professionals will ensure the waste is transported and destroyed in accordance with all federal, state, and local regulations, typically via controlled incineration at a facility equipped with flue gas scrubbing technology[3][6].

The following workflow diagram illustrates the decision-making process for proper management and disposal.

cluster_0 In-Lab Waste Management cluster_1 Emergency / Spill Event cluster_2 Response & Disposal gen Waste Generation (Solid Residue, Contaminated Items, Expired Reagent) container Select & Label 'Halogenated Waste' Container gen->container Step 1 accumulate Secure Accumulation (Closed, Secondary Containment, Ventilated Area) container->accumulate Step 2 ehs Request Waste Pickup (via EHS / Licensed Contractor) accumulate->ehs When container is full or project is complete spill Spill Occurs spill_size Small & Contained? spill->spill_size cleanup Lab Cleanup Protocol (Sweep, Decontaminate) spill_size->cleanup Yes evacuate Evacuate & Call EHS spill_size->evacuate No cleanup->accumulate evacuate->ehs Report Incident disposal Transport to Approved Hazardous Waste Facility (e.g., Incineration) ehs->disposal

Caption: Waste Disposal Workflow for this compound.

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that our vital research does not come at the cost of personal or environmental health. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Kent State University. (2002). Laboratory Safety Manual.
  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • Kim, Y., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere.
  • Ben-David, A., & Ben-Ami, S. (2022). Brominated flame retardants, a cornelian dilemma. Environmental Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.